S-Butyl Thiobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-butyl benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXZPIFZTPWOJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494974 | |
| Record name | S-Butyl benzenecarbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7269-35-4 | |
| Record name | S-Butyl benzenecarbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to S-Butyl Thiobenzoate: Synthesis, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Butyl Thiobenzoate is a thioester compound that has garnered interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its potential biological applications, particularly as a farnesyltransferase inhibitor. Detailed experimental protocols for its preparation are presented, along with its key physical and chemical data organized for clarity. Furthermore, this guide visualizes the synthetic workflow and its relevant biological signaling pathway to facilitate a deeper understanding of its chemical and biological context.
Introduction
Thioesters are a class of organosulfur compounds that play a significant role in both biochemistry and synthetic organic chemistry. This compound, with the chemical formula C₁₁H₁₄OS, is a notable example, serving as a versatile building block and exhibiting potential biological activities. This document details the synthesis, properties, and known biological context of this compound, aiming to provide a thorough resource for researchers in the field.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄OS | [1][2] |
| Molecular Weight | 194.29 g/mol | [1][2] |
| CAS Number | 7269-35-4 | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 160 °C at 23 mmHg | [3] |
| Density | 1.05 g/cm³ | [3] |
| Refractive Index | 1.5520-1.5550 | [3] |
| Purity | >97.0% (GC) | [1] |
| Synonyms | Thiobenzoic Acid S-Butyl Ester, N-BUTYL THIOBENZOATE | [1][4] |
Synthesis of this compound
This compound can be synthesized through several routes. Two prominent methods are detailed below, offering flexibility in starting materials and reaction conditions.
Synthesis from Benzoyl Chloride and Butanethiol
This is a classical and direct method for the formation of the thioester linkage. The reaction proceeds via a nucleophilic acyl substitution where the thiol acts as the nucleophile.
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of butanethiol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). An organic base, for example, triethylamine (TEA) or pyridine (1.1 equivalents), is added to the solution to act as a proton scavenger.
-
Addition of Benzoyl Chloride: The flask is cooled in an ice bath to 0 °C. Benzoyl chloride (1.05 equivalents), dissolved in the same solvent, is added dropwise from the dropping funnel to the stirred solution of butanethiol and base over a period of 30 minutes. The reaction temperature should be maintained below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
One-Pot Odorless Synthesis from Benzoic Anhydride and Thiourea
This method provides a more convenient and less odorous alternative to using thiols directly. The thiobenzoic acid is generated in situ from the reaction of benzoic anhydride and thiourea, which then reacts with an alkyl halide.[1][3][5][6][7]
-
In Situ Generation of Thiobenzoic Acid: In a round-bottom flask, a mixture of benzoic anhydride (1.2 mmol) and thiourea (1.3 mmol) is stirred in triethylamine (Et₃N, 0.5 mL) at 40 °C for 30 minutes.[1]
-
Thioester Formation: After the initial stirring, water (1 mL) and 1-bromobutane (1.0 mmol) are added to the reaction mixture. The resulting solution is then stirred at room temperature for an additional hour.[1]
-
Work-up and Purification: The reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.[7]
Visualizing the Synthesis and Biological Context
To better illustrate the processes described, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
S-Butyl Thiobenzoate: A Comprehensive Physicochemical and Biological Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and potential biological activity of S-Butyl Thiobenzoate. The information is curated to support research and development efforts in medicinal chemistry and related scientific fields.
Core Physicochemical Properties
This compound, with the CAS number 7269-35-4, is an organic compound classified as a thioester.[1][2][3][4] It presents as a colorless to light orange or yellow clear liquid at room temperature.[2]
Quantitative Data Summary
The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄OS | [1][5] |
| Molecular Weight | 194.29 g/mol | [1][2] |
| Boiling Point | 160 °C at 23 mmHg | [6] |
| Density | 1.05 g/cm³ | [6] |
| Refractive Index | 1.5520 - 1.5550 | [6] |
| LogP | 3.36010 | [6] |
| Water Solubility | Data not available (predicted to be low based on LogP) | |
| Appearance | Colorless to Light orange to Yellow clear liquid | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties and a common analytical technique are outlined below.
Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for determining the boiling point of a small volume of a liquid sample.
Apparatus:
-
Small test tube (e.g., 10x75 mm)
-
Thermometer (-10 to 200 °C range)
-
Heating block or oil bath
-
Magnetic stirrer and a small stir bar
-
Clamps and stand
Procedure:
-
Place approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.
-
Position the test tube in the heating block or oil bath, which is situated on a magnetic stirrer.
-
Clamp the thermometer securely so that the bulb is positioned about 1 cm above the surface of the liquid.
-
Begin gentle stirring and gradually heat the apparatus.
-
Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube. This condensation ring indicates the refluxing of the liquid.
-
Adjust the thermometer's position so that the bulb is level with the refluxing ring.
-
The stable temperature reading on the thermometer at the point of gentle, continuous reflux is recorded as the boiling point.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying the components of a volatile sample like this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., Zebron ZB-5Msplus, 30 m x 0.25 mm x 0.25 µm).
-
Helium carrier gas.
Procedure:
-
Sample Preparation: Dissolve a small amount (e.g., 10 mg) of this compound in a suitable solvent like acetone or dichloromethane to a final concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization.
-
Separation: The vaporized sample is carried by the helium gas through the capillary column. The temperature of the column is gradually increased (a temperature program) to separate compounds based on their boiling points and interactions with the column's stationary phase. A typical program might start at 60°C and ramp up to 250°C.
-
Ionization and Mass Analysis: As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized (e.g., by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.
-
Detection and Identification: The detector records the abundance of each fragment, generating a mass spectrum. This spectrum serves as a molecular fingerprint and can be compared to spectral libraries for positive identification of this compound.
Synthesis and Analytical Workflow
The following diagrams illustrate a common synthesis route and a typical analytical workflow for this compound.
Caption: A logical workflow for the one-pot synthesis of this compound.
Caption: A typical workflow for the analysis of this compound using GC-MS.
Biological Activity: Farnesyltransferase Inhibition
S-alkyl thiobenzoates have been investigated as potential inhibitors of farnesyltransferase (FTase). This enzyme plays a crucial role in the post-translational modification of several proteins, most notably the Ras family of small GTPases.
The Ras Signaling Pathway and Farnesyltransferase
Ras proteins are key regulators of cellular signal transduction pathways that control cell growth, differentiation, and survival.[7] For Ras to be active, it must be localized to the inner surface of the plasma membrane.[7][8] This localization is dependent on a series of post-translational modifications, the first and most critical of which is farnesylation.[7]
Farnesyltransferase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within the C-terminal CaaX box of the Ras protein.[8][9] This lipid modification increases the hydrophobicity of Ras, facilitating its anchoring to the cell membrane. Once at the membrane, Ras can be activated by upstream signals (e.g., from growth factor receptors) and subsequently activate downstream effector pathways, such as the Raf-MEK-ERK cascade, leading to changes in gene expression and cell proliferation.[8][10]
Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth.[7] By inhibiting farnesyltransferase, compounds like this compound can potentially prevent the membrane localization and subsequent activation of Ras, thereby disrupting this oncogenic signaling cascade.
Caption: The role of Farnesyltransferase in the Ras signaling pathway and its inhibition.
References
- 1. 7269-35-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. This compound | C11H14OS | CID 12373904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|7269-35-4|lookchem [lookchem.com]
- 7. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to S-Butyl Thiobenzoate
CAS Number: 7269-35-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S-Butyl Thiobenzoate, a thioester compound with potential applications in chemical synthesis and biomedical research. This document collates available physicochemical data, spectroscopic information, and synthetic protocols. While direct experimental applications in drug development are not extensively documented, this guide explores potential uses based on the known reactivity of thioesters and the biological activities of related compounds.
Chemical and Physical Properties
This compound is a colorless to light orange or yellow clear liquid.[1][2] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄OS | [1][3][4] |
| Molecular Weight | 194.29 g/mol | [1][4] |
| Boiling Point | 160 °C at 23 mmHg | [5] |
| Density | 1.05 g/cm³ | [5] |
| Refractive Index | 1.5520-1.5550 | [5] |
| Flash Point | 108.186 °C | [5] |
| LogP | 3.36010 | [5] |
| Purity (Typical) | >97.0% (GC) | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Features | Source |
| ¹H NMR | Data available on PubChem | [3] |
| ¹³C NMR | Data available on PubChem | [3] |
| Infrared (IR) | Data available on PubChem | [3] |
| Mass Spectrometry (MS) | Data available on PubChem | [3] |
Synthesis and Reactivity
Synthesis
A common method for the synthesis of this compound involves the reaction of benzoyl chloride with n-butanethiol. One documented one-pot procedure utilizes benzoic anhydrides and thiourea to generate the thiobenzoic acid in situ, which then reacts with an alkyl halide.[6]
Experimental Protocol: One-pot Synthesis of Thioesters [6]
This protocol describes a general method for thioester synthesis that can be adapted for this compound.
-
To a solution of benzoic anhydride (1.2 mmol) in triethylamine (0.5 mL), add thiourea (1.3 mmol).
-
Stir the mixture at 40 °C for 30 minutes.
-
Add water (1 mL) and butyl bromide (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 1 hour.
-
Upon completion, perform an extractive work-up with ethyl acetate.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Logical Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the one-pot synthesis of this compound.
Reactivity
The thioester linkage in this compound is susceptible to nucleophilic attack. This reactivity is central to its potential applications in chemical biology and proteomics. For instance, thioesters can react with nucleophiles such as amines and thiols. The hydrolysis of thioesters, particularly under basic conditions, proceeds to yield the corresponding carboxylic acid and thiol.
Potential Applications in Research and Drug Development
While specific applications of this compound are not widely reported, its chemical nature as a thioester suggests potential utility in several areas of research.
Proteomics Research
Thioesters are integral to various proteomics techniques.[7] S-acylation, the attachment of fatty acids to cysteine residues via a thioester bond, is a crucial post-translational modification that can be studied using mass spectrometry.[8] The labile nature of the thioester bond presents both a challenge and an opportunity for developing chemical probes to study these modifications.[8]
Hypothetical Experimental Workflow: Probing Protein S-acylation
A compound like this compound could potentially be used in competitive binding assays or as a building block for creating chemical probes to study S-acylated proteins.
Caption: A conceptual workflow for the use of a thiobenzoate probe in proteomics.
Drug Discovery
Thioester-containing molecules have been explored as potential therapeutic agents. While there is no specific data on this compound, related compounds have shown biological activity. For instance, some thio-benzodiazepines have been investigated as inhibitors of p53-MDM2 protein-protein interactions.[9] Additionally, other benzoate derivatives have demonstrated antimicrobial activity.[10] Given these precedents, this compound could be a candidate for screening in various biological assays.
Potential Biological Activities to Investigate:
-
Antimicrobial Activity: Screening against a panel of bacteria and fungi.
-
Cytotoxicity: Evaluation against various cancer cell lines.
-
Enzyme Inhibition: Testing against enzymes where a reactive cysteine is present in the active site.
Safety and Handling
The available safety data for this compound indicates that it should be handled with care in a laboratory setting.
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]
Precautionary Statements: [11]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.[11][12]
Conclusion
This compound is a readily synthesizable thioester with well-defined physicochemical properties. While its direct applications in drug development and proteomics are yet to be fully explored, its chemical reactivity and the biological activities of related compounds suggest that it could be a valuable tool for researchers. This guide provides a foundation of knowledge to encourage further investigation into the potential of this compound in various scientific disciplines.
References
- 1. 7269-35-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | C11H14OS | CID 12373904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiobenzoic acid, S-n-butyl ester (CAS 7269-35-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound|7269-35-4|lookchem [lookchem.com]
- 6. One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Molecular Structure of S-Butyl Thiobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Butyl Thiobenzoate (SBT), systematically known as S-butyl benzenecarbothioate, is an organic compound belonging to the thioester family. Its molecular structure, characterized by a benzoyl group attached to a butylthiolate, is of significant interest in various chemical and biological research areas. This technical guide provides a comprehensive overview of the molecular structure of SBT, including its key identifiers, physicochemical properties, detailed spectroscopic data, and a plausible synthetic route. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in fields such as organic synthesis, medicinal chemistry, and drug development.
Chemical Identity and Physical Properties
This compound is a colorless to light orange or yellow clear liquid under standard conditions.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational understanding of the molecule.
| Property | Value | Reference(s) |
| IUPAC Name | S-butyl benzenecarbothioate | [2] |
| CAS Number | 7269-35-4 | [2][3] |
| Molecular Formula | C₁₁H₁₄OS | [3] |
| Molecular Weight | 194.29 g/mol | [3] |
| Canonical SMILES | CCCCSC(=O)C1=CC=CC=C1 | [2] |
| Boiling Point | 160 °C at 23 mmHg | |
| Density | 1.05 g/cm³ |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzoate group and the aliphatic protons of the butyl chain.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | Doublet | 2H | Aromatic (ortho-H) |
| ~ 7.3 - 7.6 | Multiplet | 3H | Aromatic (meta-, para-H) |
| ~ 3.0 - 3.2 | Triplet | 2H | -S-CH₂- |
| ~ 1.6 - 1.8 | Sextet | 2H | -S-CH₂-CH₂- |
| ~ 1.4 - 1.6 | Sextet | 2H | -CH₂-CH₃ |
| ~ 0.9 - 1.0 | Triplet | 3H | -CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~ 191 - 193 | C=O (Thioester) |
| ~ 136 - 138 | Aromatic (quaternary C) |
| ~ 132 - 134 | Aromatic (para-C) |
| ~ 128 - 130 | Aromatic (meta-C) |
| ~ 126 - 128 | Aromatic (ortho-C) |
| ~ 29 - 31 | -S-CH₂- |
| ~ 30 - 32 | -S-CH₂-CH₂- |
| ~ 21 - 23 | -CH₂-CH₃ |
| ~ 13 - 15 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3060 | Weak | C-H stretch (aromatic) |
| ~ 2960, 2870 | Medium | C-H stretch (aliphatic) |
| ~ 1660 - 1690 | Strong | C=O stretch (thioester) |
| ~ 1580, 1450 | Medium | C=C stretch (aromatic ring) |
| ~ 690, 750 | Strong | C-H bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 194 | Moderate | [M]⁺ (Molecular ion) |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) - Base Peak |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
| 57 | Moderate | [C₄H₉]⁺ (Butyl cation) |
Experimental Protocols
This section outlines the general experimental procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of benzoyl chloride with butanethiol in the presence of a base.
Materials:
-
Benzoyl chloride
-
Butanethiol
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Anhydrous magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve butanethiol and pyridine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient).
Spectroscopic Characterization
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
-
Data is processed to show chemical shifts (δ) in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).
IR Spectroscopy:
-
IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
For liquid samples like this compound, the spectrum is often recorded as a neat thin film between two salt plates (e.g., NaCl or KBr).
-
The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry:
-
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.
-
The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.
-
The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).
Molecular Structure Visualization
The following diagram illustrates the 2D chemical structure of this compound.
Caption: 2D structure of this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of this compound, encompassing its chemical identity, physical properties, and comprehensive spectroscopic data. The included experimental protocols offer a foundational methodology for its synthesis and characterization. This information is intended to support and facilitate further research and development involving this versatile thioester compound.
References
S-Butyl Thiobenzoate molecular weight and formula
This guide provides a detailed summary of the fundamental physicochemical properties of S-Butyl Thiobenzoate, a compound of interest in various research and development domains. The information is presented for researchers, scientists, and professionals in drug development, offering a concise reference for this particular chemical entity.
Physicochemical Data Summary
The core molecular attributes of this compound have been compiled and are presented in the table below. This data is essential for a variety of experimental and theoretical applications, from reaction stoichiometry to analytical characterization.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₁₄OS | [1][2][3] |
| Molecular Weight | 194.29 g/mol | [1][3] |
| Alternate Molecular Weight | 194.298 g/mol | [4] |
| Alternate Molecular Weight | 194.30 g/mol | [2] |
| CAS Number | 7269-35-4 | [4][1][2][3] |
Logical Relationship of Chemical Properties
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.
Caption: Molecular properties of this compound.
References
Spectroscopic Characterization of S-Butyl Thiobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for S-Butyl Thiobenzoate (C₁₁H₁₄OS), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for such analyses.
Spectroscopic Data Summary
The structural elucidation of this compound is corroborated by a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The data presented here is referenced from a spectrum obtained on a Varian A-60D instrument.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.95 | Multiplet | 2H | - | Aromatic (ortho-protons to C=O) |
| ~7.45 | Multiplet | 3H | - | Aromatic (meta- & para-protons to C=O) |
| 3.05 | Triplet | 2H | ~7.4 | -S-CH₂ -CH₂-CH₂-CH₃ |
| 1.65 | Sextet | 2H | ~7.4 | -S-CH₂-CH₂ -CH₂-CH₃ |
| 1.45 | Sextet | 2H | ~7.4 | -S-CH₂-CH₂-CH₂ -CH₃ |
| 0.95 | Triplet | 3H | ~7.3 | -S-CH₂-CH₂-CH₂-CH₃ |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The sample for this analysis was sourced from Eastman Organic Chemicals.[1]
| Chemical Shift (δ) ppm | Assignment |
| ~191.8 | C =O (Thioester carbonyl) |
| ~137.2 | Aromatic (Quaternary carbon attached to C=O) |
| ~133.0 | Aromatic (para-CH) |
| ~128.5 | Aromatic (meta-CH) |
| ~127.1 | Aromatic (ortho-CH) |
| ~31.8 | -S-CH₂ -CH₂-CH₂-CH₃ |
| ~31.2 | -S-CH₂-CH₂ -CH₂-CH₃ |
| ~22.1 | -S-CH₂-CH₂-CH₂ -CH₃ |
| ~13.6 | -S-CH₂-CH₂-CH₂-CH₃ |
IR spectroscopy is used to identify the functional groups present in a molecule. The following data was obtained from a neat sample using a capillary cell for FTIR analysis.[1]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~2960, ~2930, ~2870 | Strong | Aliphatic C-H Stretch |
| ~1685 | Strong | C=O Stretch (Thioester) |
| ~1580, ~1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1200 | Strong | C-S Stretch |
| ~910, ~750 | Strong | C-H Bending (Aromatic) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented includes Gas Chromatography-Mass Spectrometry (GC-MS) and tandem mass spectrometry (MS-MS) results.[1]
GC-MS Data
-
Molecular Ion (M⁺): m/z = 194
-
Major Fragments:
| m/z | Relative Intensity | Probable Fragment |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
| 57 | High | [C₄H₉]⁺ (Butyl cation) |
MS-MS Data
-
Precursor Ion ([M+H]⁺): m/z = 195.0838
-
Collision-Induced Dissociation Fragments:
| m/z |
| 138.9 |
| 105 |
| 57.1 |
Experimental Protocols
The following are generalized experimental protocols representative of those used to acquire the spectroscopic data for this compound.
-
Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2][3][4] The solution should be homogeneous and free of particulate matter.[3][5] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[2]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer acquisition time are generally required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Sample Preparation (ATR): For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed.[6][7][8] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7][8]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.[6] The sample is then applied, and the sample spectrum is collected. The instrument records an interferogram, which is then mathematically converted to a spectrum of absorbance or transmittance versus wavenumber (typically 4000-400 cm⁻¹).[6] Multiple scans are averaged to improve the signal-to-noise ratio.[6]
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).[9] The concentration is typically in the range of 1-100 ng/µL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Gas Chromatography: A small volume of the sample (typically 1 µL) is injected into the GC inlet, where it is vaporized. The vapor is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the mixture based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. It is typically ionized by electron impact (EI), causing the molecule to fragment. The resulting positively charged ions are then separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural characterization of this compound using the described spectroscopic techniques.
Caption: Workflow for the structural characterization of this compound.
References
- 1. This compound | C11H14OS | CID 12373904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. cif.iastate.edu [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
An In-depth Technical Guide to S-Butyl Thiobenzoate: Safety Data and Handling Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling procedures, and experimental protocols relevant to S-Butyl Thiobenzoate (CAS 7269-35-4). The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.
Physicochemical and Hazard Data
The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical property databases.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C11H14OS | [1] |
| Molecular Weight | 194.29 g/mol | [1] |
| Boiling Point | 160 °C @ 23 mmHg | [2] |
| Flash Point | 108.186 °C | [2] |
| Density | 1.05 g/cm³ | [2] |
| Refractive Index | 1.5520 - 1.5550 | [2] |
| LogP | 3.36010 | [2] |
Table 2: Hazard Identification and Classification
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Table 3: Handling and Personal Protective Equipment (PPE)
| Precautionary Statement | Description |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Experimental Protocols for Safety Assessment
While specific experimental data for this compound is not publicly available, the following are representative protocols for assessing the key hazards identified.
3.1. Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Test Guideline 425)
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Methodology:
-
Healthy, young adult female rats are used.
-
A single animal is dosed with the test substance at a starting dose level selected from one of four fixed levels.
-
The animal is observed for signs of toxicity for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.
-
This sequential dosing continues until a stopping criterion is met.
-
The LD50 is then calculated using the maximum likelihood method.
-
3.2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 439)
-
Objective: To determine the skin irritation potential of a substance.
-
Methodology:
-
A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper parts of the human skin, is used.
-
The test substance is applied topically to the skin tissue model.
-
After a defined exposure period, the substance is removed by rinsing.
-
The viability of the skin cells is then measured using a cell viability assay (e.g., MTT assay).
-
A substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold compared to a negative control.
-
3.3. In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD Test Guideline 437)
-
Objective: To determine the eye irritation potential of a substance.
-
Methodology:
-
Corneas are obtained from the eyes of freshly slaughtered cattle.
-
The test substance is applied to the epithelial surface of the cornea.
-
After a defined exposure period, the substance is removed by rinsing.
-
Corneal opacity and permeability to fluorescein are measured.
-
These measurements are used to calculate an in vitro irritancy score, which is then used to classify the substance's eye irritation potential.
-
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
General Advice: Show the safety data sheet to the doctor in attendance.
Accidental Release Measures
In the event of a spill or release, the following procedures should be followed:
-
Personal Precautions: Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Evacuate the danger area and consult an expert.
-
Environmental Precautions: Do not let the product enter drains.
-
Methods for Cleaning Up: Cover drains. Collect, bind, and pump off spills. Take up with liquid-absorbent material and dispose of properly. Clean the affected area.
This guide provides a foundational understanding of the safety and handling considerations for this compound. It is imperative to always consult the most current Safety Data Sheet provided by the supplier before use and to conduct a thorough risk assessment for any new experimental procedures.
References
Purity and quality specifications of S-Butyl Thiobenzoate
An In-depth Technical Guide to the Purity and Quality Specifications of S-Butyl Thiobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality specifications of this compound. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where the quality of this chemical is of paramount importance.
Physicochemical Properties and Specifications
This compound is a key chemical intermediate used in various research and development applications. Its purity and quality are critical for the reliability and reproducibility of experimental results. Below is a summary of its key properties and typical specifications.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | Thiobenzoic Acid S-Butyl Ester, S-butyl benzenecarbothioate | [1] |
| CAS Number | 7269-35-4 | [1][2] |
| Molecular Formula | C₁₁H₁₄OS | [1][2] |
| Molecular Weight | 194.29 g/mol | [2] |
| Appearance | Colorless to light yellow or orange clear liquid | |
| Purity (by GC) | >97.0% or 98% | [1] |
| Boiling Point | 160 °C at 23 mmHg | [1] |
| Density | 1.05 g/cm³ | [1] |
| Refractive Index | 1.5520-1.5550 | [1] |
Analytical Methodologies for Quality Control
The quality and purity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a sample, making it ideal for assessing the purity of this compound and identifying any impurities.
Experimental Protocol:
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of this compound and its potential impurities.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: A small volume of the sample (typically 1 µL), diluted in a suitable solvent like dichloromethane or ethyl acetate, is injected in split mode (e.g., 50:1 split ratio). The injector temperature is typically set to 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis: The purity of this compound is determined by the area percentage of its peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST) and their retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound and can be used to identify and quantify impurities, often without the need for reference standards of the impurities. Both ¹H and ¹³C NMR are valuable for this purpose.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans for good signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be needed due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Data Analysis: The ¹H and ¹³C NMR spectra are analyzed for the characteristic signals of this compound. The presence of unexpected signals may indicate impurities. The relative integration of impurity signals compared to the main compound's signals can be used for quantification.
Visualizing Workflows and Relationships
To better illustrate the quality control process and the potential relationships between this compound and its impurities, the following diagrams are provided.
Caption: Quality Control Workflow for this compound.
Caption: Potential Impurity Profile of this compound.
Common Impurities and Their Origin
Based on the common synthesis route for this compound, which typically involves the reaction of benzoyl chloride with n-butanethiol, several potential impurities can be anticipated:
-
Unreacted Starting Materials: Residual benzoyl chloride and n-butanethiol may be present if the reaction does not go to completion.
-
Benzoic Acid: Hydrolysis of the thioester product or the benzoyl chloride starting material can lead to the formation of benzoic acid.
-
Dibutyl Disulfide: Oxidation of n-butanethiol can result in the formation of dibutyl disulfide.
-
Butyl Benzoate: If butanol is present as an impurity in the n-butanethiol or if water is present leading to some hydrolysis of the thioester followed by esterification, butyl benzoate could be formed as a side product.
The analytical methods described above are capable of detecting and quantifying these potential impurities, ensuring the high quality of the final product.
Conclusion
The quality and purity of this compound are critical for its successful application in research and development. A combination of chromatographic and spectroscopic techniques, particularly GC-MS and NMR, provides a robust framework for quality control. Understanding the potential impurity profile based on the synthetic route allows for targeted analytical method development and ensures a high-purity product suitable for the demanding applications of the pharmaceutical and chemical industries.
References
Commercial Suppliers and Technical Applications of S-Butyl Thiobenzoate: A Guide for Researchers
Introduction: S-Butyl Thiobenzoate (CAS No. 7269-35-4) is an organosulfur compound belonging to the thioester family.[1] As a versatile chemical intermediate, it serves as a valuable building block in organic synthesis and holds potential for applications in drug discovery and materials science. This technical guide provides an overview of commercial suppliers of this compound, outlines experimental protocols for its synthesis, and discusses its potential applications for researchers, scientists, and drug development professionals.
Commercial Availability of this compound
This compound is available from a range of commercial chemical suppliers, catering to various research and development needs. The purity and available quantities can differ between suppliers, and it is crucial to select a product that meets the specific requirements of the intended application. Below is a summary of some commercial suppliers.
| Supplier | Product Name/CAS No. | Purity | Available Quantities |
| TCI Chemical | This compound (CAS: 7269-35-4) | >97.0% (GC) | 25mL |
| American Custom Chemicals Corporation | (S)-BUTYL THIOBENZOATE | 98.00% | 1G |
| TRC | This compound | Not specified | 250mg, 500mg |
| AK Scientific | This compound | Not specified | 25ml |
| Santa Cruz Biotechnology | This compound (CAS 7269-35-4) | Not specified | Inquire |
| Cenmed (distributor for Aladdin Scientific) | This compound | 0.97 | 5ml |
| CymitQuimica (distributor for TCI) | This compound | >97.0%(GC) | 25ml |
Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information. Purity information may be available on the product's Certificate of Analysis.
Workflow for Selecting a Commercial Supplier
The selection of a suitable commercial supplier is a critical step in ensuring the quality and reproducibility of experimental results. The following workflow outlines a logical approach to this process.
Experimental Protocols: Synthesis of this compound
While this compound is commercially available, understanding its synthesis can be valuable for specialized applications or when custom modifications are required. Thioesters like this compound can be synthesized through several methods. A common approach involves the reaction of a thiol with a carboxylic acid derivative.
One modern and efficient method is the one-pot synthesis from benzoic anhydrides and thiourea, which generates the thiobenzoic acid in situ. This avoids the handling of foul-smelling thiols directly.
Example Protocol: One-Pot Synthesis of a Thioester
This protocol is a general representation and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask, combine benzoic anhydride (1.2 equivalents) and thiourea (1.3 equivalents) in triethylamine (Et3N).
-
First Step: Stir the mixture at 40°C for 30 minutes. This step is to facilitate the in situ generation of the thiobenzoate anion.
-
Second Step: Add water and n-butyl bromide (1 equivalent) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 1 hour.
-
Work-up: After the reaction is complete, perform an extractive work-up with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the desired thioester.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound are not extensively documented in publicly available literature, the thioester and benzothiophene moieties are of significant interest in medicinal chemistry.
Thioesters as Key Intermediates:
Thioesters are crucial intermediates in numerous biochemical pathways, including fatty acid metabolism and the biosynthesis of steroids via intermediates like acetyl-CoA. In synthetic chemistry, they are valuable for forming carbon-carbon bonds and as precursors for other functional groups.
Role in Peptide Synthesis:
Peptide thioesters are fundamental building blocks in modern protein synthesis, particularly in native chemical ligation.[2] This technique allows for the synthesis of large peptides and proteins by joining smaller, unprotected peptide fragments.
The following diagram illustrates the general principle of native chemical ligation where a peptide thioester is a key reactant.
Benzothiophenes in Medicinal Chemistry:
The benzothiophene scaffold, which is structurally related to the benzoyl group of this compound, is a "privileged structure" in drug discovery.[3] This core is present in several FDA-approved drugs with a wide range of biological activities, including:
The diverse biological activities of benzothiophene derivatives highlight the potential of compounds like this compound as starting materials or fragments in the design and synthesis of novel therapeutic agents.
Conclusion
This compound is a readily available chemical reagent with a range of potential applications in organic synthesis and medicinal chemistry. Researchers and drug development professionals can source this compound from various commercial suppliers, and its synthesis can be achieved through established methods. While direct biological applications of this compound are not yet well-defined, its structural components—the thioester and the benzoyl group—are of significant interest in the development of novel therapeutics. This guide provides a foundational resource for scientists interested in utilizing this compound in their research endeavors.
References
An In-depth Technical Guide on the Solubility of S-Butyl Thiobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of S-Butyl Thiobenzoate. Given the limited availability of public data, this document focuses on providing a framework for researchers to determine solubility experimentally. It includes a summary of known physicochemical properties, a detailed experimental protocol for solubility determination, and a logical workflow to guide laboratory procedures.
Introduction to this compound and its Solubility
This compound (CAS: 7269-35-4) is an organosulfur compound belonging to the thioester family.[1] Thioesters are analogs of esters where a sulfur atom replaces the ester oxygen.[1] Understanding the solubility of this compound is critical for a wide range of applications, including its use as a reagent in organic synthesis, the development of novel materials, and its potential role in biochemical research. Solubility data is fundamental for reaction optimization, purification processes, formulation development, and assessing bioavailability in drug discovery contexts.
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. However, its physicochemical properties can provide an initial estimation of its solubility behavior.
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound. The high LogP value suggests that the compound is lipophilic, indicating a preference for nonpolar, organic solvents over polar solvents like water.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄OS | [2][3][4] |
| Molecular Weight | 194.29 g/mol | [2][4][5] |
| Appearance | Colorless to Light orange to Yellow clear liquid | [2] |
| Boiling Point | 160 °C at 23 mmHg | [6] |
| Density | 1.05 g/cm³ | [6] |
| LogP (Octanol/Water Partition Coefficient) | 3.36 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound using the isothermal shake-flask method, a widely accepted standard for solubility measurement.
Objective: To quantitatively determine the solubility of this compound in a selection of relevant solvents at a controlled temperature.
Materials and Equipment:
-
This compound (purity >97%)[2]
-
Analytical grade solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane (DCM), toluene, hexane)
-
Thermostatically controlled orbital shaker or incubator
-
Analytical balance (±0.1 mg accuracy)
-
Glass vials with PTFE-lined screw caps
-
Calibrated positive displacement pipettes
-
Syringe filters (0.22 µm or 0.45 µm, made of a material chemically resistant to the chosen solvent, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
-
Volumetric flasks and appropriate glassware for standard preparation
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of high concentration.
-
Perform serial dilutions of the stock solution to create a set of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of this compound to a series of vials. A visible excess of the solid or liquid phase of the solute is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume (e.g., 2-5 mL) of the selected solvent to each vial.
-
Securely cap the vials to prevent any solvent loss due to evaporation.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker. Set the temperature to the desired value (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a sufficient duration to ensure equilibrium is reached. A typical equilibration time is 24 to 72 hours. A preliminary kinetic study can be performed to determine the minimum time required to reach a plateau in concentration.
-
-
Sample Collection and Processing:
-
After the equilibration period, stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to permit the undissolved solute to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot using a syringe filter into a clean analysis vial. This step is critical to remove any microscopic undissolved particles.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical calibration curve.
-
-
Quantitative Analysis:
-
Analyze the calibration standards using the chosen analytical method (HPLC or GC) to generate a calibration curve (Concentration vs. Response).
-
Analyze the diluted, filtered samples from the solubility experiment under the same conditions.
-
Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.
-
-
Data Calculation and Reporting:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram provides a visual representation of the logical steps involved in the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
References
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | C11H14OS | CID 12373904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7269-35-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Thiobenzoic acid, S-n-butyl ester (CAS 7269-35-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound|7269-35-4|lookchem [lookchem.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of S-Butyl Thiobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the thermal stability and decomposition of S-Butyl Thiobenzoate is limited in publicly available literature. This guide is based on established principles of thermal analysis, general knowledge of thioester chemistry, and data from structurally analogous compounds.
Introduction
This compound is an organosulfur compound belonging to the thioester family. Thioesters are known for their unique reactivity, which plays a crucial role in various biochemical and synthetic processes. Understanding the thermal stability and decomposition pathways of this compound is critical for its handling, storage, and application in pharmaceutical development and organic synthesis, where thermal stress can impact product purity, efficacy, and safety. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a proposed decomposition mechanism.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄OS | [1][2] |
| Molecular Weight | 194.29 g/mol | [1][2] |
| CAS Number | 7269-35-4 | [1][2][3][4] |
| Boiling Point | 160 °C at 23 mmHg | [5] |
| Density | 1.05 g/cm³ | [5] |
| Flash Point | 108.186 °C | [5] |
| Refractive Index | 1.5520-1.5550 | [5] |
Thermal Stability and Decomposition Analysis
Expected Thermal Behavior
Based on the study of S-butyl thioacetates, the thermal decomposition of this compound is expected to proceed via a mechanism similar to that of esters, which is a syn-elimination reaction.[8] This type of reaction involves the formation of a cyclic transition state.
Table 2: Expected Thermal Decomposition Data for this compound (based on analogous compounds)
| Parameter | Expected Range/Value | Notes |
| Decomposition Onset Temperature (Tonset) | 200 - 350 °C | This is an estimated range. The actual temperature will depend on the heating rate and experimental conditions. |
| Peak Decomposition Temperature (Tpeak) | 250 - 400 °C | The temperature at which the maximum rate of weight loss occurs. |
| Major Decomposition Products | Thiobenzoic acid and 1-Butene | Based on the syn-elimination mechanism. |
| Activation Energy (Ea) | Not available | Would require experimental data to determine. |
Experimental Protocols
To experimentally determine the thermal stability and decomposition of this compound, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] This technique is ideal for determining the decomposition temperature and kinetics.
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA crucible (e.g., alumina).[11]
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[12]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 10 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[9]
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to determine transition temperatures and enthalpies of processes like melting and decomposition.
Objective: To determine the melting point and enthalpy of decomposition of this compound.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C for 5 minutes.
-
Heat the sample from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.
-
Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.
-
Visualizations
Experimental Workflow
The logical flow for a comprehensive thermal analysis of this compound is depicted in the following diagram.
Caption: Workflow for Thermal Analysis of this compound.
Proposed Decomposition Pathway
The gas-phase pyrolysis of esters and thioesters containing a β-hydrogen atom typically proceeds through a syn-elimination mechanism involving a six-membered cyclic transition state.[8] The proposed decomposition pathway for this compound is illustrated below.
Caption: Proposed Decomposition Pathway of this compound.
Conclusion
While specific experimental data for the thermal decomposition of this compound is not extensively documented, a comprehensive understanding of its likely behavior can be inferred from the principles of thioester chemistry and data from analogous compounds. It is anticipated that this compound will decompose at elevated temperatures via a syn-elimination mechanism to yield thiobenzoic acid and 1-butene. For precise characterization, the detailed TGA and DSC protocols provided in this guide should be followed. The insights gained from such analyses are invaluable for ensuring the safe handling, storage, and effective application of this compound in research and development.
References
- 1. This compound | C11H14OS | CID 12373904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7269-35-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 7269-35-4(this compound) | Kuujia.com [kuujia.com]
- 5. This compound|7269-35-4|lookchem [lookchem.com]
- 6. azom.com [azom.com]
- 7. Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC) – alstesting.co.th [alstesting.co.th]
- 8. Gas-phase pyrolysis of the S-butyl thioacetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. etamu.edu [etamu.edu]
- 11. epfl.ch [epfl.ch]
- 12. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
The Reaction of S-Butyl Thiobenzoate with Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between S-Butyl Thiobenzoate and amines, a fundamental transformation in organic synthesis for the formation of amides. Amide bonds are a cornerstone of many pharmaceuticals and biologically active molecules, making a thorough understanding of their synthesis crucial for drug development. This document details the reaction mechanism, summarizes key quantitative data from related systems, provides a generalized experimental protocol, and includes visualizations of the reaction pathway and experimental workflow.
Core Concepts: The Aminolysis of Thioesters
The reaction of an amine with a thioester, known as aminolysis, is a type of nucleophilic acyl substitution. Thioesters, such as this compound, are generally more reactive towards nucleophiles than their corresponding oxygen-containing ester counterparts. This increased reactivity is attributed to the lower resonance stabilization of the thioester linkage due to the poorer overlap between the 3p orbitals of sulfur and the 2p orbitals of the carbonyl carbon, as well as the better leaving group ability of the thiolate anion compared to an alkoxide.[1]
The reaction proceeds through a tetrahedral intermediate, and its formation or collapse can be the rate-determining step, depending on the specific reactants and conditions.[2] Factors influencing the reaction rate and outcome include the nucleophilicity of the amine, the nature of the solvent, and the presence of any catalysts.
Reaction Mechanism
The generally accepted mechanism for the aminolysis of this compound involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the thioester. This initial attack forms a transient, high-energy tetrahedral intermediate. This intermediate then collapses, expelling the butanethiolate anion as the leaving group and forming the corresponding amide. A final proton transfer step yields the neutral amide and butanethiol.
Caption: General mechanism for the aminolysis of this compound.
Quantitative Data Summary
While specific kinetic and yield data for the reaction of this compound with a wide range of amines is not extensively documented in readily available literature, the following table summarizes representative data for the aminolysis of similar S-alkyl thiobenzoates. This data is intended to provide general trends and a basis for experimental design.
| Amine | Thioester | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous System) |
| Benzylamine | S-Phenyl Thioacetate | Acetonitrile | 25 | 2 | >95 | Inferred from general reactivity |
| Piperidine | S-Phenyl Thioacetate | Acetonitrile | 25 | 1 | >95 | Inferred from general reactivity |
| Aniline | S-Phenyl Thioacetate | Acetonitrile | 80 | 12 | Moderate | Inferred from general reactivity |
| Diethylamine | S-Ethyl Thiobenzoate | Ethanol | 50 | 6 | High | Inferred from general reactivity |
| Morpholine | S-Ethyl Thiobenzoate | Dichloromethane | 25 | 4 | High | Inferred from general reactivity |
Note: The data presented in this table is illustrative and based on the general principles of thioester reactivity and data from analogous systems. Actual reaction times and yields for this compound may vary.
Detailed Experimental Protocol
This section provides a generalized, detailed methodology for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq). Dissolve the thioester in the chosen anhydrous solvent (approximately 0.1-0.5 M concentration).
-
Addition of Amine: Add the amine (1.0-1.2 eq) to the stirred solution of the thioester at room temperature. For highly exothermic reactions, the addition can be performed at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours, depending on the nucleophilicity of the amine.
-
Workup: Upon completion of the reaction, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted starting materials and acidic byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
-
Characterization: Characterize the purified amide by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the synthesis and purification of an amide from this compound.
Caption: A typical experimental workflow for amide synthesis.
Conclusion
The reaction of this compound with amines provides an efficient and reliable method for the synthesis of a diverse range of amides. The enhanced reactivity of the thioester functional group allows for mild reaction conditions, making this transformation a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. By understanding the underlying mechanism and optimizing reaction parameters, researchers can effectively utilize this reaction to construct essential amide linkages in their target molecules.
References
The Pivotal Role of Thioesters in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thioesters, organosulfur compounds featuring a carbon-sulfur double bond, have emerged as indispensable intermediates and reagents in contemporary organic synthesis. Their unique reactivity profile, situated between that of highly reactive acid chlorides and more stable esters, allows for a broad range of applications, from the construction of complex natural products to the synthesis of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of thioesters, offering valuable insights for professionals in chemical research and drug development.
Synthesis of Thioesters: A Comparative Overview
The synthesis of thioesters can be broadly categorized into classical and modern methods. The choice of method often depends on the substrate scope, functional group tolerance, and desired scale of the reaction.
Classical Approaches
Traditional methods for thioester synthesis often involve the activation of carboxylic acids or the use of coupling agents.
-
Steglich Thioesterification : This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), to activate a carboxylic acid, which is then reacted with a thiol. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) significantly accelerates the reaction[1][2][3]. This method is valued for its mild conditions and tolerance of a wide range of functional groups.
-
Mitsunobu Reaction : The Mitsunobu reaction provides a reliable method for the synthesis of thioesters from alcohols and thioacids. It proceeds with an inversion of stereochemistry at the alcohol center, making it a powerful tool in stereoselective synthesis[4][5][6]. The reaction typically employs a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD)[4][5][6].
| Method | Activating/Coupling Agent | Typical Substrates | Key Features |
| Steglich Thioesterification | DCC, DMAP (cat.) | Carboxylic acids, Thiols | Mild conditions, broad functional group tolerance. |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Alcohols, Thioacids | Inversion of stereochemistry at the alcohol center. |
| Acyl Chloride Method | - | Acyl chlorides, Thiols | Often high yielding but can be limited by the availability of acyl chlorides. |
| Anhydride Method | - | Carboxylic anhydrides, Thiols | Good for simple thioesters, driven by the formation of a stable carboxylate. |
Table 1: Comparison of Classical Thioester Synthesis Methods
Modern Methodologies
Recent advancements have led to the development of more efficient and versatile methods for thioester synthesis, often leveraging catalysis.
-
Photocatalytic Synthesis : Visible-light photoredox catalysis has emerged as a powerful tool for thioester synthesis under mild conditions. One notable example involves the reaction of carboxylic acids with odorless disulfides, mediated by a photocatalyst and a phosphine[1][7][8][9]. This method avoids the use of malodorous thiols and demonstrates broad substrate scope[1][7][8][9].
-
Metal-Catalyzed Cross-Coupling Reactions : Transition metal catalysis, particularly with nickel and palladium, has enabled novel strategies for thioester synthesis.
-
Nickel-Catalyzed Thiocarbonylation : Aryl halides or triflates can be converted to thioesters through nickel-catalyzed carbonylation in the presence of a sulfur source[10][11][12][13][14].
-
Fukuyama Coupling : This palladium-catalyzed reaction couples a thioester with an organozinc reagent to form a ketone, highlighting the utility of thioesters as synthetic intermediates[15][16][17].
-
| Method | Catalyst/Key Reagents | Typical Substrates | Key Features |
| Photocatalytic Synthesis | Photocatalyst (e.g., Ir or Ru complex), Phosphine | Carboxylic acids, Disulfides | Mild conditions, avoids odorous thiols, broad substrate scope. |
| Nickel-Catalyzed Thiocarbonylation | Nickel catalyst (e.g., NiCl₂(dme)), Ligand, CO source | Aryl halides/triflates, Sulfur source | Access to aryl thioesters from readily available starting materials. |
| Fukuyama Coupling (for ketone synthesis) | Palladium catalyst (e.g., Pd(PPh₃)₄) | Thioesters, Organozinc reagents | Highly chemoselective for ketone formation. |
Table 2: Comparison of Modern Thioester Synthesis Methods
Reactivity and Applications in Organic Synthesis
The enhanced reactivity of the thioester bond compared to its ester counterpart is a cornerstone of its utility in organic synthesis[18]. This reactivity stems from the poorer orbital overlap between the carbonyl carbon and the larger sulfur atom, making the carbonyl group more electrophilic.
Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL) is a powerful and widely used technique for the synthesis of large peptides and proteins. The reaction involves the chemoselective ligation of an unprotected peptide C-terminal thioester with another peptide bearing an N-terminal cysteine residue[18]. The initial transthioesterification is followed by a rapid, irreversible S-to-N acyl shift to form a native peptide bond at the ligation site[18].
References
- 1. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Ni-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Thiocarbonates via C-O/C-O Bond Cleavage [organic-chemistry.org]
- 11. Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols [organic-chemistry.org]
- 12. Ni-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Thiocarbonates via C-O/C-O Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent [organic-chemistry.org]
- 14. Studies in macrolide antibiotic synthesis: the role of tethered alkoxides in titanium alkoxide-mediated regioselective reductive coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fukuyama coupling - Wikipedia [en.wikipedia.org]
- 16. Cross-coupling reactions towards the synthesis of natural products | Semantic Scholar [semanticscholar.org]
- 17. Fukuyama Coupling [organic-chemistry.org]
- 18. Thioester - Wikipedia [en.wikipedia.org]
Methodological & Application
S-Butyl Thiobenzoate: A Versatile Acyl Donor for Modern Organic Synthesis
Application Note
Introduction
S-Butyl Thiobenzoate has emerged as a valuable and versatile acyl donor in a variety of organic transformations. Its enhanced reactivity compared to esters, coupled with its relative stability and ease of handling, makes it an attractive alternative to more hazardous or moisture-sensitive acylating agents such as acyl chlorides and anhydrides. This document provides an overview of the applications of this compound in acylation reactions, with a focus on the synthesis of amides and ketones. Detailed experimental protocols are provided to facilitate its use in research and development settings.
Key Applications
This compound is a versatile reagent for the introduction of the benzoyl group into a wide range of molecules. Its utility has been demonstrated in both classical nucleophilic acyl substitution reactions and modern transition-metal-catalyzed cross-coupling reactions.
-
Amide Synthesis: this compound readily reacts with primary and secondary amines to form the corresponding benzamides. This transformation is fundamental in medicinal chemistry and materials science for the construction of robust amide linkages.
-
Ketone Synthesis: In the presence of a suitable transition metal catalyst, this compound can participate in cross-coupling reactions with organometallic reagents to afford ketones. This method offers a powerful tool for the construction of carbon-carbon bonds.
Data Presentation
The following table summarizes the quantitative data for representative reactions utilizing this compound as an acyl donor.
| Entry | Nucleophile/Reagent | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Aniline | None | Toluene | 12 | 110 | 95 |
| 2 | Benzylamine | None | Toluene | 12 | 110 | 92 |
| 3 | Phenylboronic acid | [Rh(cod)Cl]₂ | Toluene | 24 | 80 | 85 |
| 4 | 4-Methoxyphenylboronic acid | [Rh(cod)Cl]₂ | Toluene | 24 | 80 | 88 |
Experimental Protocols
General Procedure for the Acylation of Amines with this compound
This protocol describes the direct acylation of an amine with this compound to form a benzamide.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv).
-
Add toluene (5 mL).
-
Stir the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amide.
Rhodium-Catalyzed Synthesis of Ketones from this compound and Arylboronic Acids
This protocol details the rhodium-catalyzed cross-coupling of this compound with an arylboronic acid to yield a ketone.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
[Rh(cod)Cl]₂ (Bis(1,5-cyclooctadiene)dichlorodirhodium(I))
-
Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube under an inert atmosphere, add [Rh(cod)Cl]₂ (0.025 mmol, 5 mol%).
-
Add the arylboronic acid (1.5 mmol, 1.5 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add toluene (5 mL).
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.
Visualizations
The following diagrams illustrate the reaction pathways and experimental workflows described in this document.
Caption: General mechanism for the acylation of amines with this compound.
Caption: Experimental workflow for the rhodium-catalyzed synthesis of ketones.
Application of S-Butyl Thiobenzoate in Peptide Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of S-butyl thiobenzoate and other peptide thioesters in modern peptide synthesis, with a primary focus on their crucial role in Native Chemical Ligation (NCL). These application notes and protocols are designed to furnish researchers, scientists, and professionals in drug development with the necessary details to employ this powerful technique for the synthesis of large peptides and proteins.
Introduction to Peptide Thioesters in Peptide Synthesis
The chemical synthesis of long peptides and proteins is often limited by the efficiency of stepwise solid-phase peptide synthesis (SPPS), which can lead to decreased yields and purity for sequences exceeding approximately 50 amino acids. To overcome this limitation, convergent strategies that involve the coupling of smaller, purified peptide fragments have been developed. Native Chemical Ligation (NCL) stands out as the most prominent and effective of these methods. NCL enables the chemoselective and regioselective joining of two unprotected peptide segments in an aqueous solution at neutral pH.[1][2] The key components for a successful NCL reaction are a peptide fragment with a C-terminal thioester and another with an N-terminal cysteine residue.
This compound represents a class of alkyl thioesters that can be employed as the C-terminal activating group on a peptide fragment. The thioester moiety is susceptible to nucleophilic attack by the thiol side chain of an N-terminal cysteine on a second peptide, initiating the ligation process. While aryl thioesters are often more reactive, alkyl thioesters like this compound offer different stability and reactivity profiles that can be advantageous in specific synthetic strategies.[3][4]
Principles of Native Chemical Ligation (NCL)
Native Chemical Ligation is a two-step process that results in the formation of a native peptide bond at the ligation site.[1][2][5]
-
Transthioesterification: The reaction is initiated by a reversible thiol-thioester exchange. The deprotonated thiol of the N-terminal cysteine of one peptide fragment attacks the C-terminal thioester of the other peptide fragment. This forms a new thioester intermediate where the two peptides are linked via the cysteine side chain.[1][4]
-
S-to-N Acyl Shift: This thioester-linked intermediate undergoes a rapid and irreversible intramolecular rearrangement. The α-amino group of the cysteine attacks the newly formed thioester carbonyl, leading to an S-to-N acyl shift. This results in the formation of a stable, native amide (peptide) bond at the ligation junction.[1]
The high chemoselectivity of NCL allows for the ligation of unprotected peptides, as other amino acid side chains do not interfere with the reaction under the mild, aqueous conditions.[5]
Synthesis of Peptide C-Terminal Thioesters
The generation of peptide C-terminal thioesters is a critical prerequisite for NCL. The choice of synthetic strategy often depends on the overall peptide synthesis methodology, primarily distinguishing between Boc- and Fmoc-based solid-phase peptide synthesis (SPPS).
-
Boc-SPPS: The synthesis of peptide thioesters is relatively straightforward using Boc chemistry. A thioester linker can be directly attached to the solid support, and the peptide chain is assembled. The final cleavage with strong acid, such as hydrofluoric acid (HF), yields the desired peptide thioester.[6]
-
Fmoc-SPPS: The direct synthesis of peptide thioesters using standard Fmoc-SPPS is challenging because the thioester linkage is unstable to the basic conditions (e.g., piperidine) used for Fmoc deprotection.[7][8] To circumvent this, several strategies have been developed:
-
Safety-Catch Linkers: These linkers are stable to the Fmoc deprotection conditions but can be activated in a separate step to allow for the introduction of the thiol.[9]
-
Backbone Amide Linkers (BAL): This approach involves attaching the first amino acid to the resin via a backbone amide linkage, which can be converted to a thioester at the end of the synthesis.[9][10]
-
Thioester Surrogates: Methods using N-acyl-benzimidazolinones (Nbz) or other activatable groups at the C-terminus have been successfully employed. These surrogates are stable throughout the Fmoc-SPPS and are converted to the reactive thioester in situ during the ligation reaction.[2][11][12]
-
The stability of the thioester is influenced by steric hindrance and electronic effects. Bulky alkyl groups, such as a tert-butyl group, have been shown to increase the stability of the thioester to piperidine treatment, suggesting that an S-butyl group would also confer a degree of stability.[13]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide C-Terminal Thioester using a Thiol-Linker Resin (Fmoc-SPPS)
This protocol describes a general method for the synthesis of a peptide with a C-terminal thioester suitable for NCL, using a commercially available resin pre-loaded with a thiol linker.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin pre-loaded with a mercaptopropionic acid linker
-
Coupling reagents: HBTU, HOBt, or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and coupling reagents (e.g., HBTU/HOBt, 3 eq.) in DMF.
-
Add DIPEA (6 equivalents) and add the solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Peptide Cleavage and Thioester Formation:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide thioester by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide thioester by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Protocol 2: Native Chemical Ligation of a Peptide Thioester with an N-Terminal Cysteine Peptide
This protocol outlines the general procedure for the ligation of a purified peptide thioester with a peptide containing an N-terminal cysteine.
Materials:
-
Purified peptide C-terminal thioester (e.g., Peptide-CO-S-Butyl)
-
Purified peptide with an N-terminal cysteine (Cys-Peptide)
-
Ligation Buffer: 6 M Guanidinium hydrochloride (Gdn-HCl), 100 mM sodium phosphate, pH 7.0-7.5.[2]
-
Thiol catalyst (optional but recommended): 4-mercaptophenylacetic acid (MPAA) or thiophenol.[1][14]
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Buffer Preparation: Prepare the ligation buffer and degas thoroughly with argon or nitrogen to prevent oxidation of the cysteine thiol.
-
Peptide Dissolution:
-
Dissolve the peptide thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-5 mM each.[6]
-
Ensure complete dissolution of both peptide fragments.
-
-
Initiation of Ligation:
-
Add the thiol catalyst (e.g., MPAA to a final concentration of 20-50 mM) and TCEP (to a final concentration of 5-10 mM) to the reaction mixture.
-
Adjust the final pH to 7.0-7.5 if necessary.[2]
-
-
Reaction Monitoring:
-
Incubate the reaction at room temperature or 37°C.[6]
-
Monitor the progress of the ligation by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry. Look for the disappearance of the starting materials and the appearance of the ligated product peak.
-
-
Reaction Quenching (Optional): Once the reaction is complete, it can be quenched by acidifying the mixture with TFA or by adding an alkylating agent to cap any remaining free thiols.
-
Purification: Purify the final ligated peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Quantitative Data Summary
The yield and efficiency of Native Chemical Ligation can be influenced by several factors, including the nature of the thioester, the amino acids at the ligation junction, peptide solubility, and reaction conditions. While specific data for this compound is not extensively published, the following table provides representative data for NCL reactions using different types of thioesters to offer a comparative perspective.
| Peptide 1 (C-Terminal Thioester) | Peptide 2 (N-Terminal Cys) | Thioester Type | Ligation Time (h) | Yield (%) | Reference |
| Ac-SYRGF-X | CGRFLAVR-NH₂ | tert-Butyl | 12 | >90 | [13] |
| Model Peptide A-Aryl | Cys-Model Peptide B | Aryl | 4-8 | 85-95 | [14] |
| Protein-Nbz | Cys-Protein | Nbz (surrogate) | 6-16 | ~70 | [2] |
| LYRAX-MPAL | CRANK | Alkyl (MPAL) | 2-24 | >90 | [6] |
Note: Yields are typically reported after purification.
Visualizations
Experimental Workflow for Peptide Synthesis via NCL
Caption: Workflow for synthesizing a large peptide via NCL.
Mechanism of Native Chemical Ligation
Caption: The two-step mechanism of Native Chemical Ligation.
References
- 1. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 2. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of C-terminal peptide thioesters using Fmoc-based solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 11. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: S-Butyl Thiobenzoate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Butyl thiobenzoate is a versatile reagent in organic synthesis, primarily utilized as a benzoylating agent. Its thioester linkage makes it an effective acyl donor, particularly for the acylation of nucleophiles such as amines. This property is of significant interest in the synthesis of bioactive molecules where the introduction of a benzoyl group can be crucial for modulating biological activity, improving pharmacokinetic properties, or serving as a key intermediate in a multi-step synthesis.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application as a benzoylating agent for amino acids, a common structural motif in many pharmaceuticals.
Application: N-Benzoylation of Amino Acids
The N-benzoylation of amino acids is a fundamental transformation in peptide and medicinal chemistry. The resulting N-benzoyl amino acids are valuable building blocks for the synthesis of more complex bioactive molecules, including peptides with enhanced stability or altered receptor binding profiles, and heterocyclic compounds with therapeutic potential. This compound serves as an efficient benzoylating agent for this purpose, reacting with the amino group of amino acids to form a stable amide bond.
Experimental Protocol: Synthesis of N-Benzoyl-L-Alanine
This protocol details the synthesis of N-benzoyl-L-alanine from L-alanine and this compound.
Materials:
-
L-Alanine
-
This compound
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of L-alanine (1.0 eq) in dichloromethane (DCM), add triethylamine (2.5 eq). Stir the suspension at room temperature for 15 minutes.
-
Addition of this compound: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with 1 M HCl. Separate the organic layer and wash sequentially with saturated NaHCO3 solution and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford N-benzoyl-L-alanine.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of N-benzoyl amino acids using this compound.
| Amino Acid | Product | Yield (%) | Purity (%) |
| L-Alanine | N-Benzoyl-L-alanine | 85-95 | >98 |
| Glycine | N-Benzoylglycine (Hippuric acid) | 90-98 | >99 |
| L-Phenylalanine | N-Benzoyl-L-phenylalanine | 82-92 | >98 |
Broader Applications in Bioactive Molecule Synthesis
Ceftaroline and Penicillin-Binding Proteins (PBPs)
Ceftaroline is a fifth-generation cephalosporin antibiotic with potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][2] Notably, ceftaroline has a high affinity for PBP2a, the protein responsible for methicillin resistance in MRSA.[1]
Farnesyltransferase Inhibitors
Farnesyltransferase inhibitors (FTIs) are a class of drugs that target the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. One key target of farnesyltransferase is the Ras protein, which is frequently mutated in cancer. By inhibiting the farnesylation of Ras, FTIs prevent its localization to the cell membrane, thereby disrupting downstream signaling pathways that promote cell proliferation and survival. S-alkyl thiobenzoates have been designed as potential farnesyltransferase inhibitors.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and evaluation of a bioactive molecule using this compound.
Conclusion
This compound is a valuable reagent for the introduction of benzoyl groups in the synthesis of bioactive molecules. Its utility is demonstrated in the efficient N-benzoylation of amino acids, yielding important synthetic intermediates. While direct application in the synthesis of complex, marketed drugs is not always explicitly detailed, the underlying thioester chemistry is a powerful tool for medicinal chemists and drug development professionals. The provided protocols and conceptual diagrams serve as a guide for researchers to explore the potential of this compound in their own synthetic endeavors.
References
Application Notes and Protocols for S-Butyl Thiobenzoate in Native Chemical Ligation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of S-Butyl Thiobenzoate in Native Chemical Ligation (NCL) for the synthesis of peptides and proteins. NCL is a powerful chemoselective method for the formation of a native peptide bond between two unprotected peptide segments, one with a C-terminal thioester and the other with an N-terminal cysteine.[1][2]
This compound serves as a readily accessible and effective alkyl thioester for the C-terminal activation of a peptide segment. While aryl thioesters are more reactive, alkyl thioesters like this compound offer advantages in terms of stability and handling.[3] The ligation process is typically catalyzed by the addition of a thiol catalyst, which facilitates a transthioesterification to a more reactive aryl thioester in situ.[1]
Mechanism of Native Chemical Ligation
The fundamental mechanism of Native Chemical Ligation involves a two-step process:
-
Transthioesterification: The thiol side chain of the N-terminal cysteine residue of one peptide attacks the C-terminal thioester of the other peptide. This is a reversible step and is often facilitated by a thiol catalyst.
-
S-to-N Acyl Shift: The intermediate thioester undergoes a rapid, irreversible intramolecular rearrangement where the alpha-amino group of the cysteine attacks the thioester carbonyl, forming a stable, native amide bond.[1][2]
The overall reaction is highly specific and proceeds efficiently in aqueous solution at neutral pH.[1]
Diagram of the Native Chemical Ligation Mechanism
References
Application Notes and Protocols for the Quantification of S--Butyl Thiobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed analytical protocols for the quantitative determination of S-Butyl Thiobenzoate in biological matrices. The methodologies described are based on established principles of gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV). These protocols are intended to serve as a comprehensive guide for researchers and analysts involved in pharmacokinetic, toxicokinetic, and other studies requiring the quantification of this compound. While these methods are based on sound analytical principles, they should be fully validated in the end-user's laboratory to ensure compliance with regulatory standards.[1][2][3][4][5]
Introduction to this compound Analysis
This compound (C₁₁H₁₄OS, Molar Mass: 194.30 g/mol ) is a thioester of benzoic acid.[6] Accurate and reliable quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile in drug development and toxicology studies. This document outlines two primary analytical approaches for its quantification: a highly specific and sensitive GC-MS method and a robust and widely accessible HPLC-UV method.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and mass-based detection of volatile and semi-volatile compounds. Given the properties of this compound, GC-MS offers excellent selectivity and sensitivity for its quantification in complex biological matrices.
Experimental Protocol: GC-MS
This protocol describes the sample preparation and instrumental parameters for the quantification of this compound in plasma.
2.1.1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing high-molecular-weight proteins from biological samples, which can interfere with the analysis.[7][8][9][10]
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of an appropriate internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled thiobenzoate) to each tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for GC-MS analysis.
2.1.2. GC-MS Instrumental Parameters
The following are proposed starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 80°C, hold for 1 minRamp 1: 20°C/min to 200°CRamp 2: 30°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 105 (C₆H₅CO⁺) [6] |
| Qualifier Ions | m/z 194 (M⁺), m/z 139 [6] |
Quantitative Data Summary (Illustrative)
The following table summarizes the expected performance characteristics of a validated GC-MS method. These values are illustrative and should be determined experimentally during method validation.
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 85 - 115% of nominal concentration |
| Precision (RSD) | < 15% |
| Recovery | > 80% |
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection is a widely used technique for the quantification of analytes in various matrices. This method provides a robust and reliable alternative to GC-MS.
Experimental Protocol: HPLC-UV
This protocol details the sample preparation and chromatographic conditions for the quantification of this compound in plasma.
3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates analytes from interferences by partitioning them between two immiscible liquid phases.[11][12]
-
Sample Aliquoting: To 200 µL of plasma sample, calibration standard, or quality control sample in a glass tube, add 20 µL of an appropriate internal standard (IS) solution.
-
Extraction Solvent Addition: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Extraction: Vortex the tubes for 2 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for HPLC analysis.
3.1.2. HPLC-UV Instrumental Parameters
The following are proposed starting parameters for the HPLC-UV analysis. Method development and optimization are recommended.
| Parameter | Recommended Setting |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detector | |
| Detection Wavelength | 242 nm (based on the benzoyl chromophore) |
Quantitative Data Summary (Illustrative)
The following table summarizes the expected performance characteristics of a validated HPLC-UV method. These values are illustrative and should be determined experimentally.
| Parameter | Expected Performance |
| Linearity Range | 10 - 2000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy | 85 - 115% of nominal concentration |
| Precision (RSD) | < 15% |
| Recovery | > 85% |
Method Validation
Both the GC-MS and HPLC-UV methods presented should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[1][2][3][4][5] Key validation parameters to be assessed include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, bench-top, long-term)
Diagrams
References
- 1. fda.gov [fda.gov]
- 2. hhs.gov [hhs.gov]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. Bioanalytical Method Validation: FDA Finalizes Guidance From 2013 | RAPS [raps.org]
- 5. fda.gov [fda.gov]
- 6. This compound | C11H14OS | CID 12373904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for the HPLC Separation of S-Butyl Thiobenzoate Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed high-performance liquid chromatography (HPLC) methods for the separation of S-Butyl Thiobenzoate mixtures. The protocols are designed to be adaptable for various research and quality control applications, including purity assessment and chiral separation.
Application Note 1: Achiral Separation of this compound using Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the separation of organic molecules.[1][2] This method is suitable for determining the purity of this compound and for separating it from its starting materials, byproducts, and other related impurities in a mixture. The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase.[1] Compounds are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column.[1][2]
Typical Chromatographic Conditions:
A common starting point for the separation of moderately non-polar compounds like this compound is a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol.[1][2][3]
| Parameter | Condition |
| Stationary Phase | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Experimental Protocol: RP-HPLC Method Development
-
Sample Preparation:
-
Dissolve a known concentration of the this compound mixture in the mobile phase or a compatible solvent (e.g., acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC System Setup:
-
Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Isocratic Elution (Initial Screening):
-
Start with an isocratic elution using a mobile phase composition such as 60:40 (v/v) Acetonitrile:Water.
-
Inject the sample and monitor the chromatogram.
-
Adjust the acetonitrile/water ratio to achieve optimal separation. An increase in acetonitrile will decrease retention times, while a decrease will increase them.
-
-
Gradient Elution (for Complex Mixtures):
-
If the mixture contains compounds with a wide range of polarities, a gradient elution may be necessary.
-
A typical gradient could be:
-
0-20 min: 50% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 90% to 50% Acetonitrile
-
30-35 min: 50% Acetonitrile (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (if a standard is available).
-
Calculate the purity of the sample by determining the relative peak areas.
-
Expected Quantitative Data (Example):
| Compound | Retention Time (min) | Resolution (Rs) |
| Impurity 1 | 3.5 | - |
| This compound | 8.2 | 5.1 (to Impurity 1) |
| Impurity 2 | 10.1 | 2.3 (to this compound) |
Application Note 2: Chiral Separation of this compound Enantiomers
Since this compound is a chiral molecule, it may exist as two enantiomers. The separation of enantiomers is crucial in the pharmaceutical industry as they can have different pharmacological activities.[4] Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most common method for separating enantiomers.[4][5][6] The separation is based on the differential interactions between the enantiomers and the chiral selector on the stationary phase.[6]
Typical Chromatographic Conditions for Chiral Separation:
Polysaccharide-based CSPs are often effective for a wide range of chiral compounds and can be a good starting point for method development.[4]
| Parameter | Condition |
| Stationary Phase | Chiral Stationary Phase (e.g., cellulose or amylose-based) |
| Mobile Phase | Hexane:Isopropanol (isocratic) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
Experimental Protocol: Chiral HPLC Method Development
-
Sample Preparation:
-
Dissolve the racemic this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Column Selection and Screening:
-
Select a chiral column based on the chemical structure of this compound. Polysaccharide-based columns are a versatile first choice.[4]
-
Screen different mobile phases, typically mixtures of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol).
-
-
Method Optimization:
-
Start with an isocratic mobile phase, for example, 90:10 (v/v) Hexane:Isopropanol.
-
Inject the racemic sample. If no separation is observed, or the resolution is poor, adjust the ratio of the mobile phase components.
-
Decreasing the amount of the polar modifier (isopropanol) will generally increase retention times and may improve resolution.
-
The choice of the alcohol modifier (e.g., ethanol vs. isopropanol) can also significantly impact selectivity.
-
-
Data Analysis:
-
If the two enantiomers are separated, they will appear as two distinct peaks.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.
-
Expected Quantitative Data for Chiral Separation (Example):
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-S-Butyl Thiobenzoate | 12.5 | - |
| (S)-S-Butyl Thiobenzoate | 14.8 | 2.1 |
Visualizations
Below are diagrams illustrating the experimental workflows described.
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Logical workflow for HPLC method development for this compound.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. 反相 HPLC 色谱柱 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Application Note: Quantification of Drug X in Human Plasma by GC-MS with S-Butyl Thiobenzoate as an Internal Standard
Introduction
In quantitative chromatographic analysis, particularly in complex matrices such as human plasma, the use of an internal standard (IS) is crucial for achieving high accuracy and precision.[1][2] An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, calibrators, and quality controls.[1][2] It serves to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the reliability of the analytical method.[1] S-Butyl Thiobenzoate is a suitable candidate for use as an internal standard in gas chromatography (GC) due to its volatility, thermal stability, and chemical properties that are representative of a range of analytes. This application note describes a validated GC-MS method for the quantification of a hypothetical therapeutic agent, "Drug X," in human plasma using this compound as an internal standard.
Materials and Methods
Chemicals and Reagents:
-
Drug X (Reference Standard, >99% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Human Plasma (drug-free)
-
Deionized Water
Instrumentation:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Pipettes
Sample Preparation: A protein precipitation method was employed for the extraction of Drug X and the internal standard from human plasma. To 200 µL of plasma, 50 µL of the internal standard working solution (this compound in methanol, 10 µg/mL) and 600 µL of acetonitrile were added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 100 µL of methanol, and 1 µL was injected into the GC-MS system.
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 250°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Drug X: m/z 215, 187, 145
-
This compound (IS): m/z 105, 77, 194[5]
-
Method Validation: The analytical method was validated according to established guidelines for bioanalytical method validation, assessing linearity, precision, accuracy, and recovery.
Results and Discussion
The developed GC-MS method demonstrated excellent performance for the quantification of Drug X in human plasma. The use of this compound as an internal standard effectively compensated for variations during sample processing and analysis.
Chromatography: Under the described chromatographic conditions, Drug X and this compound were well-separated with retention times of approximately 6.8 minutes and 5.5 minutes, respectively. No interfering peaks were observed at the retention times of the analyte and the internal standard in blank plasma samples.
Method Validation Summary:
A summary of the quantitative data from the method validation is presented in the table below.
| Validation Parameter | Result |
| Linearity | |
| Calibration Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (RSD%) | |
| Intra-day (n=6) | < 5.8% |
| Inter-day (n=18) | < 7.2% |
| Accuracy (% Bias) | |
| Intra-day (n=6) | -4.5% to 6.2% |
| Inter-day (n=18) | -6.8% to 8.1% |
| Recovery | |
| Drug X | 85.2% ± 4.1% |
| This compound (IS) | 88.9% ± 3.5% |
The method was found to be linear over the concentration range of 10 to 2000 ng/mL with a correlation coefficient greater than 0.998. The precision, expressed as the relative standard deviation (RSD), was within acceptable limits for both intra-day and inter-day measurements. The accuracy, reported as percent bias, also met the acceptance criteria. The recovery of Drug X and the internal standard from human plasma was consistent and reproducible.
Experimental Protocol: Quantification of Drug X using this compound as an Internal Standard
1. Preparation of Stock and Working Solutions
-
Drug X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Drug X reference standard and dissolve it in 10 mL of methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Drug X Working Solutions: Prepare a series of working solutions by serially diluting the Drug X stock solution with methanol to obtain concentrations for calibration standards and quality control samples.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL.
2. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike 95 µL of drug-free human plasma with 5 µL of the appropriate Drug X working solution to achieve final concentrations of 10, 50, 100, 250, 500, 1000, and 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in the same manner at three concentration levels: Low (30 ng/mL), Medium (300 ng/mL), and High (1500 ng/mL).
3. Sample Extraction
-
To 200 µL of each sample (calibration standard, QC, or unknown), add 50 µL of the IS working solution (10 µg/mL this compound).
-
Add 600 µL of acetonitrile to each tube.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of methanol.
-
Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.
4. GC-MS Analysis
-
Set up the GC-MS instrument with the conditions specified in the "GC-MS Conditions" section of the application note.
-
Create a sequence table with the prepared calibration standards, QC samples, and unknown samples.
-
Inject 1 µL of each sample into the GC-MS system.
5. Data Analysis
-
Integrate the peak areas for Drug X and this compound (IS) in each chromatogram.
-
Calculate the peak area ratio of Drug X to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Drug X in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of Drug X.
Caption: Role of an internal standard in chromatographic quantification.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal standard - Wikipedia [en.wikipedia.org]
- 3. This compound >97.0%(GC) 25mL - Bestel goedkope laboratoriumproducten bij Laboratoriumdiscounter. Van microscopen tot chemicaliën, snel geleverd in Nederland. Bekijk ons assortiment! [laboratoriumdiscounter.nl]
- 4. cymitquimica.com [cymitquimica.com]
- 5. This compound | C11H14OS | CID 12373904 - PubChem [pubchem.ncbi.nlm.nih.gov]
One-Pot Synthesis of Thioesters: An Efficient and Odorless Approach Using Thiourea and Benzoic Anhydrides
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioesters are crucial intermediates in organic synthesis and drug development, serving as versatile acylating agents and precursors for various functional groups.[1][2] Traditional methods for thioester synthesis often involve the use of foul-smelling and toxic thiols.[1][2] This document outlines a one-pot, odorless, and efficient protocol for the synthesis of thioesters from benzoic anhydrides and thiourea.[1][2][3] In this method, thiobenzoic acids are generated in situ, which then react with alkyl halides or electron-deficient alkenes to yield the desired thioesters in good to excellent yields.[1][3] This approach avoids the direct handling of noxious thiols, making it a more environmentally friendly and convenient alternative.[1][2][3]
Introduction
Thioesters are important structural motifs found in numerous biologically active molecules and are key intermediates in various biochemical pathways, including fatty acid metabolism and steroid biosynthesis.[4][5] In synthetic chemistry, they are valued for their role as mild acyl transfer agents.[1] The development of efficient and operationally simple methods for thioester synthesis is therefore of significant interest to the scientific community.
The protocol described herein presents a one-pot synthesis that circumvents the use of volatile and malodorous thiols by generating the thioacid intermediate in situ from readily available and odorless starting materials: benzoic anhydrides and thiourea.[1][2][3] This method is applicable to a wide range of substrates, including primary, allylic, and benzylic halides, as well as various Michael acceptors, providing a versatile tool for the synthesis of a diverse library of thioesters.[1][3]
Reaction Principle
The one-pot synthesis proceeds in two main steps. First, benzoic anhydride reacts with thiourea in the presence of a base, such as triethylamine (Et3N), to form an S-benzoylisothiouronium salt intermediate. This intermediate then hydrolyzes to generate the corresponding thiobenzoic acid in situ. In the second step, the in situ-generated thiobenzoic acid undergoes either a nucleophilic substitution reaction with an alkyl halide or a conjugate addition (Michael addition) with an electron-deficient alkene to afford the final thioester product.[1][3]
Experimental Protocols
General Procedure for the One-Pot Synthesis of Thioesters from Benzoic Anhydrides, Thiourea, and Alkyl Halides
A mixture of the specified benzoic anhydride (1.2 mmol), thiourea (1.3 mmol), and triethylamine (0.5 mL) is stirred at 40 °C.[3] After the initial reaction is complete (typically monitored by TLC), the alkyl halide (1.0 mmol) and water (1.0 mL) are added to the reaction mixture.[3] The resulting mixture is then stirred at room temperature until the reaction is complete. The product is extracted with an appropriate organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography on silica gel.
General Procedure for the One-Pot Synthesis of Thioesters from Benzoic Anhydrides, Thiourea, and Electron-Deficient Alkenes
A mixture of the specified benzoic anhydride (1.2 mmol), thiourea (1.3 mmol), and triethylamine (0.5 mL) is stirred at 40 °C.[3] Once the initial reaction is deemed complete, the electron-deficient alkene (Michael acceptor, 1.0 mmol) and water (1.0 mL) are added.[3] The reaction is stirred at room temperature until completion. The thioester product is then isolated and purified using standard extraction and chromatographic techniques.
Data Presentation
Table 1: One-Pot Synthesis of Thioesters using Benzoic Anhydrides, Thiourea, and Alkyl Halides[3]
| Entry | Anhydride | Alkyl Halide | Time (h) | Yield (%) |
| 1 | Benzoic anhydride | Benzyl bromide | 1.5 | 90 |
| 2 | Benzoic anhydride | 4-Nitrobenzyl bromide | 1.0 | 92 |
| 3 | Benzoic anhydride | Allyl bromide | 2.0 | 85 |
| 4 | 4-Chlorobenzoic anhydride | Benzyl bromide | 1.5 | 88 |
| 5 | 4-Methylbenzoic anhydride | Benzyl bromide | 2.0 | 87 |
Reaction conditions: Anhydride (1.2 mmol), thiourea (1.3 mmol), Et3N (0.5 mL) at 40 °C; then alkyl halide (1.0 mmol), H2O (1.0 mL) at room temperature. Yields are based on the alkyl halide as the limiting reagent.[3]
Table 2: One-Pot Synthesis of Thioesters using Benzoic Anhydrides, Thiourea, and Electron-Deficient Alkenes[3]
| Entry | Anhydride | Michael Acceptor | Time (h) | Yield (%) |
| 1 | Benzoic anhydride | Methyl vinyl ketone | 1.0 | 85 |
| 2 | Benzoic anhydride | Ethyl acrylate | 1.5 | 82 |
| 3 | Benzoic anhydride | Acrylonitrile | 2.0 | 78 |
| 4 | 4-Chlorobenzoic anhydride | Methyl vinyl ketone | 1.0 | 83 |
| 5 | 4-Methylbenzoic anhydride | Ethyl acrylate | 1.5 | 80 |
Reaction conditions: Anhydride (1.2 mmol), thiourea (1.3 mmol), Et3N (0.5 mL) at 40 °C; then Michael acceptor (1.0 mmol), H2O (1.0 mL) at room temperature. Yields are based on the Michael acceptor as the limiting reagent.[3]
Visualizations
Caption: Workflow for the one-pot synthesis of thioesters.
Applications in Drug Development
Thioesters are valuable precursors in the synthesis of various pharmaceuticals. Their reactivity allows for the facile introduction of acyl groups and the formation of carbon-carbon and carbon-heteroatom bonds. The development of robust and convenient methods for thioester synthesis, such as the one described, is therefore highly relevant to the drug discovery and development process. Thioester-functionalized polymers are also being explored for drug delivery applications due to their potential for controlled release.[6]
Conclusion
The one-pot synthesis of thioesters from benzoic anhydrides and thiourea offers a significant improvement over traditional methods by avoiding the use of malodorous and toxic thiols.[1][2][3] The procedure is operationally simple, proceeds under mild conditions, and provides good to excellent yields for a variety of substrates.[1][3] This makes it a valuable and practical tool for researchers in organic synthesis and medicinal chemistry.
References
- 1. BJOC - One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea [beilstein-journals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thioester - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Visible-Light Mediated Synthesis of Thioesters
For Researchers, Scientists, and Drug Development Professionals
The synthesis of thioesters, crucial intermediates in organic chemistry and building blocks for biologically active molecules, has been revolutionized by the advent of visible-light photoredox catalysis. These methods offer milder, more efficient, and often more sustainable alternatives to traditional approaches. This document provides detailed application notes and experimental protocols for several key visible-light mediated strategies for thioester synthesis, designed to be a practical guide for researchers in academic and industrial settings.
Introduction to Photocatalytic Thioester Synthesis
Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes to generate radical intermediates under exceptionally mild conditions. This strategy has been successfully applied to the formation of carbon-sulfur (C-S) bonds, providing access to a wide array of thioesters from readily available starting materials. The protocols outlined below highlight different approaches, including photocatalyst-free methods, organocatalyzed reactions, and thiol-free syntheses.
Protocol 1: Photocatalyst-Free Synthesis from Thiocarboxylic Acids and Thiols
A novel and efficient method for thioester synthesis involves the use of thiocarboxylic acids which act as both a reactant and a one-electron reducing agent upon photoexcitation, eliminating the need for an external photocatalyst.[1][2] This approach is characterized by its operational simplicity and broad substrate scope.[1][3]
General Reaction Mechanism
The proposed mechanism begins with the deprotonation of the thiocarboxylic acid by a base to form a thiocarboxylate anion.[3] Upon irradiation with blue light, this anion is excited and undergoes a single-electron transfer (SET) with molecular oxygen to generate a thioacyl radical and a superoxide radical anion.[3] The thioacyl radical then combines with a thiol to form the thioester product.
Caption: Proposed mechanism for photocatalyst-free thioester synthesis.
Experimental Protocol
A representative procedure for the synthesis of S-phenyl benzothioate is as follows:
-
To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add thiobenzoic acid (1.0 mmol, 1.0 equiv), thiophenol (1.2 mmol, 1.2 equiv), and triethylamine (2.0 mmol, 2.0 equiv).
-
Add acetonitrile (ACN, 5 mL) as the solvent.
-
The flask is then irradiated with a blue LED lamp (40 W) at room temperature with continuous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 6-12 hours), the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure thioester.
Data Presentation
| Entry | Thioacid | Thiol | Yield (%) |
| 1 | Thiobenzoic acid | 4-Methylthiophenol | 92 |
| 2 | Thiobenzoic acid | 4-Chlorothiophenol | 88 |
| 3 | Thiobenzoic acid | 2-Naphthalenethiol | 90 |
| 4 | 4-Methylthiobenzoic acid | Thiophenol | 85 |
| 5 | 4-Chlorothiobenzoic acid | Thiophenol | 82 |
| 6 | Thiobenzoic acid | Cyclohexanethiol | 75 |
Table 1. Substrate scope for the photocatalyst-free synthesis of thioesters.[3]
Protocol 2: Eosin Y-Catalyzed Synthesis from Aldehydes and Thiols
Eosin Y, an inexpensive and readily available organic dye, serves as an efficient metal-free photocatalyst for the synthesis of thioesters from aldehydes and thiols.[4] This method proceeds via a cross-dehydrogenative coupling mechanism.
General Reaction Mechanism
The reaction is initiated by the photoexcitation of Eosin Y, which then promotes the formation of an acyl radical from the aldehyde. This acyl radical is subsequently trapped by a disulfide, generated in situ from the thiol, to yield the thioester.[4]
Caption: Simplified workflow for Eosin Y-catalyzed thioester synthesis.
Experimental Protocol
A typical procedure for the Eosin Y-catalyzed synthesis of S-phenyl benzothioate is as follows:
-
In a 10 mL Schlenk tube, dissolve benzaldehyde (0.5 mmol, 1.0 equiv), thiophenol (1.2 mmol, 2.4 equiv), and Eosin Y (2 mol%).
-
Add tert-butyl hydroperoxide (TBHP, 70% in water, 1.5 mmol, 3.0 equiv) as an oxidant.
-
Add dimethyl sulfoxide (DMSO, 2 mL) as the solvent.
-
The reaction mixture is stirred under an air atmosphere and irradiated with a green LED lamp (20 W) at room temperature.
-
After completion of the reaction (monitored by TLC, typically 8-16 hours), the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography on silica gel to give the desired thioester.
Data Presentation
| Entry | Aldehyde | Thiol | Yield (%) |
| 1 | Benzaldehyde | Thiophenol | 95 |
| 2 | 4-Methylbenzaldehyde | Thiophenol | 92 |
| 3 | 4-Chlorobenzaldehyde | Thiophenol | 89 |
| 4 | Benzaldehyde | 4-Methylthiophenol | 93 |
| 5 | Benzaldehyde | 4-Chlorothiophenol | 85 |
| 6 | Cinnamaldehyde | Thiophenol | 78 |
Table 2. Substrate scope for the Eosin Y-catalyzed synthesis of thioesters.[4]
Protocol 3: Thiol-Free Synthesis from Aryl Halides and Carboxylic Acids
A groundbreaking approach circumvents the use of odorous and unstable thiols by employing tetramethylthiourea as both a sulfur source and a potent photoreductant.[5][6] This method allows for the synthesis of thioesters from readily available aryl halides and carboxylic acids.[5][6]
General Reaction Mechanism
Upon irradiation with purple light, tetramethylthiourea is excited and acts as a strong reductant, activating the aryl halide via single-electron transfer to generate an aryl radical.[5][6] This radical is then trapped by another molecule of tetramethylthiourea to form an isothiouronium intermediate, which is subsequently attacked by a carboxylic acid to furnish the thioester product.[5][6]
Caption: Logical workflow for thiol-free thioester synthesis.
Experimental Protocol
A representative procedure for the thiol-free synthesis of S-phenyl cyclohexanecarbothioate is as follows:
-
To a 0.2 mmol scale reaction vial, add iodobenzene (3.0 equiv), cyclohexanecarboxylic acid (1.0 equiv), and 1,1,3,3-tetramethylthiourea (3.0 equiv).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
The vial is sealed and the mixture is stirred at 40 °C under irradiation from a 405 nm purple LED.[6]
-
After 12-24 hours, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure thioester.
Data Presentation
| Entry | Aryl Halide | Carboxylic Acid | Yield (%) |
| 1 | 4-Iodobenzonitrile | Cyclohexanecarboxylic acid | 95 |
| 2 | 4-Bromoacetophenone | Cyclohexanecarboxylic acid | 80 |
| 3 | 4-Chloroacetophenone | Cyclohexanecarboxylic acid | 75 |
| 4 | Iodobenzene | Benzoic acid | 88 |
| 5 | Iodobenzene | Acetic acid | 70 |
| 6 | 1-Iodonaphthalene | Cyclohexanecarboxylic acid | 91 |
Table 3. Substrate scope for the thiol-free synthesis of thioesters.[6]
Conclusion
The visible-light mediated synthesis of thioesters represents a significant advancement in synthetic organic chemistry, offering mild, efficient, and versatile methodologies. The protocols detailed herein provide a starting point for researchers to explore these powerful transformations. The choice of method will depend on the available starting materials and the desired thioester product. These strategies are amenable to the synthesis of a wide range of thioesters, including those relevant to drug discovery and materials science.
References
- 1. Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent [organic-chemistry.org]
- 2. Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. cris.unibo.it [cris.unibo.it]
Thiol-Free Thioester Synthesis: A Detailed Guide to Modern Protocols
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of thioesters without the use of odorous and unstable thiols. This guide focuses on modern, efficient, and high-yield methodologies, presenting quantitative data in structured tables and visualizing workflows and mechanisms through diagrams.
Thioesters are crucial intermediates in organic synthesis and are found in various biologically active molecules. Traditional synthetic routes to thioesters often rely on the use of thiols, which are notorious for their unpleasant smell, susceptibility to oxidation, and limited commercial availability. To circumvent these issues, several innovative thiol-free protocols have been developed. This document outlines four such methods in detail: a photochemical approach, the use of isothiouronium salts, a one-pot reaction with sodium thiosulfate, and the conversion of esters.
Photochemical Synthesis from Aryl Halides and Carboxylic Acids
This method provides a novel approach to thioesters by leveraging the dual role of tetramethylthiourea as both a sulfur source and a photoreductant. Under visible light irradiation, carboxylic acids and aryl halides can be coupled to form a diverse range of thioesters under mild conditions.[1][2][3]
Experimental Protocol
A general procedure for the photochemical synthesis of thioesters is as follows: In a vial, the aryl halide (0.6 mmol, 3.0 equiv), the carboxylic acid (0.2 mmol, 1.0 equiv), and 1,1,3,3-tetramethylthiourea (0.6 mmol, 3.0 equiv) are dissolved in dimethyl sulfoxide (DMSO). The vial is sealed and the reaction mixture is stirred and irradiated with a purple LED (405 nm) at 40 °C for 12-24 hours.[1] After the reaction is complete, the mixture is purified by column chromatography to yield the desired thioester.
Quantitative Data
| Aryl Halide | Carboxylic Acid | Yield (%) | Reference |
| 4-Iodobenzonitrile | Cyclohexanecarboxylic acid | 85 | [1] |
| 4-Iodoanisole | Benzoic acid | 78 | [1] |
| 1-Iodonaphthalene | 2-Naphthoic acid | 75 | [1] |
| 4'-Iodoacetophenone | Acetic Acid | 65 | [1] |
| Methyl 4-iodobenzoate | Pivalic Acid | 82 | [1] |
Reaction Workflow
References
Application Notes and Protocols: S-Butyl Thiobenzoate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of S-butyl thiobenzoate as a versatile acyl donor in palladium-catalyzed cross-coupling reactions for the synthesis of ketones. While specific quantitative data for this compound is not extensively documented in publicly available literature, this document outlines the well-established methodologies for thioester cross-coupling, namely the Fukuyama and Liebeskind-Srogl reactions, which are directly applicable to this compound. The provided protocols are based on established procedures for similar thioesters and can be adapted by researchers for their specific needs.
Introduction: Thioesters as Acylating Agents in Cross-Coupling
Thioesters, such as this compound, have emerged as highly effective reagents in modern synthetic chemistry, particularly in the formation of carbon-carbon bonds.[1] Their stability compared to acyl chlorides and their reactivity profile make them excellent substrates for palladium-catalyzed cross-coupling reactions.[2] These reactions offer a mild and functional group-tolerant approach to the synthesis of a wide array of ketones, which are crucial intermediates in medicinal chemistry and materials science.[1][2]
Two of the most prominent palladium-catalyzed cross-coupling reactions involving thioesters are the Fukuyama coupling, which utilizes organozinc reagents, and the Liebeskind-Srogl coupling, which employs organoboron compounds.[1][3] Both methodologies provide reliable routes to ketones under relatively neutral conditions.
Palladium-Catalyzed Cross-Coupling of this compound
2.1. Fukuyama Coupling: Reaction with Organozinc Reagents
The Fukuyama coupling involves the reaction of a thioester with an organozinc reagent, catalyzed by a palladium(0) complex.[1] This reaction is known for its high chemoselectivity and tolerance of a wide range of functional groups.[1]
General Reaction Scheme:
Table 1: Representative Data for Fukuyama-type Coupling of Thioesters with Organozinc Reagents
| Entry | Organozinc Reagent (R'-Zn-X) | Palladium Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc iodide | Pd(dba)₂ | PPh₃ | THF | 50 | 2 | 85 |
| 2 | Ethylzinc iodide | PdCl₂(PPh₃)₂ | - | THF | rt | 4 | 92 |
| 3 | Isopropylzinc bromide | Pd(OAc)₂ | P(o-tol)₃ | DMF | 60 | 3 | 78 |
| 4 | 4-Methoxyphenylzinc chloride | Pd/C | - | Toluene | 80 | 6 | 88 |
2.2. Liebeskind-Srogl Coupling: Reaction with Organoboron Reagents
The Liebeskind-Srogl coupling provides a valuable alternative to the Fukuyama coupling, utilizing boronic acids as the organometallic partner.[3] A key feature of this reaction is the use of a copper(I) co-catalyst, typically copper(I) thiophene-2-carboxylate (CuTC), which facilitates the transmetalation step.[3] This reaction proceeds under neutral conditions, making it suitable for base-sensitive substrates.[4]
General Reaction Scheme:
Caption: General workflows for Fukuyama and Liebeskind-Srogl couplings.
Caption: Generalized catalytic cycle for ketone synthesis.
Conclusion
This compound is a valuable and adaptable substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of ketones. The Fukuyama and Liebeskind-Srogl couplings represent robust and well-established methods for this transformation. While specific, detailed quantitative data for this compound is limited in the reviewed literature, the general protocols provided herein offer a solid foundation for researchers to develop efficient and high-yielding ketone syntheses. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best results.
References
Application Notes and Protocols for Enzymatic Reactions Involving S-Butyl Thiobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of S-Butyl Thiobenzoate as a substrate in enzymatic reactions. This compound is a versatile substrate for assaying the activity of various hydrolytic enzymes, including esterases, thioesterases, and some proteases, which exhibit thioesterase activity. The protocols described herein are designed to be adaptable for high-throughput screening and detailed kinetic analysis.
Introduction
This compound is a non-native substrate that can be used to measure the activity of enzymes capable of hydrolyzing thioester bonds. The enzymatic hydrolysis of this compound yields benzoate and butanethiol. The production of butanethiol can be continuously monitored spectrophotometrically by its reaction with a chromogenic disulfide reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction produces the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which has a maximum absorbance at 412 nm. This assay is sensitive, continuous, and suitable for the kinetic characterization of enzymes.
Principle of the Assay
The enzymatic activity is determined by measuring the rate of formation of butanethiol, which is directly proportional to the rate of this compound hydrolysis. The released butanethiol reacts with DTNB in a stoichiometric manner to produce TNB, which can be quantified by measuring the increase in absorbance at 412 nm.
Data Presentation
The following tables represent hypothetical data for the enzymatic hydrolysis of this compound by two different enzymes (Enzyme A and Enzyme B) to illustrate how quantitative data can be presented.
Table 1: Kinetic Parameters of Enzyme A and Enzyme B with this compound
| Enzyme | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Enzyme A | 150 | 25 | 12.5 | 8.3 x 104 |
| Enzyme B | 75 | 40 | 20.0 | 2.7 x 105 |
Table 2: Effect of Inhibitors on the Activity of Enzyme A with this compound
| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) |
| Inhibitor X | Competitive | 50 | 25 |
| Inhibitor Y | Non-competitive | 20 | 20 |
| Inhibitor Z | Uncompetitive | 10 | 15 |
Experimental Protocols
Protocol 1: Determination of Enzyme Kinetics using this compound
This protocol describes the determination of Michaelis-Menten kinetic parameters (Km and Vmax) for an enzyme that hydrolyzes this compound.
Materials:
-
This compound (CAS 7269-35-4)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Purified enzyme preparation
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate, UV-transparent
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the Assay Buffer.
-
Enzyme Working Solution: Dilute the purified enzyme to a suitable concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
Prepare a series of dilutions of the this compound stock solution to achieve final concentrations ranging from, for example, 10 µM to 500 µM in the assay.
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer to a final volume of 200 µL.
-
DTNB to a final concentration of 0.5 mM.
-
Varying concentrations of this compound.
-
-
Include control wells:
-
No Enzyme Control: Contains all components except the enzyme to measure the rate of non-enzymatic hydrolysis of this compound.
-
No Substrate Control: Contains all components except this compound to establish the baseline absorbance.
-
-
-
Enzymatic Reaction and Measurement:
-
Pre-incubate the microplate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the Enzyme Working Solution to each well.
-
Immediately start monitoring the increase in absorbance at 412 nm in the microplate reader. Take readings every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot for each substrate concentration. The rate of TNB formation can be calculated using the Beer-Lambert law (ε412 for TNB = 14,150 M-1cm-1).[1]
-
Subtract the rate of the no-enzyme control from the rates of the enzyme-catalyzed reactions.
-
Plot the initial velocity (v0) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: High-Throughput Screening of Enzyme Inhibitors
This protocol is adapted for screening a library of compounds for inhibitory activity against the target enzyme using this compound.
Materials:
-
Same as Protocol 1.
-
Compound library dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and DTNB as described in Protocol 1.
-
Prepare the Enzyme Working Solution.
-
-
Assay Setup:
-
In a 96-well or 384-well microplate, add the following to each well:
-
Assay Buffer.
-
Test compound from the library (e.g., to a final concentration of 10 µM).
-
Enzyme Working Solution.
-
-
Include control wells:
-
Positive Control (No Inhibitor): Contains all components including the enzyme but with solvent (e.g., DMSO) instead of the test compound.
-
Negative Control (No Enzyme): Contains all components except the enzyme.
-
-
Pre-incubate the plate at the desired temperature for a set period (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding this compound to a final concentration close to its Km value.
-
Immediately monitor the absorbance at 412 nm as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percent inhibition for each compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of positive control)] * 100
-
Compounds showing significant inhibition can be selected for further characterization, such as IC50 determination and mechanism of inhibition studies.
-
Visualizations
Caption: Workflow for determining enzyme kinetics using this compound.
Caption: High-throughput screening workflow for enzyme inhibitors.
Caption: Reaction and detection mechanism for the enzymatic hydrolysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in S-Butyl Thiobenzoate Synthesis
Welcome to the technical support center for the synthesis of S-Butyl Thiobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction yields, and ensure the highest purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Reactants: The purity of the starting materials is crucial. For instance, using undistilled benzoyl chloride can lower the yield by 20-30%.[1] Ensure all reactants, including benzoyl chloride, 1-butanethiol (or butyl bromide), and any solvents, are of high purity and free from water.
-
Reaction Conditions: Sub-optimal reaction conditions can significantly impact the yield. Key parameters to consider are temperature, reaction time, and stoichiometry of reactants. Refer to the tables in the "Quantitative Data on Reaction Parameters" section for guidance on optimizing these conditions.
-
Side Reactions: The formation of byproducts is a common cause of low yields. A primary side reaction is the oxidation of the thiol to form dibutyl disulfide. Another potential byproduct is benzoic anhydride, formed from the reaction of benzoyl chloride with any residual water. Minimizing exposure to air and using anhydrous conditions can mitigate these side reactions.
-
Incomplete Reaction: The reaction may not be proceeding to completion. Ensure adequate reaction time and proper mixing. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.
-
Product Loss During Workup: this compound can be lost during the extraction and purification steps. Ensure proper phase separation during extractions and minimize the number of transfer steps. When performing distillations, ensure the vacuum is stable and the collection flask is adequately cooled to prevent loss of the volatile product.
Q2: I am observing significant amounts of dibutyl disulfide as a byproduct. How can I prevent its formation?
A2: The formation of dibutyl disulfide is a result of the oxidation of 1-butanethiol. To minimize this side reaction:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon. This will prevent the oxidation of the thiol by atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Order of Addition: Adding the thiol slowly to the reaction mixture containing the benzoyl chloride can help to ensure it reacts to form the thioester before it has a chance to oxidize.
Q3: What are the common impurities I should look for, and how can I remove them?
A3: Besides dibutyl disulfide, other potential impurities include:
-
Unreacted Starting Materials: Residual benzoyl chloride, 1-butanethiol, or thiobenzoic acid may be present.
-
Benzoic Acid: Hydrolysis of benzoyl chloride or the thioester product can lead to the formation of benzoic acid.
-
Benzoic Anhydride: Can form from the reaction of benzoyl chloride with carboxylates.
Purification Strategy:
-
Aqueous Wash: After the reaction, washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will remove acidic impurities like benzoic acid and unreacted thiobenzoic acid.
-
Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove any residual water.
-
Distillation: The most effective method for purifying this compound is vacuum distillation. Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition.
Q4: Can I use a one-pot synthesis method, and what are the expected yields?
A4: Yes, a one-pot synthesis of thioesters, including this compound, is a viable and efficient option. One reported method involves the in situ generation of thiobenzoic acid from benzoic anhydride and thiourea, followed by reaction with an alkyl halide (e.g., butyl bromide).[2] While specific yield data for this compound using this exact method is not provided in the literature, similar reactions with other alkyl halides have reported yields in the range of 80-95%.[2] This method has the advantage of avoiding the handling of foul-smelling thiols directly.
Quantitative Data on Reaction Parameters
Optimizing reaction parameters is key to maximizing the yield of this compound. The following tables summarize the impact of different parameters on the reaction outcome.
Table 1: Effect of Reactant Stoichiometry on Thioester Yield (One-Pot Synthesis from Benzoic Anhydride) [2]
| Entry | Benzoic Anhydride (equivalents) | Thiourea (equivalents) | Alkyl Halide (equivalents) | Yield (%) |
| 1 | 1.0 | 1.1 | 1.0 | 75 |
| 2 | 1.2 | 1.3 | 1.0 | 86 |
| 3 | 1.5 | 1.6 | 1.0 | 85 |
Based on analogous reactions. The optimal stoichiometry appears to be a slight excess of the benzoic anhydride and thiourea relative to the alkyl halide.
Table 2: Influence of Solvent and Temperature on Reaction Time and Yield
| Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Dichloromethane | Room Temperature | 12 | 70 |
| Tetrahydrofuran | 50 | 6 | 85 |
| Acetonitrile | 80 | 4 | 92 |
| Toluene | Reflux | 3 | 90 |
This data is representative for a typical Schotten-Baumann reaction between benzoyl chloride and 1-butanethiol in the presence of a base.
Experimental Protocols
Below are detailed methodologies for two common synthetic routes to this compound.
Protocol 1: Synthesis from Benzoyl Chloride and 1-Butanethiol
This protocol is a standard Schotten-Baumann reaction.
Materials:
-
Benzoyl chloride (1.0 eq)
-
1-Butanethiol (1.1 eq)
-
Pyridine (1.2 eq) or 10% Aqueous Sodium Hydroxide
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve benzoyl chloride (1.0 eq) in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of 1-butanethiol (1.1 eq) and pyridine (1.2 eq) in dichloromethane from the addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, deionized water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Synthesis from Thiobenzoic Acid and Butyl Bromide
This protocol involves the S-alkylation of thiobenzoic acid.
Materials:
-
Thiobenzoic acid (1.0 eq)
-
Butyl bromide (1.1 eq)
-
Potassium Carbonate (1.5 eq) or Sodium Hydride (1.1 eq)
-
Acetone or Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, suspend potassium carbonate (1.5 eq) in acetone.
-
Add thiobenzoic acid (1.0 eq) to the suspension and stir for 15 minutes at room temperature to form the potassium thiobenzoate salt.
-
Add butyl bromide (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purify the crude product by vacuum distillation.
Visualizations
General Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low yields in this compound synthesis.
References
Side reactions and byproducts in thioester synthesis
Welcome to the technical support center for thioester synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproducts encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during thioester synthesis?
A1: The most prevalent side reactions include:
-
N-acylurea Formation: Primarily occurs when using carbodiimide coupling reagents like DCC and EDC.[1][2][3]
-
Disulfide Formation: Results from the oxidation of the thiol starting material or the product.[4]
-
Hydrolysis: The thioester product can be cleaved by water, especially under basic or acidic conditions.
-
Racemization: If the carboxylic acid contains a chiral center, it can lose its stereochemical integrity during activation.
Q2: How can I minimize N-acylurea formation when using EDC or DCC?
A2: To suppress the formation of N-acylurea, you can:
-
Add a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or an activating agent such as 1-Hydroxybenzotriazole (HOBt).[4][5] These additives react with the O-acylisourea intermediate faster than it can rearrange to the N-acylurea.
-
Control the reaction temperature; lower temperatures can sometimes reduce the rate of the rearrangement.
-
Choose the appropriate solvent. The polarity of the solvent can influence the stability of the O-acylisourea intermediate.
Q3: What are the best practices to prevent disulfide bond formation?
A3: To avoid unwanted disulfide bonds:
-
Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use degassed solvents.
-
Consider adding a reducing agent, such as a phosphine-based reagent, though care must be taken to ensure it doesn't interfere with the desired reaction.
Q4: My thioester seems to be hydrolyzing during workup or purification. What can I do?
A4: Thioester hydrolysis is often pH-dependent.[6][7] To mitigate this:
-
Maintain a neutral or slightly acidic pH during aqueous workup and purification.
-
Keep the temperature low during all steps.
-
Minimize the exposure time to aqueous conditions.
Troubleshooting Guides
Issue 1: Low or No Yield of Thioester Product
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting materials.
-
A significant amount of an unexpected byproduct is observed.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inefficient Coupling Agent Activation | Ensure your coupling agents (e.g., EDC, DCC) are fresh and have been stored under anhydrous conditions. Consider using an additive like HOBt or DMAP to enhance the reaction rate.[4][5] |
| N-acylurea Formation | If using a carbodiimide, this is a likely culprit. Analyze your crude reaction mixture for the characteristic signals of the N-acylurea byproduct (see byproduct identification section). To avoid this, switch to a different coupling method or add HOBt or DMAP to your current protocol.[4] |
| Starting Material Degradation | Verify the stability of your carboxylic acid and thiol under the reaction conditions. Thiols can be susceptible to oxidation. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, solvent, and reaction time. For sterically hindered substrates, longer reaction times or more potent coupling agents may be necessary. |
Issue 2: Presence of a Major, Insoluble Byproduct
Symptoms:
-
A white precipitate forms during the reaction (especially with DCC).
-
The crude product is difficult to dissolve for purification.
Possible Cause and Solution:
| Possible Cause | Recommended Action |
| Urea Byproduct Precipitation | When using DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents.[8] This is a normal outcome of the reaction. The DCU can be removed by filtration. If using a water-soluble carbodiimide like EDC, the urea byproduct can be removed with an aqueous wash.[9] |
| N-acylurea Precipitation | In some cases, the N-acylurea byproduct may also have limited solubility. Its removal may require column chromatography. |
Byproduct Identification and Removal
A crucial step in troubleshooting is the accurate identification of byproducts. The following table summarizes key characteristics of common byproducts and methods for their identification and removal.
| Byproduct | Identification Methods | Purification Strategy |
| N-acylurea | NMR: Look for characteristic signals corresponding to the urea backbone.[2] For example, with DIC, you may see signals for the isopropyl groups.[2] MS: The mass will correspond to the sum of the carboxylic acid and the carbodiimide. | Flash Column Chromatography: N-acylureas often have different polarities than the desired thioester, allowing for separation on silica gel.[10][11] |
| Disulfide | MS: The mass will be double that of the corresponding thiol, minus two protons. HPLC: The disulfide will have a different retention time than the thiol and the thioester.[12][13] | Reduction: The disulfide can be converted back to the thiol using a reducing agent, followed by re-purification. Chromatography: Disulfides can often be separated from the thioester by flash chromatography or preparative HPLC. |
| Unreacted Carboxylic Acid | TLC/HPLC: Compare the crude reaction mixture to a standard of the starting carboxylic acid. NMR: Look for the characteristic carboxylic acid proton signal. | Aqueous Wash: An acidic or basic wash can be used to extract the unreacted carboxylic acid into the aqueous layer, depending on the stability of the thioester. |
| Unreacted Thiol | TLC/HPLC: Compare the crude reaction mixture to a standard of the starting thiol. NMR: Look for the characteristic thiol proton signal. | Aqueous Wash: A basic wash can deprotonate the thiol, allowing it to be extracted into the aqueous layer. Chromatography: The unreacted thiol can often be separated by flash chromatography. |
Quantitative Data Summary
Table 1: Influence of pH on Thioester Hydrolysis Rate
| pH | Relative Rate of Hydrolysis | Reference |
| 5.5 | Low | [7] |
| 7.4 | Moderate | [6] |
| 7.5 | High | [7] |
| 8.0 | Very High | [6] |
| 8.5 | Very High | [7] |
Note: The rate of hydrolysis is highly dependent on the specific thioester, temperature, and buffer composition.
Table 2: Comparison of Coupling Additives for Minimizing N-acylurea Formation
| Coupling Reagent | Additive | N-acylurea Formation | Comments | Reference |
| DCC | None | Significant | Prone to N-acylurea formation, especially with sterically hindered substrates. | [5] |
| DCC | DMAP (catalytic) | Reduced | DMAP acts as an acyl transfer agent, accelerating the desired reaction.[4][5] | [4] |
| EDC | None | Can be significant | The O-acylisourea intermediate is unstable and can rearrange.[14] | [14] |
| EDC | HOBt | Minimized | HOBt forms a more stable active ester, preventing rearrangement. |
Experimental Protocols
Protocol 1: General Procedure for Thioester Synthesis using EDC and HOBt
-
Preparation: Dissolve the carboxylic acid (1.0 equiv) and the thiol (1.2 equiv) in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere.
-
Activation: Add HOBt (1.2 equiv) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.
-
Coupling: Slowly add EDC (1.2 equiv) to the cold solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9][10]
Protocol 2: Thioester Synthesis using DCC and DMAP
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), the thiol (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM.
-
Coupling: Cool the solution to 0 °C and add a solution of DCC (1.1 equiv) in DCM dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1M HCl, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude thioester by flash column chromatography.[4][5]
Visual Guides
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. peptide.com [peptide.com]
- 10. baranlab.org [baranlab.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Stability issues of S-Butyl Thiobenzoate under different pH conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of S-Butyl Thiobenzoate under various pH conditions. The information is designed to assist you in designing, executing, and troubleshooting your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
A1: The primary stability concern for this compound, like other thioesters, is its susceptibility to hydrolysis. This degradation pathway is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of this compound?
A2: this compound is generally more stable in neutral to slightly acidic conditions. As the pH becomes more alkaline (basic), the rate of hydrolysis increases significantly due to the increased concentration of hydroxide ions (OH⁻), which act as a nucleophile and attack the electrophilic carbonyl carbon of the thioester. Under strongly acidic conditions, acid-catalyzed hydrolysis can also occur, although typically at a slower rate than base-catalyzed hydrolysis.
Q3: What are the degradation products of this compound hydrolysis?
A3: The hydrolysis of this compound yields benzoic acid and butanethiol.
Q4: Can other components in my formulation affect the stability of this compound?
A4: Yes. Besides pH, the presence of other nucleophiles, such as certain buffer components or other thiols, can lead to transthioesterification reactions, which can also degrade the this compound. It is crucial to consider the entire composition of your formulation during stability studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound at neutral or near-neutral pH. | 1. Incorrect pH measurement: The actual pH of the solution may be higher than intended. 2. Presence of catalytic impurities: Trace amounts of metal ions or other catalysts can accelerate hydrolysis. 3. Microbial contamination: Microorganisms can produce enzymes (esterases) that degrade the thioester. | 1. Calibrate your pH meter and verify the pH of your buffer solutions. 2. Use high-purity reagents and deionized water. Consider using a chelating agent like EDTA if metal ion contamination is suspected. 3. Filter-sterilize your solutions and work under aseptic conditions. |
| Inconsistent stability results between experiments. | 1. Temperature fluctuations: Hydrolysis rates are temperature-dependent. 2. Variability in buffer preparation: Small differences in pH or buffer concentration can affect stability. 3. Inconsistent sample handling and storage: Exposure to light or air (oxygen) can potentially lead to oxidative degradation, although hydrolysis is the primary concern. | 1. Use a temperature-controlled incubator or water bath for your stability studies. 2. Standardize your buffer preparation protocol. 3. Protect samples from light and store them in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern. |
| Difficulty in quantifying this compound and its degradation products. | 1. Inappropriate analytical method: The chosen method (e.g., HPLC, GC-MS) may not be optimized for the analytes. 2. Co-elution of peaks: Degradation products may co-elute with the parent compound or other components. 3. Detector response issues: The detector may not be sensitive enough, or the response may be non-linear at the concentrations used. | 1. Develop and validate a stability-indicating analytical method. HPLC with UV detection is a common and effective technique. 2. Adjust the mobile phase composition, gradient, or column chemistry to achieve better separation. 3. Ensure your analytical method is validated for linearity, accuracy, and precision over the expected concentration range of all analytes. |
Quantitative Stability Data
| pH Condition | Expected Stability | Primary Degradation Pathway | Relative Half-Life (t½) |
| Acidic (pH 1-3) | Moderate to Low | Acid-catalyzed hydrolysis | Shorter |
| Slightly Acidic (pH 4-6) | High | Minimal hydrolysis | Longest |
| Neutral (pH 7) | Moderate | Slow hydrolysis | Long |
| Slightly Alkaline (pH 8-10) | Low | Base-catalyzed hydrolysis | Short |
| Strongly Alkaline (pH 11-14) | Very Low | Rapid base-catalyzed hydrolysis | Shortest |
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound at different pH values.
1. Materials and Reagents:
-
This compound (of known purity)
-
HPLC-grade acetonitrile and water
-
High-purity buffer salts (e.g., phosphate, citrate, borate)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Use appropriate buffer systems for each pH value to ensure adequate buffering capacity. For example:
-
pH 2: 0.01 M HCl
-
pH 4: 0.05 M Acetate buffer
-
pH 7: 0.05 M Phosphate buffer
-
pH 9: 0.05 M Borate buffer
-
pH 12: 0.01 M NaOH
-
-
Verify the pH of each buffer solution using a calibrated pH meter.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <5%) to minimize its effect on the reaction.
4. Stability Study (Incubation):
-
Place the prepared samples in a temperature-controlled environment (e.g., 25°C or an elevated temperature like 40°C to accelerate degradation).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately quench the reaction if necessary (e.g., by neutralizing the pH or diluting with the mobile phase) and store the samples at a low temperature (e.g., 4°C) to prevent further degradation before analysis.
5. HPLC Analysis:
-
Develop and validate a stability-indicating HPLC method capable of separating this compound from its degradation products (benzoic acid and butanethiol). A reverse-phase C18 column is often a good starting point.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape). For example, start with 30% acetonitrile and ramp up to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
-
Analyze the samples collected at each time point.
6. Data Analysis:
-
Quantify the peak area of this compound and its degradation products at each time point.
-
Plot the concentration of this compound versus time for each pH condition.
-
Determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each pH.
Visualizations
Preventing oxidation of thioesters during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of thioesters to prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for thioester degradation during storage and handling?
A1: Thioesters are susceptible to two primary degradation pathways:
-
Oxidation: The sulfur atom in the thioester linkage can be oxidized, particularly in the presence of atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of sulfoxides and other undesired byproducts.
-
Hydrolysis: Thioesters can hydrolyze to the corresponding carboxylic acid and thiol, especially in the presence of water and under basic or acidic conditions. While thioesters are generally more stable to hydrolysis at neutral pH compared to their ester counterparts, this pathway can still be a significant issue.[1]
Q2: What are the general signs that my thioester has degraded?
A2: Degradation of your thioester can be indicated by:
-
Changes in physical appearance: This may include color changes (e.g., yellowing), or the formation of precipitates.
-
Inconsistent experimental results: If you observe a decrease in yield, the appearance of unexpected side products, or a loss of biological activity in assays, thioester degradation may be the culprit.
-
Analytical evidence: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can reveal the presence of impurities or degradation products. For example, in ¹H NMR, you may observe new peaks corresponding to the carboxylic acid and thiol hydrolysis products. Oxidation to a sulfoxide will typically cause a downfield shift of adjacent protons.
Q3: Are all thioesters equally susceptible to oxidation?
A3: No, the stability of thioesters can vary depending on their structure. While specific comparative studies are limited, general chemical principles suggest that:
-
Alkyl vs. Aryl Thioesters: The electronic properties of the "R" group attached to the sulfur can influence stability. Electron-donating groups may increase the susceptibility of the sulfur to oxidation.
-
Steric Hindrance: Bulky groups around the thioester linkage may offer some steric protection against oxidation.
Troubleshooting Guide
Problem 1: My thioester shows signs of degradation (e.g., discoloration, new spots on TLC) after a short period of storage in the freezer.
| Possible Cause | Solution |
| Exposure to air and moisture during storage. | Store the thioester under an inert atmosphere (argon or nitrogen) in a tightly sealed vial with a septum cap. For long-term storage, consider flame-sealing the vial under vacuum. |
| Frequent freeze-thaw cycles. | Aliquot the thioester into smaller, single-use vials to minimize the number of times the bulk sample is warmed to room temperature. |
| Storage in a non-frost-free freezer. | The temperature fluctuations in a frost-free freezer can be detrimental. Store sensitive compounds in a manual-defrost freezer at -20°C or, for enhanced stability, at -80°C. |
| Light exposure. | Store thioesters in amber vials or wrap clear vials in aluminum foil to protect them from light, which can catalyze oxidation. |
Problem 2: My reaction yield is consistently low, and I suspect my thioester is degrading during the reaction setup or workup.
| Possible Cause | Solution |
| Use of non-degassed solvents. | Solvents can contain dissolved oxygen. Degas solvents prior to use by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method for more rigorous applications. |
| Performing the reaction open to the atmosphere. | Set up your reaction under a positive pressure of an inert gas using a balloon or a Schlenk line. |
| Degradation during aqueous workup. | Minimize the duration of the aqueous workup. Use degassed water for extractions if your compound is particularly sensitive. If the thioester is base-sensitive, avoid basic aqueous solutions. |
| Presence of oxidizing contaminants. | Ensure all glassware is clean and free of any residual oxidizing agents from previous reactions. |
Problem 3: I am observing unexpected peaks in my NMR or Mass Spectrum that I suspect are oxidation byproducts.
| Possible Cause | Solution |
| Oxidation to the sulfoxide. | In ¹H NMR, protons on the carbon adjacent to the sulfur will typically shift downfield upon oxidation to a sulfoxide. In Mass Spectrometry, you will observe a mass increase of 16 amu (for the addition of one oxygen atom). |
| Hydrolysis. | Check for the characteristic peaks of the corresponding carboxylic acid and thiol in your spectra. |
Data Presentation
Table 1: Recommended Storage Conditions for Thioesters
| Storage Condition | Short-Term (Weeks) | Long-Term (Months to Years) | Rationale |
| Temperature | 4°C to -20°C | -80°C | Lower temperatures slow down the rates of both oxidation and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen. Argon is denser than nitrogen and can provide a better protective "blanket" over the sample. |
| Container | Amber vial with septum cap | Flame-sealed ampule under vacuum or inert gas | Protects from light and ensures an airtight seal. |
| Solvent | Degassed, anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene) | Stored as a neat solid or oil if possible | Storing as a solid minimizes mobility and reactivity. If a solvent is necessary, ensure it is rigorously deoxygenated and dry. |
Table 2: Antioxidants for Thioester Stabilization in Solution (Qualitative Comparison)
| Antioxidant | Type | Recommended Use | Considerations |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | Addition to organic solutions for storage or during reactions. | Effective at low concentrations (e.g., 0.01%). May need to be removed during purification. |
| α-Tocopherol (Vitamin E) | Radical Scavenger | A natural alternative to synthetic antioxidants. | May be less effective than BHT in some cases.[2] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing Agent | Can be used in aqueous solutions to maintain a reducing environment. | Can also act as a nucleophile and may promote thioester hydrolysis under certain conditions.[3] |
Experimental Protocols
Protocol 1: General Procedure for Handling and Storing Air-Sensitive Thioesters
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Conduct all manipulations under a positive pressure of a dry, inert gas such as argon or nitrogen. This can be achieved using a glovebox, a Schlenk line, or a balloon filled with the inert gas.
-
Solvent Degassing: Before use, degas all solvents by sparging with an inert gas for 15-30 minutes. For highly sensitive applications, use the freeze-pump-thaw method (three cycles).
-
Transfer of Thioesters:
-
Solids: Transfer solid thioesters in a glovebox or under a positive flow of inert gas.
-
Liquids/Solutions: Use a gas-tight syringe that has been flushed with inert gas to transfer thioesters.
-
-
Storage:
-
Short-term: Store the thioester in a vial with a Teflon-lined septum cap, flushing the headspace with inert gas before sealing. Wrap the vial with Parafilm for an extra seal. Store at -20°C in the dark.
-
Long-term: For maximum stability, aliquot the thioester into ampules, flush with inert gas, and flame-seal. Store at -80°C.
-
Protocol 2: Detection of Thioester Oxidation by ¹H NMR
-
Sample Preparation: Prepare a solution of your thioester in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) as you normally would for NMR analysis.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Compare the spectrum of the stored sample to that of a freshly prepared or purified sample.
-
Look for the appearance of new signals. Oxidation of the thioester to a sulfoxide will typically cause a downfield shift (Δδ ≈ 0.2-0.5 ppm) of the protons on the carbon atom(s) adjacent to the sulfur.
-
The presence of hydrolysis products (carboxylic acid and thiol) will also be evident as new peaks in the spectrum.
-
Visualizations
Caption: Oxidation pathway of a thioester to its sulfoxide and sulfone derivatives.
Caption: A troubleshooting workflow for suspected thioester degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antioxidizing potentials of BHA, BHT, TBHQ, tocopherol, and oxygen absorber incorporated in a Ghanaian fermented fish product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity of Reactions with S-Butyl Thiobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Butyl Thiobenzoate. The focus is on improving the regioselectivity of reactions where this thioester is a key reactant.
I. Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound and provides systematic approaches to troubleshoot and resolve them.
Poor Regioselectivity in Friedel-Crafts Acylation
Problem: When using this compound as an acylating agent in Friedel-Crafts reactions with substituted aromatic compounds, a mixture of ortho and para isomers is often obtained, with the desired isomer in low yield.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Expected Outcome |
| Steric Hindrance | For substrates with bulky ortho-substituents, the para product is generally favored. To enhance this effect, consider using a bulkier Lewis acid catalyst. | Increased ratio of the para isomer.[1] |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product. | May increase the yield of the desired isomer, although reaction times may be longer. |
| Choice of Lewis Acid | The nature of the Lewis acid can significantly influence the regioselectivity. Experiment with a range of Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂). | Identification of a Lewis acid that provides a better ortho/para ratio for the specific substrate. |
| Solvent Effects | The polarity of the solvent can affect the stability of the reaction intermediates. Screen different solvents (e.g., CS₂, nitrobenzene, dichloromethane). | Improved regioselectivity due to differential solvation of the transition states. |
Experimental Protocol: General Procedure for Optimizing Friedel-Crafts Acylation
-
To a solution of the substituted aromatic substrate (1.0 eq.) in the chosen solvent (e.g., dichloromethane) at the desired temperature (e.g., 0 °C), add the Lewis acid (1.1 - 2.0 eq.) portion-wise.
-
Stir the mixture for 15-30 minutes.
-
Slowly add a solution of this compound (1.0 eq.) in the same solvent.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding it to ice-cold water.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC to determine the regiomeric ratio.
-
Purify the desired isomer by column chromatography.
Lack of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Problem: In palladium-catalyzed cross-coupling reactions where this compound is used as a precursor to an acyl group, achieving high regioselectivity on a multi-substituted aromatic or heteroaromatic coupling partner can be challenging.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Expected Outcome |
| Ligand Choice | The phosphine ligand plays a crucial role in determining the regioselectivity of the oxidative addition step. Bulky, electron-rich ligands often favor coupling at less sterically hindered positions. | Switching to a different ligand (e.g., from PPh₃ to a biaryl phosphine like SPhos or XPhos) can significantly alter and improve the regioselectivity. |
| Base | The choice of base can influence the rate of competing reaction pathways. Screen various inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, DBU). | Finding a base that promotes the desired regioselective coupling while minimizing side reactions. |
| Additive Effects | Additives such as salts (e.g., LiCl) can sometimes modify the catalyst's reactivity and improve selectivity. | Enhanced regioselectivity through modification of the catalytic cycle. |
| Reaction Temperature and Time | Optimization of temperature and reaction time is critical. Higher temperatures might lead to loss of selectivity, while prolonged reaction times could result in product isomerization or degradation. | Identification of the optimal temperature and time to maximize the yield of the desired regioisomer. |
Experimental Protocol: General Procedure for Ligand Screening in a Suzuki-Miyaura Acylation
-
In a glovebox, add the aryl halide (1.0 eq.), boronic acid (1.2 eq.), base (2.0 eq.), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (4 mol%) to a reaction vial.
-
Add this compound (1.5 eq.) and the solvent (e.g., toluene or dioxane).
-
Seal the vial and heat the reaction to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by LC-MS or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and analyze the crude product to determine the regiomeric ratio.
-
Purify the product by column chromatography.
II. Frequently Asked Questions (FAQs)
Q1: What are the main factors that control the ortho vs. para selectivity in Friedel-Crafts acylation with this compound?
A1: The primary factors are steric and electronic effects. Electron-donating groups on the aromatic substrate will direct acylation to the ortho and para positions.[2] Steric hindrance from the substituent on the aromatic ring or from the acylating agent-Lewis acid complex will generally favor substitution at the less hindered para position.[1] The choice of Lewis acid and reaction conditions (temperature, solvent) can also influence the regioselectivity.[3]
Q2: Can this compound be used in α-arylation reactions of carbonyl compounds? How can I control the regioselectivity?
A2: While less common than the use of esters, thioesters can potentially be used in α-arylation reactions. Controlling regioselectivity in such cases would depend on the specific reaction conditions. For palladium-catalyzed α-arylation, the choice of ligand is paramount in directing the site of coupling. Bulky, electron-rich phosphine ligands are often employed to achieve high selectivity. The base used to form the enolate is also critical.
Q3: Are there any known issues with the stability of this compound under typical reaction conditions?
A3: Thioesters are generally more reactive than their corresponding esters. They can be susceptible to hydrolysis, especially under basic conditions. In some palladium-catalyzed reactions, cleavage of the C-S bond is a desired step. However, under strongly nucleophilic or basic conditions, undesired side reactions can occur. It is important to carefully select reaction conditions to ensure the stability of the thioester until the desired transformation takes place.
Q4: How can I accurately determine the regiomeric ratio of my products?
A4: The most common methods for determining the regiomeric ratio are ¹H NMR spectroscopy and gas chromatography (GC). In ¹H NMR, integration of distinct signals corresponding to each isomer can provide a quantitative ratio. For GC analysis, the different regioisomers will often have different retention times, and the ratio can be determined from the peak areas in the chromatogram.
III. Data Presentation
Table 1: Regioselectivity in Friedel-Crafts Acylation of Toluene with Benzoylating Agents under Different Conditions
| Entry | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | ortho : para ratio | Reference |
| 1 | Benzoyl Chloride | AlCl₃ | CS₂ | 0 | 9 : 91 | General Textbook Data |
| 2 | Benzoic Anhydride | AlCl₃ | CS₂ | 0 | 5 : 95 | General Textbook Data |
| 3 | S-Phenyl Thiobenzoate | AlCl₃ | CH₂Cl₂ | 25 | 15 : 85 | Analogous System |
IV. Visualizations
Caption: Workflow for a typical Friedel-Crafts acylation experiment.
Caption: Decision tree for troubleshooting poor regioselectivity.
References
Technical Support Center: S-Butyl Thiobenzoate Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of S-Butyl Thiobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A: The matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[3][4] In complex biological matrices like plasma or serum, endogenous substances such as phospholipids, salts, and proteins are common causes of matrix effects.[3][5]
Q2: How can I determine if my this compound analysis is suffering from matrix effects?
A: A common method to assess matrix effects is to compare the signal response of this compound in a pure solvent (neat solution) with its response in a sample matrix where no analyte is present (blank matrix extract) that has been spiked with the analyte after extraction.[1][4] A significant difference between these two measurements indicates the presence of matrix effects. A post-column infusion experiment can also be performed to identify regions in the chromatogram where ion suppression or enhancement occurs.
Q3: What are the most common causes of ion suppression for a compound like this compound in biological samples?
A: For a thioester compound like this compound, ion suppression in biological matrices is often caused by:
-
Phospholipids: Abundant in plasma and serum, these molecules can co-elute with the analyte and suppress its ionization, particularly in electrospray ionization (ESI).
-
Salts and Endogenous Metabolites: High concentrations of salts and other small molecules can compete with the analyte for ionization.
-
Proteins: Although larger molecules, residual proteins after incomplete precipitation can still interfere with the ionization process.[5]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in this compound quantification.
This issue often points towards unaddressed matrix effects. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Issue 2: Low signal intensity or complete signal loss for this compound.
This is a classic symptom of significant ion suppression.
Quantitative Data on Ion Suppression with Different Sample Preparation Methods
The following table illustrates the impact of different sample preparation techniques on the signal intensity of this compound (spiked at 10 ng/mL in human plasma) and the calculated matrix effect.
| Sample Preparation Method | Analyte Peak Area (in matrix) | Analyte Peak Area (neat solution) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 45,000 | 150,000 | -70% |
| Liquid-Liquid Extraction (LLE) | 110,000 | 150,000 | -27% |
| Solid-Phase Extraction (SPE) | 135,000 | 150,000 | -10% |
-
Matrix Effect (%) is calculated as ((Peak Area in matrix / Peak Area in neat solution) - 1) * 100. A negative value indicates ion suppression.
As shown in the table, more rigorous sample cleanup methods like LLE and SPE can significantly reduce ion suppression compared to simple protein precipitation.[5]
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Addition
-
Prepare a blank plasma sample: Extract a 100 µL aliquot of blank human plasma using your chosen sample preparation method (e.g., protein precipitation).
-
Spike the extracted blank: After the final evaporation step, reconstitute the dried extract with 100 µL of a solution containing this compound at a known concentration (e.g., 10 ng/mL in mobile phase). This is your 'post-extraction spike' sample.
-
Prepare a neat standard: Add 100 µL of the same this compound solution to 100 µL of the mobile phase.
-
Analyze and compare: Inject both samples into the LC-MS/MS system and compare the peak area of this compound.
Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
This protocol is designed to remove a significant portion of matrix interferences.
Caption: Solid-Phase Extraction (SPE) workflow.
Detailed Steps:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
By implementing these troubleshooting guides and experimental protocols, researchers can effectively identify, quantify, and mitigate matrix effects in the mass spectrometric analysis of this compound, leading to more reliable and accurate results.
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Optimizing Thioesterification Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing temperature and reaction time for thioesterification experiments.
Troubleshooting Guide
Low product yield and the presence of side products are common challenges encountered during thioesterification. This guide provides a structured approach to identify and resolve these issues.
Issue 1: Low or No Thioester Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Activation of Carboxylic Acid | Ensure the complete activation of the carboxylic acid before the addition of the thiol. For methods using dehydrating agents like DCC, ensure the reagent is fresh and used in the correct stoichiometric amount.[1] Consider alternative activating agents if the issue persists. |
| Poor Nucleophilicity of the Thiol | If using a sterically hindered or electron-deficient thiol, a stronger base may be required to deprotonate the thiol and increase its nucleophilicity.[2] Be cautious, as a very strong base can promote side reactions. |
| Decomposition of Reagents or Product | Some reagents and thioester products can be sensitive to high temperatures. If the reaction is run at an elevated temperature, consider lowering it to see if the yield improves. Also, ensure all reagents are stable under the chosen reaction conditions. |
| Suboptimal Catalyst Loading | The amount of catalyst can significantly impact the reaction rate and yield.[3][4] Perform a catalyst loading screen to determine the optimal concentration for your specific substrates. Both insufficient and excessive catalyst can lead to lower yields. |
| Incorrect Solvent | The choice of solvent can influence the solubility of reagents and the reaction rate.[5] Aprotic solvents are generally preferred to prevent the protonation of the thiolate ion.[2] If solubility is an issue, consider switching to a different aprotic solvent. |
Issue 2: Presence of Side Products
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Thioester | Thioesters can be susceptible to hydrolysis, especially in the presence of water and base.[1][6][7] Ensure anhydrous reaction conditions by using dry solvents and reagents. If water is a byproduct of the reaction, consider using a dehydrating agent or a Dean-Stark apparatus to remove it. |
| Disulfide Formation | Thiols can oxidize to form disulfides, especially in the presence of air. To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of a reducing agent like TCEP can also help prevent disulfide formation, but be aware that it can also accelerate thioester hydrolysis.[8][9] |
| Side Reactions with the Coupling Agent | Some coupling agents can lead to the formation of byproducts that are difficult to remove. For example, when using DCC, the dicyclohexylurea byproduct can be challenging to separate from the desired product.[1] Proper purification techniques, such as crystallization or chromatography, are crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for thioesterification?
A1: The optimal temperature for thioesterification is highly dependent on the specific substrates, catalyst, and solvent used. Many reactions can be performed at room temperature, especially with highly reactive substrates and efficient catalysts.[10][11] However, for less reactive starting materials, heating may be necessary to achieve a reasonable reaction rate. It is generally recommended to start at room temperature and gradually increase the temperature if the reaction is slow. Prolonged heating at high temperatures should be avoided as it can lead to product decomposition and the formation of side products.
Q2: How long should a thioesterification reaction be run?
A2: The ideal reaction time can vary from a few minutes to several hours.[5] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and avoid the accumulation of byproducts from prolonged reaction times.
Q3: How can I minimize the hydrolysis of my thioester product?
A3: To minimize hydrolysis, it is essential to maintain anhydrous conditions throughout the experiment.[2] This includes using dry solvents and reagents and performing the reaction under an inert atmosphere. If the reaction generates water, its removal using methods like azeotropic distillation with a Dean-Stark trap or the addition of a dehydrating agent is recommended.[1] The pH of the reaction mixture can also play a role; thioester hydrolysis is generally faster under basic conditions.[12]
Q4: My reaction is not going to completion. What can I do?
A4: If your reaction is stalling, several factors could be at play. First, verify the purity and reactivity of your starting materials and reagents. Consider increasing the concentration of the limiting reagent or the catalyst loading.[3] Optimizing the reaction temperature can also help drive the reaction to completion. However, be mindful that excessive heat can lead to degradation. Finally, the choice of solvent can impact reaction rates; switching to a solvent that better solubilizes all components and favors the transition state of the reaction may be beneficial.[13][14]
Data Presentation
Table 1: Overview of Reaction Conditions for Selected Thioesterification Methods
| Method | Carboxylic Acid | Thiol | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DCC Coupling | Generic R-COOH | Generic R'-SH | DCC | Dichloromethane | Room Temp | 2-12 h | Good | [1] |
| TBTU Coupling | Aromatic & Aliphatic Acids | Aromatic & Aliphatic Thiols | TBTU, DIPEA | Ethyl Acetate | Room Temp | 15-45 min (aromatic), longer for aliphatic | 72-92 | [15] |
| Brønsted Acid Catalysis | Free Carboxylic Acids | Free Thiols | Trifluoromethanesulfonic acid (catalytic) | Not specified | Not specified | Not specified | High | [16] |
| Hydrosilane Mediated | Various Carboxylic Acids | Various Thiols | PMHS, K₃PO₄, 18-crown-6 | Not specified | Not specified | Not specified | 19-100 | [17] |
| SO₂F₂ Mediated | (Hetero)aromatic & Aliphatic Acids | Glycosyl, Aromatic & Aliphatic Thiols | SO₂F₂ | Not specified | Mild conditions | Not specified | Good | [18] |
Experimental Protocols
General Procedure for Thioesterification using DCC
-
Dissolve the carboxylic acid (1 equivalent) and the thiol (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with an appropriate aqueous solution (e.g., saturated sodium bicarbonate, brine) to remove any unreacted acid and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the pure thioester.
Mandatory Visualization
Caption: Troubleshooting workflow for low thioester yield.
Caption: Decision tree for identifying and mitigating side product formation.
References
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. tutorchase.com [tutorchase.com]
- 3. researchgate.net [researchgate.net]
- 4. interesjournals.org [interesjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects - Wikipedia [en.wikipedia.org]
- 14. [PDF] Solvent effects on reaction rates | Semantic Scholar [semanticscholar.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Direct thioesterification from carboxylic acids and thiols catalyzed by a Brønsted acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. so2f2-mediated-thioesterification-of-carboxylic-acids-with-thiols - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Catalyst Poisoning in Reactions Using S-Butyl Thiobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst poisoning in reactions involving S-Butyl Thiobenzoate. The primary focus is on poisoning caused by sulfur-containing species derived from this compound, particularly in catalytic hydrogenation and cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning?
A1: Catalyst poisoning is the partial or total deactivation of a catalyst's active sites by a chemical compound, known as a poison. This deactivation is chemical in nature, differing from degradation caused by physical damage or thermal decomposition. The poison chemically bonds to the catalyst's active sites, preventing them from participating in the intended reaction and thereby reducing the reaction rate.
Q2: How does this compound cause catalyst poisoning?
A2: While this compound itself can interact with catalyst surfaces, the primary cause of poisoning in reactions like catalytic hydrogenation is its conversion to butanethiol (BuSH). Thiols are well-known poisons for many metal catalysts, especially those from the platinum group (e.g., Palladium, Platinum) and others like Nickel and Ruthenium. The sulfur atom in the thiol strongly adsorbs to the metal surface, blocking active sites.
Q3: Which types of catalysts are most susceptible to poisoning by this compound-derived species?
A3: Catalysts commonly used in hydrogenation and cross-coupling reactions are highly susceptible. This includes:
-
Palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂): Widely used and highly prone to sulfur poisoning.
-
Platinum-based catalysts (e.g., Pt/C, PtO₂): Also strongly affected by sulfur compounds.
-
Nickel-based catalysts (e.g., Raney Ni): Susceptible to sulfur poisoning, which is often irreversible at lower temperatures.
-
Ruthenium-based catalysts (e.g., Ru/C): While some specialized ruthenium pincer complexes have shown resistance, conventional ruthenium catalysts can be poisoned.
Q4: Can catalyst poisoning be reversed?
A4: It depends on the nature of the poison-catalyst interaction and the reaction conditions. Poisoning can be either reversible or irreversible. For instance, sulfur poisoning of nickel catalysts at low temperatures is often irreversible. However, various regeneration protocols, such as high-temperature oxidation or treatment with steam or hydrogen, can sometimes restore catalyst activity.
Q5: Are reactions other than hydrogenation affected?
A5: Yes. The presence of thioesters like this compound or the resulting thiols can also negatively impact other catalytic reactions, such as Suzuki-Miyaura and Heck cross-coupling reactions. The sulfur compounds can interfere with the catalytic cycle of palladium catalysts used in these reactions.
Troubleshooting Guides
Issue 1: Decreased or Stalled Reaction Rate in Catalytic Hydrogenation
Symptoms:
-
Hydrogen uptake slows down or stops completely.
-
TLC or GC-MS analysis shows incomplete conversion of the starting material (this compound).
-
The reaction does not go to completion even with extended reaction times or increased hydrogen pressure.
Possible Cause: The catalyst has been poisoned by the butanethiol generated during the reaction.
Solutions:
-
Increase Catalyst Loading: For small-scale reactions, a simple, albeit less economical, solution is to add more catalyst to compensate for the poisoned sites.
-
Use a Poison-Resistant Catalyst: Consider using a catalyst known for its sulfur tolerance. For example, certain acridine-based ruthenium pincer complexes have been shown to be effective for thioester hydrogenation without deactivation by the resulting thiol.
-
Staged Addition of Catalyst: Introduce the catalyst in portions throughout the reaction to maintain a sufficient number of active sites.
-
Catalyst Regeneration: If the catalyst is valuable, consider a regeneration procedure after the reaction (see Experimental Protocols).
Issue 2: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Heck)
Symptoms:
-
The desired cross-coupled product is formed in low yield.
-
Significant amounts of starting materials remain.
-
Formation of side products from homocoupling of the boronic acid (in Suzuki reactions).
Possible Cause: this compound, present as a reactant or impurity, or its degradation products (like butanethiol) are poisoning the palladium catalyst. Palladium can insert into the C-S bond of the thioester, disrupting the catalytic cycle.
Solutions:
-
Purify Starting Materials: Ensure that the reactants, especially if this compound is not the intended substrate, are free from thioester or thiol impurities.
-
Use a Thiol Scavenger: In cases where a thiol impurity is suspected, adding a scavenger may help, though this can complicate the reaction mixture.
-
Modify Ligands: For Suzuki reactions, using bulky, electron-rich phosphine ligands on the palladium catalyst can sometimes improve results in the presence of challenging substrates.
-
Protect Thiol Groups: If a thiol functional group is intended to be part of the final molecule, it should be protected with a suitable protecting group that is stable under the reaction conditions.
Quantitative Data on Catalyst Deactivation and Regeneration
The following tables summarize the quantitative effects of sulfur poisoning on catalyst performance and the efficacy of regeneration methods, based on data from various studies.
Table 1: Effect of H₂S Poisoning on Ni-Based Catalyst in Dry Reforming of Methane
| Temperature (°C) | Reaction Time with H₂S (hours) | CH₄ Conversion (%) | CO₂ Conversion (%) |
| No Poison | |||
| 700 | 8 | ~82 | ~88 |
| 800 | 8 | ~90 | ~95 |
| With H₂S | |||
| 700 | 8 | ~45 | ~55 |
| 800 | 8 | ~70 | ~80 |
Data adapted from a study on Ni-based catalysts, illustrating a significant drop in conversion efficiency in the presence of a sulfur source.
Table 2: Regeneration of a Sulfur-Poisoned Pd-based Catalyst
| Treatment Stage | Methane Conversion at 400°C (%) | Ethane Conversion at 400°C (%) | Propane Conversion at 400°C (%) |
| Fresh Catalyst | ~28 | ~65 | ~85 |
| After 1 hr SO₂ Poisoning | ~10 | ~30 | ~55 |
| After Regeneration at 400°C (1 hr) | ~25 | ~60 | ~80 |
| After Regeneration at 550°C (1 hr) | ~26 | ~62 | ~82 |
This table demonstrates the partial to near-full recovery of catalytic activity for hydrocarbon oxidation after a regeneration protocol.[1]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of this compound
This protocol is a general guideline for the hydrogenation of a thioester where catalyst poisoning by the product thiol is anticipated.
Materials:
-
This compound (1 mmol)
-
Palladium on Carbon (Pd/C, 10 wt. %, 5-10 mol %)
-
Solvent (e.g., Ethyl Acetate, Methanol, Dioxane), 10 mL
-
Hydrogen (H₂) gas source (balloon or high-pressure vessel)
-
Reaction flask (e.g., round-bottom flask or autoclave)
Procedure:
-
In a reaction flask, dissolve this compound in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle under an inert atmosphere if necessary.
-
Seal the flask and purge the system with an inert gas (e.g., Nitrogen or Argon).
-
Evacuate the inert gas and introduce hydrogen gas. For a balloon setup, this is typically done by repeated vacuum/H₂ cycles. For an autoclave, pressurize to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, an additional portion of the catalyst (2-5 mol %) may be added after re-purging the system.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude products (benzoic acid and butanethiol).
Protocol 2: High-Temperature Oxidative Regeneration of a Sulfur-Poisoned Catalyst
This protocol is a general method for regenerating a heterogeneous catalyst that has been poisoned by sulfur compounds.
Materials:
-
Sulfur-poisoned catalyst (e.g., Pd/C, Ni/Al₂O₃)
-
Tube furnace
-
Quartz or ceramic reactor tube
-
Air or a mixture of O₂ in an inert gas (e.g., N₂)
-
Hydrogen (H₂) gas for reduction step
Procedure:
-
Oxidation Step: a. Place the poisoned catalyst in the reactor tube within the furnace. b. Heat the catalyst to a high temperature (e.g., 500-800 °C) under a flow of air or a dilute oxygen mixture. This step converts the adsorbed sulfur species to volatile sulfur oxides (SOx). c. Maintain this temperature for several hours (e.g., 2-4 hours) to ensure complete removal of sulfur.
-
Reduction Step: a. After the oxidation step, purge the system with an inert gas (e.g., Nitrogen) to remove all oxygen. b. Introduce a flow of hydrogen gas (often diluted in an inert gas) while maintaining an elevated temperature (e.g., 400-500 °C). This step reduces the metal oxides formed during the oxidation step back to the active metallic state. c. Continue the reduction for 2-4 hours.
-
Cooling: a. Cool the catalyst to room temperature under a flow of inert gas before handling.
Visualizations
Below are diagrams illustrating key processes related to catalyst poisoning by this compound derivatives.
Caption: Mechanism of catalyst poisoning during the hydrogenation of this compound.
Caption: Troubleshooting workflow for catalyst deactivation issues.
References
Overcoming solubility problems with S-Butyl Thiobenzoate in aqueous media
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with S-Butyl Thiobenzoate in aqueous media.
Section 1: Properties of this compound
This compound (CAS: 7269-35-4) is a thioester with inherent hydrophobicity, leading to poor solubility in aqueous solutions.[1][2][3] Understanding its physicochemical properties is the first step in developing an effective solubilization strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄OS | [1][2][3] |
| Molecular Weight | 194.29 g/mol | [2][3] |
| Appearance | Colorless to Light Orange/Yellow clear liquid | [2] |
| Boiling Point | 160 °C / 23mmHg | [1][4] |
| Density | 1.05 g/cm³ | [1] |
| LogP (Octanol/Water) | 3.36 - 3.6 | [1][3] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Note: The high LogP value indicates a strong preference for non-polar (lipophilic) environments over aqueous ones, explaining its poor water solubility.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in water?
A1: The primary reason is its molecular structure. This compound is a hydrophobic molecule, as indicated by its high LogP value of approximately 3.6.[1][3] It lacks hydrogen bond donor sites and possesses a significant non-polar hydrocarbon region (the butyl and benzene groups), causing it to be repelled by polar water molecules.
Q2: I'm starting my experiment. What is the most straightforward method to try and dissolve this compound?
A2: The most common initial approach is the co-solvent method . This involves first dissolving this compound in a minimal amount of a water-miscible organic solvent (like DMSO, DMF, or ethanol) to create a concentrated stock solution. This stock can then be added dropwise to your aqueous buffer while vortexing to achieve the final desired concentration. See Protocol 1 for a detailed methodology.
Q3: My compound precipitates when I add the organic stock solution to my aqueous buffer. What should I do?
A3: This indicates that the final concentration of the organic co-solvent is insufficient to keep the compound dissolved in the aqueous medium. You can try:
-
Increasing the co-solvent percentage: Gradually increase the final percentage of the co-solvent in your aqueous solution. Be mindful that high solvent concentrations can affect experimental outcomes.
-
Using a different co-solvent: Some compounds have better solubility in specific solvents. Test DMSO, DMF, ethanol, or acetone.
-
Lowering the final drug concentration: Your desired concentration may be above the solubility limit for that specific co-solvent/water mixture.
-
Switching to a more advanced method: If co-solvents fail, consider using surfactants or formulating a microemulsion (see Protocol 2 ).
Q4: Are there alternative solubilization methods if my experiment is sensitive to organic solvents?
A4: Yes. If organic solvents are not viable, you can explore several advanced formulation strategies:
-
Micellar Solubilization: Use non-ionic surfactants (e.g., Tween® 80, Polysorbate 20) above their critical micelle concentration (CMC). The hydrophobic core of the micelles can encapsulate this compound.[5]
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing solubility.[6]
-
Lipid-Based Formulations: For in-vivo or cell-based assays, consider self-emulsifying drug delivery systems (SEDDS) or microemulsions.[7] These systems use a mix of oils, surfactants, and co-surfactants to create stable, dispersed droplets containing the drug.[7][8]
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound.
Problem 1: The compound is not dissolving in the aqueous buffer, even with a co-solvent.
-
Possible Cause: The solubility limit has been exceeded.
-
Solution:
-
Confirm your calculations for the final concentration.
-
Reduce the target concentration of this compound.
-
Increase the proportion of the organic co-solvent in the final solution, ensuring it does not interfere with the experiment.
-
Refer to the decision workflow diagram below to select an alternative strategy.
-
Problem 2: The solution becomes cloudy or a precipitate forms over time.
-
Possible Cause: The compound is crashing out of the solution due to instability or temperature changes.
-
Solution:
-
Ensure the solution is stored at a constant temperature. Some compounds are less soluble at lower temperatures.
-
Increase the concentration of the solubilizing agent (co-solvent or surfactant).
-
Prepare the solution fresh before each experiment to minimize the time for precipitation to occur.
-
Problem 3: Oily droplets or a separate phase is visible in the vial.
-
Possible Cause: The compound has completely separated from the aqueous phase. This occurs when the solubilization method is inadequate for the concentration used.
-
Solution:
-
Do not use the preparation. The concentration in the aqueous phase will be unknown and non-homogenous.
-
Re-evaluate your solubilization method. This is a clear sign that a simple co-solvent approach is insufficient. Move to a more robust method like using surfactants or creating a microemulsion (see Protocol 2 ).[5][8]
-
Section 4: Visual Guides and Workflows
Decision-Making for Solubilization Strategy
The following diagram outlines a logical workflow for selecting an appropriate solubilization method.
Caption: Decision workflow for selecting a solubilization method.
Microemulsion Components
This diagram illustrates the key components that form a microemulsion to solubilize a hydrophobic compound.
Caption: Key components of an oil-in-water microemulsion system.
Section 5: Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
This protocol describes the most common method for preparing a working solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., PBS, TRIS)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Workflow Diagram:
Caption: Workflow for the co-solvent solubilization method.
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to make a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution in Co-solvent: Add the weighed compound to a microcentrifuge tube. Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the liquid is completely clear and no particulate matter is visible. This is your stock solution. Store appropriately (typically at -20°C, protected from light).
-
Preparation of Working Solution: a. Place the required volume of your final aqueous buffer in a new tube. b. While vortexing the buffer, add the required volume of the stock solution drop-by-drop. For example, to make a 100 µM solution from a 10 mM stock, you would perform a 1:100 dilution. c. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid affecting the biological system.
-
Final Inspection: Check the final solution for any signs of precipitation or cloudiness. If it is not perfectly clear, the solubility limit has been exceeded.
Protocol 2: Formulation of a Microemulsion for Enhanced Solubility
This protocol provides a starting point for developing an oil-in-water (o/w) microemulsion, suitable for experiments requiring higher concentrations of this compound without organic solvents.
Materials:
-
This compound
-
Oil Phase: Medium-chain triglyceride (MCT) oil or Ethyl Oleate
-
Surfactant: Tween® 80 (Polysorbate 80)
-
Co-surfactant: Transcutol® P (Diethylene glycol monoethyl ether)
-
Aqueous Phase: Deionized water or buffer
-
Glass vials and magnetic stirrer
Table 2: Example Microemulsion Formulation Ratios
| Component | Role | Example % (w/w) |
| This compound | Active Compound | 1% |
| MCT Oil | Oil Phase | 9% |
| Tween® 80 | Surfactant | 45% |
| Transcutol® P | Co-surfactant | 45% |
Note: These ratios are a starting point. Optimization is required to ensure stability.
Procedure:
-
Prepare Organic Phase: In a glass vial, combine the this compound with the chosen oil (MCT oil). Mix until the compound is fully dissolved.
-
Add Surfactant/Co-surfactant: Add the surfactant (Tween® 80) and co-surfactant (Transcutol® P) to the oil phase.
-
Create the Pre-concentrate: Place the vial on a magnetic stirrer and mix at a moderate speed until a clear, homogenous isotropic mixture is formed. This is the self-emulsifying pre-concentrate.
-
Form the Microemulsion: a. Place your final volume of aqueous phase (e.g., buffer) in a separate beaker with a magnetic stir bar. b. Slowly, add the pre-concentrate from step 3 to the aqueous phase while stirring. c. The mixture should spontaneously form a clear or slightly bluish, translucent microemulsion.
-
Characterization (Optional but Recommended): Characterize the microemulsion for droplet size (e.g., using dynamic light scattering) and stability over time to ensure a consistent formulation for your experiments.
References
- 1. This compound|7269-35-4|lookchem [lookchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | C11H14OS | CID 12373904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiobenzoic acids and derivatives | Fisher Scientific [fishersci.com]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
Technical Support Center: Minimizing Odor in Reactions Involving Thio-compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize odor during reactions involving thio-compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm planning a reaction with a volatile thiol. What are the essential first steps to prevent odor escape?
A1: Proactive planning is critical. Before you begin, you should:
-
Inform Colleagues: Notify others in the laboratory and adjacent areas about the planned use of strong odorants.[1]
-
Work in a Certified Fume Hood: All work with thio-compounds must be conducted in a certified chemical fume hood.[2][3][4]
-
Minimize Quantities: Order and use the smallest possible amount of the thio-compound required for your experiment.[3][5]
-
Prepare Neutralizing Agents: Have bleach baths and/or potassium permanganate solutions ready for immediate use for decontamination of glassware, spills, and vapor traps.[5][6][7]
-
Use Proper Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses or goggles, and nitrile gloves. For highly volatile thiols, consider additional respiratory protection.[2]
Q2: My fume hood doesn't seem to be containing the thiol odor. What could be wrong?
A2: If you're experiencing odor escape despite using a fume hood, troubleshoot the following:
-
Sash Position: Ensure the fume hood sash is as low as possible.[3][5]
-
Clutter: Do not overcrowd the fume hood. Excessive equipment can disrupt airflow.
-
Vapor Trapping: For reactions that generate vapors, you must use a trap. A bleach trap is a common and effective solution. Ensure the trap is placed between your apparatus and any vacuum source.[3][5][6]
-
Fume Hood Certification: Verify that your fume hood has been recently certified and is functioning correctly.
-
Filtration: Standard fume hoods exhaust vapors, they do not neutralize them. For persistent issues, consider a fume hood with a carbon filter or a dedicated scrubbing system.[1]
Q3: How do I properly clean glassware that has come into contact with thiols?
A3: To effectively deodorize glassware:
-
Initial Rinse (in the fume hood): Immediately after use, rinse the glassware with a suitable solvent to remove the bulk of the thio-compound.
-
Bleach Bath: Submerge the glassware in a dedicated plastic container with a 1:1 mixture of bleach and water.[6][7] Allow the glassware to soak for at least 14 hours.[6][7] For larger items that cannot be submerged, fill them with the bleach solution.[6][7]
-
Thorough Rinsing: After the bleach soak, rinse the glassware thoroughly with water.
-
Standard Washing: Proceed with your standard glassware washing procedure.
Q4: What is the correct procedure for disposing of thio-compound waste?
A4: Thio-compound waste must be handled as hazardous waste.
-
Liquid Waste: Quench liquid waste containing thiols by slowly adding it to a cooled bleach solution in the fume hood.[2] The resulting solution should be collected in a designated hazardous waste container.
-
Solid Waste: Disposable materials such as gloves, paper towels, and pipette tips that are contaminated with thiols should be sealed in a plastic bag and then placed in a solid hazardous waste container.[2][4]
-
Labeling: All waste containers must be clearly labeled as containing thio-compounds.[6][7]
Q5: I have a small thiol spill in my fume hood. How do I clean it up?
A5: For small spills within a fume hood:
-
Containment: Use an absorbent material, like vermiculite or cat litter, to contain the spill.[8]
-
Neutralization: Carefully apply a bleach solution or potassium permanganate solution to the absorbent material, working from the outside of the spill inwards.[8]
-
Collection: Scoop up the neutralized absorbent material and place it in a sealed plastic bag for disposal as solid hazardous waste.[4][8]
-
Decontamination: Wipe down the affected area of the fume hood with a bleach solution.[3]
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.[9]
Quantitative Data on Odor Control
The following table summarizes quantitative data on the effectiveness of different scrubbing agents for thiol removal.
| Scrubbing Agent | Thiol Compound | Removal Efficiency | Reaction Kinetics | Notes |
| Sodium Hypochlorite (NaClO) | Methyl Mercaptan | >70% | The reaction of thiols with hypochlorite is generally fast. | A comparative study showed NaClO solution to be much more efficient than NaOH solution for removing hydrophobic methyl mercaptan.[10] |
| Potassium Permanganate (KMnO4) | Ethanethiol | >90% | The decomposition of ethanethiol by potassium permanganate follows second-order kinetics.[11] | The reaction is very efficient in aqueous solution.[11] |
| Chlorine Dioxide (ClO2) | Methanethiol | ~100% | An increase in pH can significantly increase the reaction rate. | Removal efficiencies for other VOCs like aldehydes and hydrocarbons were lower (20-80%).[12] |
Experimental Protocols
Protocol 1: Setting Up a Bleach Trap for Thiol Reactions
Objective: To trap and neutralize volatile thio-compounds released from a reaction.
Materials:
-
Two gas washing bottles or bubblers
-
Glass and flexible tubing
-
Commercial-grade bleach (sodium hypochlorite solution)
-
Potassium hydroxide (KOH) solution (optional, for neutralizing acidic byproducts)
-
Clamps and stand
Procedure:
-
Assemble the Trap: Connect the two gas washing bottles in series using tubing. The first bottle will serve as an empty trap to prevent backflow, and the second will contain the bleach solution.
-
Fill the Scrubber: Fill the second gas washing bottle halfway with commercial-grade bleach.[3][4]
-
Optional: Neutralizing Trap: If acidic byproducts like HCl are expected, a third gas washing bottle containing a potassium hydroxide solution can be added after the bleach trap.[3][4][5]
-
Connect to Reaction: Connect the inlet of the first (empty) trap to the exhaust of your reaction apparatus (e.g., condenser outlet).
-
Vent to Fume Hood: The outlet of the final trap should be vented to the back of the fume hood.
-
Secure the Setup: Use clamps to securely fasten the gas washing bottles to a stand within the fume hood.
-
Monitor Flow Rate: During the reaction, ensure a slow and steady flow of gas through the trap, ideally 1-2 bubbles per second.[6]
-
Cooling: For large-scale reactions that may generate significant heat upon neutralization, the bleach trap can be placed in an ice bath.[3][4]
Protocol 2: Decontamination of Thiol-Contaminated Glassware
Objective: To safely and effectively remove residual thiol odor from laboratory glassware.
Materials:
-
Dedicated plastic basin or bucket
-
Commercial-grade bleach
-
Water
-
Personal Protective Equipment (gloves, safety glasses, lab coat)
Procedure:
-
Prepare Bleach Bath: In a designated plastic container inside a fume hood, prepare a 1:1 mixture of bleach and water.[6][7] The liquid level should be low enough to prevent overflow when glassware is added.[7]
-
Submerge Glassware: Immediately after your experiment, and while still in the fume hood, carefully place the contaminated glassware into the bleach bath.
-
Soaking Time: Allow the glassware to soak for a minimum of 14 hours (overnight is recommended).[6][7]
-
Rinse Thoroughly: After soaking, remove the glassware and rinse it extensively with water.
-
Final Cleaning: Proceed with your standard laboratory glassware cleaning procedures.
-
Bleach Bath Maintenance: The bleach bath can be reused until a strong odor persists or a significant amount of solid precipitate forms.[7] Dispose of the used bleach solution down the drain with copious amounts of water, in accordance with your local regulations.[7]
Visualizations
References
- 1. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 2. research.columbia.edu [research.columbia.edu]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. chemistry.ucla.edu [chemistry.ucla.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. researchgate.net [researchgate.net]
- 11. [Kinetics on ethanethiol oxidation by potassium permanganate in drinking water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: S-Butyl Thiobenzoate Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of S-Butyl Thiobenzoate production.
Troubleshooting Guide
Scaling up the synthesis of this compound from the lab to pilot or industrial scale can introduce a variety of challenges. This guide addresses common issues in a question-and-answer format.
Issue 1: Low Reaction Yield
-
Question: We are experiencing a significant drop in yield when scaling up the synthesis of this compound from a lab-scale batch to a larger reactor. What are the potential causes and solutions?
-
Answer: A decrease in yield during scale-up is a common problem that can be attributed to several factors:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized temperature gradients and poor distribution of reactants and catalysts. This can slow down the reaction rate and promote the formation of byproducts.
-
Solution: Optimize the agitation speed and impeller design to ensure homogenous mixing. For exothermic reactions, implement a more robust cooling system to maintain the desired reaction temperature. Consider using a reactor with a higher surface area-to-volume ratio or a continuous flow setup for better heat and mass transfer.[1][2]
-
-
Reaction Equilibrium: The esterification reaction to form this compound is often reversible.[2][3] The accumulation of byproducts, such as water or HCl (depending on the route), can shift the equilibrium back towards the reactants.
-
Solution: Implement a method for continuous removal of the byproduct. For instance, if water is produced, techniques like azeotropic distillation with a Dean-Stark trap or the use of molecular sieves can be effective. In continuous flow reactors, membrane-based separation can be employed to remove water.[1][3]
-
-
Impurity in Raw Materials: The quality of starting materials like benzoyl chloride, butyl mercaptan, or thiobenzoic acid can significantly impact the reaction. Impurities can interfere with the catalyst or lead to side reactions.
-
Solution: Ensure that all raw materials meet the required purity specifications. Perform analytical tests on incoming materials to check for impurities.
-
-
Issue 2: Byproduct Formation
-
Question: Our scaled-up production of this compound is showing a higher percentage of impurities, particularly a disulfide byproduct. How can we minimize its formation?
-
Answer: The formation of dibutyl disulfide is a common side reaction, often resulting from the oxidation of butyl mercaptan.
-
Cause: Exposure of butyl mercaptan to air (oxygen) or other oxidizing agents, especially at elevated temperatures or in the presence of certain metal catalysts, can lead to the formation of the disulfide.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Control of Reaction Temperature: Avoid excessively high reaction temperatures that can accelerate oxidation.
-
Reagent Addition Strategy: Add the butyl mercaptan to the reaction mixture in a controlled manner to avoid high localized concentrations.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress disulfide formation.
-
-
Issue 3: Difficulties in Product Purification
-
Question: We are facing challenges in purifying this compound at a larger scale. The final product has a persistent color and odor. What purification strategies are recommended?
-
Answer: Large-scale purification requires different techniques compared to lab-scale chromatography.
-
Color Impurities: A persistent yellow or orange color can be due to the presence of unreacted thiobenzoic acid or polymeric byproducts.
-
Solution:
-
Washing: Wash the crude product with a dilute aqueous base solution (e.g., sodium bicarbonate) to remove acidic impurities like thiobenzoic acid and any residual benzoyl chloride. Follow with water washes to remove the base.
-
Activated Carbon Treatment: Treatment with activated carbon can be effective in removing colored impurities.
-
-
-
Odor: The unpleasant odor is often due to residual butyl mercaptan.
-
Solution:
-
Vacuum Stripping: Butyl mercaptan is volatile and can often be removed by stripping under reduced pressure with a nitrogen sparge.
-
Chemical Scavenging: In some cases, a chemical scavenger can be used to react with and remove trace amounts of mercaptan.
-
-
-
Fractional Distillation: For final purification, vacuum distillation is a highly effective method for separating this compound from less volatile impurities and any remaining starting materials.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scale-up?
A1: Two primary routes are commonly considered for the industrial production of this compound:
-
From Benzoyl Chloride and Butyl Mercaptan: This is a widely used method where benzoyl chloride is reacted with butyl mercaptan, often in the presence of a base (like a tertiary amine or aqueous hydroxide) to neutralize the HCl byproduct. This method is generally fast and high-yielding.
-
Esterification of Thiobenzoic Acid with Butanol: This route involves the direct esterification of thiobenzoic acid with butanol, typically using an acid catalyst. This method avoids the use of the highly reactive and corrosive benzoyl chloride.
Q2: What are the key process parameters to monitor during the scale-up of this compound synthesis?
A2: Careful control of the following parameters is crucial for a successful scale-up:
-
Temperature: The reaction rate and the formation of byproducts are highly dependent on temperature. Exothermic reactions require efficient heat removal to prevent temperature runaways.
-
Pressure: For reactions involving volatile components or for vacuum distillation, pressure control is essential.
-
Agitation Rate: Proper mixing is critical to ensure homogeneity and efficient heat and mass transfer.
-
Rate of Reagent Addition: Controlled addition of reagents can help to manage exotherms and minimize side reactions.
-
Reaction Time: The reaction should be monitored to determine the optimal endpoint to maximize product yield and minimize byproduct formation.
Q3: What are the major safety concerns associated with the production of this compound?
A3: The primary safety hazards are associated with the raw materials:
-
Benzoyl Chloride: It is a corrosive and lachrymatory substance. It reacts violently with water, releasing HCl gas.[5][6][7][8][9] Proper personal protective equipment (PPE), including respiratory protection, and handling in a well-ventilated area are mandatory.
-
Butyl Mercaptan: It is a flammable liquid with an extremely unpleasant and strong odor. It is also toxic if inhaled. Operations should be conducted in a closed system or a well-ventilated area.
-
Hydrogen Sulfide (if generated in situ): In some synthesis routes for the thiobenzoic acid precursor, the highly toxic and flammable gas hydrogen sulfide might be used.[10] Strict safety protocols are required when handling this substance.
Q4: Which analytical techniques are recommended for quality control during and after the production of this compound?
A4: A combination of analytical methods should be used for quality control:
-
Gas Chromatography (GC): GC is the primary technique for determining the purity of this compound and quantifying impurities and residual starting materials.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially for less volatile impurities.
-
Mass Spectrometry (MS): GC-MS or LC-MS is invaluable for identifying unknown impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides structural confirmation of the final product.
-
Titration: Acid-base titration can be used to determine the amount of acidic impurities.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scaled-Up Production Parameters (Illustrative)
| Parameter | Lab-Scale (Typical) | Pilot/Industrial Scale (Considerations) |
| Batch Size | 10 g - 100 g | 10 kg - 1000+ kg |
| Reactor Type | Round-bottom flask | Glass-lined or stainless steel reactor, Continuous flow reactor |
| Heat Transfer | Heating mantle, oil bath | Jacketed vessel with heating/cooling fluid, internal coils |
| Mixing | Magnetic stirrer, overhead stirrer | Impeller agitator (e.g., turbine, anchor) |
| Byproduct Removal | Post-reaction workup | In-situ removal (e.g., Dean-Stark), membrane separation |
| Purification | Column chromatography | Fractional vacuum distillation, crystallization |
| Typical Yield | 85-95% | 75-90% (can be lower initially) |
| Purity (Post-purification) | >98% | >97% |
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzoyl Chloride and Butyl Mercaptan (Scaled-Up Batch Process)
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge: Charge the reactor with a suitable solvent (e.g., toluene) and butyl mercaptan.
-
Cooling: Cool the mixture to 0-5 °C with agitation.
-
Reagent Addition: Slowly add benzoyl chloride to the reactor, maintaining the temperature below 10 °C. Simultaneously, add a stoichiometric amount of a base (e.g., triethylamine or aqueous sodium hydroxide) to neutralize the generated HCl.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by GC.
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (if an amine base was used), a dilute sodium bicarbonate solution, and brine.
-
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflow for the batch synthesis of this compound.
Caption: Logical relationship for troubleshooting low reaction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. studylib.net [studylib.net]
- 10. US2950323A - Mercaptan synthesis - Google Patents [patents.google.com]
- 11. cymitquimica.com [cymitquimica.com]
- 12. This compound | C11H14OS | CID 12373904 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Interference from Sulfur Compounds in Analytical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues arising from sulfur compound interference in common analytical assays.
Frequently Asked Questions (FAQs)
Q1: Which common protein assays are susceptible to interference from sulfur compounds?
A1: Protein assays that rely on the reduction of copper ions, such as the bicinchoninic acid (BCA) assay and the Lowry assay, are particularly susceptible to interference from reducing agents that contain sulfur, like dithiothreitol (DTT) and β-mercaptoethanol.[1] These sulfur compounds can reduce Cu²⁺ to Cu¹⁺, which is the same mechanism by which proteins generate a signal in these assays, leading to an overestimation of protein concentration.
Q2: What are the primary sulfur-containing compounds that cause interference?
A2: The most common interfering sulfur compounds are thiol-containing reducing agents used to maintain protein stability and prevent oxidation. These include:
-
Dithiothreitol (DTT)
-
β-mercaptoethanol (BME)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reduced glutathione (GSH)
-
Cysteine
Q3: How do these sulfur compounds interfere with the assays?
A3: The interference is primarily due to the chemical reactivity of the thiol groups (-SH). In copper-based protein assays, these thiols reduce Cu²⁺ to Cu¹⁺, mimicking the protein signal.[1] In assays that use maleimide-based reagents for labeling, thiols can react with the maleimide, consuming the reagent and preventing it from binding to its intended target.[2][3] Additionally, the presence of these reducing agents can interfere with assays designed to quantify free thiols, such as Ellman's assay, by reacting with the DTNB reagent.
Q4: Are there protein assays that are less susceptible to interference from sulfur compounds?
A4: Yes, some assays are more compatible with reducing agents. The Bradford assay, which is a dye-binding assay, is generally less susceptible to interference from low concentrations of reducing agents compared to the BCA or Lowry assays. Additionally, several manufacturers offer "reducing agent compatible" versions of the BCA assay that include reagents to neutralize the effect of the thiols.[4]
Troubleshooting Guides
Problem 1: My protein concentration reading is unexpectedly high when using the BCA assay.
-
Possible Cause: Your sample buffer likely contains a reducing agent such as DTT or β-mercaptoethanol, which is interfering with the assay.
-
Solution 1: Sample Dilution: If your protein sample is concentrated, you can dilute it in a buffer without the reducing agent. This may lower the concentration of the interfering substance to a level that no longer significantly affects the assay.
-
Solution 2: Protein Precipitation: You can remove the interfering substances by precipitating the protein. A common method is acetone or trichloroacetic acid (TCA) precipitation.[5][6] After precipitation, the protein pellet is washed and then resuspended in a compatible buffer.
-
Solution 3: Use a Reducing Agent Compatible Assay: Switch to a commercially available BCA protein assay kit that is specifically designed to be compatible with reducing agents.[4] These kits typically include a reagent that alkylates the free thiols, preventing them from interfering.
Problem 2: I am trying to quantify free thiols in my protein using Ellman's reagent, but my results are inconsistent.
-
Possible Cause: Your sample may contain other small molecule thiols (e.g., from the purification buffer) that are reacting with the DTNB. Alternatively, the protein's thiols may be partially oxidized.
-
Solution 1: Buffer Exchange: Perform a buffer exchange using dialysis or a desalting column to remove any low-molecular-weight thiols from your sample before performing the assay.[5]
-
Solution 2: Reduction of Disulfides: To quantify the total number of thiols (both free and those in disulfide bonds), you can first reduce your protein sample with a strong, thiol-free reducing agent like TCEP, followed by its removal before the assay.
-
Solution 3: Alkylation of Free Thiols: To prevent re-oxidation or other unwanted reactions of free thiols during sample preparation, you can block them using an alkylating agent like N-ethylmaleimide (NEM).[3]
Quantitative Data Summary
The following table summarizes the tolerance limits of the standard BCA protein assay to common sulfur-containing reducing agents.
| Interfering Substance | Assay | Maximum Compatible Concentration | Reference |
| Dithiothreitol (DTT) | Standard BCA Assay | 1 mM | [7] |
| Dithiothreitol (DTT) | Standard BCA Assay | Interferes at 5 mM | [8][9] |
| Dithiothreitol (DTT) | Reducing Agent Compatible BCA Assay | Up to 5 mM | [4] |
| β-mercaptoethanol (BME) | Reducing Agent Compatible BCA Assay | Up to 35 mM | [4] |
| TCEP | Reducing Agent Compatible BCA Assay | Up to 10 mM | [4] |
Experimental Protocols
Protocol 1: Acetone Precipitation for Removal of Interfering Substances
This protocol is designed to precipitate proteins from a solution, leaving soluble interfering substances like reducing agents in the supernatant.
Materials:
-
Acetone (pre-chilled to -20°C)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Place your protein sample in a microcentrifuge tube.
-
Add four times the sample volume of cold (-20°C) acetone to the tube.[5]
-
Vortex the tube gently and incubate for 60 minutes at -20°C.[5]
-
Centrifuge the tube for 10 minutes at 13,000-15,000 x g.[5]
-
Carefully decant the supernatant without disturbing the protein pellet.
-
Allow the remaining acetone to evaporate from the uncapped tube at room temperature for approximately 30 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.
-
Resuspend the protein pellet in a buffer that is compatible with your downstream assay (e.g., PBS for a BCA assay).
Protocol 2: Quantification of Free Thiols using Ellman's Assay
This protocol describes the use of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify free sulfhydryl groups.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer
-
Cysteine (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare Cysteine Standards: Prepare a series of cysteine standards in the Reaction Buffer. A typical range is from 0.1 mM to 1.5 mM.[1][10]
-
Sample Preparation: Prepare your unknown protein sample in the Reaction Buffer.
-
Reaction:
-
To 250 µL of each standard and unknown sample in separate test tubes, add 50 µL of the Ellman's Reagent Solution.[1]
-
Prepare a blank by adding 50 µL of Ellman's Reagent Solution to 250 µL of Reaction Buffer.
-
-
Incubation: Mix well and incubate at room temperature for 15 minutes.[1]
-
Measurement: Measure the absorbance of all samples at 412 nm using a spectrophotometer.
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and unknown samples.
-
Plot the absorbance of the cysteine standards versus their concentration to create a standard curve.
-
Determine the concentration of free thiols in your unknown sample from the standard curve.
-
Protocol 3: Alkylation of Free Thiols with N-Ethylmaleimide (NEM)
This protocol is used to block free sulfhydryl groups to prevent their interference in subsequent assays.
Materials:
-
N-Ethylmaleimide (NEM)
-
Reaction Buffer: Amine-free buffer with a pH between 6.5 and 7.5 (e.g., phosphate buffer).
-
Desalting column or dialysis cassette.
Procedure:
-
Dissolve the protein containing free thiols in the Reaction Buffer to a concentration of 1-10 mg/mL.[3]
-
Prepare a 100-200 mM solution of NEM in water immediately before use.[3]
-
Add a minimum of a 10-fold molar excess of NEM to the protein solution.[3]
-
Incubate the reaction mixture for 2 hours at room temperature.[3]
-
Remove the excess, unreacted NEM using a desalting column or by dialysis.[3] The protein is now ready for your downstream application.
Visualizations
Caption: Workflow for removing interfering sulfur compounds via protein precipitation prior to an analytical assay.
Caption: Mechanism of sulfur compound interference in the BCA protein assay.
Caption: A logical flowchart for troubleshooting assay interference from sulfur compounds.
References
- 1. broadpharm.com [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. its.caltech.edu [its.caltech.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 10. bmglabtech.com [bmglabtech.com]
Validation & Comparative
A Comparative Guide to S-Butyl Thiobenzoate and Other Acylating Agents for Researchers
In the realm of organic synthesis, the choice of an acylating agent is pivotal to the success of a reaction, influencing yield, selectivity, and reaction kinetics. This guide provides a comprehensive comparison of S-Butyl Thiobenzoate with other commonly employed acylating agents, namely acyl chlorides and acid anhydrides. This document is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data and detailed protocols.
Introduction to Acylating Agents
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic chemistry, crucial for the synthesis of esters and amides. The reactivity of acylating agents varies significantly, with the general trend being: acyl chlorides > acid anhydrides > thioesters > esters. This reactivity is primarily governed by the nature of the leaving group; a better leaving group leads to a more reactive acylating agent.
This compound is a thioester, a class of compounds known for their utility as mild acyl transfer agents. Thioesters are generally more reactive than their corresponding oxygen esters due to the better leaving group ability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻). While less reactive than highly electrophilic acyl chlorides, this compound offers advantages in terms of stability and selectivity.
Acyl chlorides , such as benzoyl chloride, are among the most reactive acylating agents. Their high reactivity stems from the excellent leaving group ability of the chloride ion. However, this high reactivity can sometimes lead to a lack of selectivity and the formation of side products. They are also sensitive to moisture.
Acid anhydrides , like acetic anhydride, are another common class of acylating agents. They are less reactive than acyl chlorides but more reactive than esters. They offer a good balance of reactivity and stability for many applications.
Performance Comparison: this compound vs. Alternatives
The selection of an appropriate acylating agent depends on the specific requirements of the chemical transformation, including the nature of the substrate and the desired reaction conditions. The following tables summarize the performance of this compound in comparison to benzoyl chloride and acetic anhydride for the acylation of a primary amine (benzylamine) and a primary alcohol (benzyl alcohol).
Table 1: N-Acylation of Benzylamine
| Acylating Agent | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | N-Benzylbenzamide | Xylene, 140 °C, Cs₂CO₃ | 12 h | Moderate to Good | [1] |
| Benzoyl Chloride | N-Benzylbenzamide | Pyridine, RT | Minutes | >95 | [2][3] |
| Acetic Anhydride | N-Benzylacetamide | Neat, 60 °C | 30 min | >95 | [4] |
Table 2: O-Acylation of Benzyl Alcohol
| Acylating Agent | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Benzyl Benzoate | Not specified | Slower than benzoyl chloride | Lower than benzoyl chloride | [5] |
| Benzoyl Chloride | Benzyl Benzoate | Pyridine, RT | Minutes-Hours | High | [2][3] |
| Acetic Anhydride | Benzyl Acetate | Neat, 60 °C | 7 h | 100 | [4] |
Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. However, it provides a strong indication of the relative reactivity and performance of each acylating agent. A direct competitive experiment has shown that benzoyl chloride is approximately nine times more reactive than thiobenzoyl chloride in the reaction with methanol.[2][3][5]
Experimental Protocols
Detailed methodologies for the acylation of a primary amine and a primary alcohol are provided below. These protocols are representative and may require optimization for specific substrates and scales.
N-Acylation of Benzylamine with Benzoyl Chloride (Representative Protocol)
Materials:
-
Benzylamine
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) in DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-benzylbenzamide.
O-Acylation of Benzyl Alcohol with Acetic Anhydride (Representative Protocol)
Materials:
-
Benzyl alcohol
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Diethyl ether
-
Saturated NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, combine benzyl alcohol (1.0 eq) and acetic anhydride (1.5 eq).
-
Optionally, add a catalytic amount of pyridine.
-
Heat the mixture at 60 °C and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add diethyl ether.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize excess acetic anhydride and acetic acid.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain benzyl acetate.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the comparison of acylating agents.
Caption: Relative reactivity of common acylating agents.
Caption: General experimental workflow for N-acylation.
Caption: Simplified mechanism for the aminolysis of a thioester.
Conclusion
This compound serves as a valuable acylating agent, particularly when milder reaction conditions and higher selectivity are desired compared to highly reactive acyl chlorides. While its reactivity is lower, leading to longer reaction times and potentially lower yields in some cases, its stability and ease of handling make it an attractive alternative for the synthesis of complex molecules where functional group tolerance is critical. The choice between this compound, acyl chlorides, and acid anhydrides should be made based on a careful consideration of the substrate's reactivity, the desired reaction outcome, and the overall synthetic strategy.
References
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of S-Butyl Thiobenzoate and S-Ethyl Thiobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thioester Reactivity
Thioesters are a class of organosulfur compounds that serve as important intermediates in organic synthesis and are found in various biological processes. Their reactivity is characterized by the susceptibility of the carbonyl carbon to nucleophilic attack. This reactivity is generally greater than that of their ester and amide analogs but less than that of acid chlorides and anhydrides. The rate of nucleophilic acyl substitution on a thioester is influenced by several factors, including the nature of the nucleophile, the solvent, and the structure of the thioester itself, particularly the steric and electronic properties of the S-alkyl group.
Reactivity Comparison: S-Butyl Thiobenzoate vs. S-Ethyl Thiobenzoate
The primary difference between this compound and S-ethyl thiobenzoate lies in the steric bulk of the S-alkyl group. The butyl group is larger and more sterically hindering than the ethyl group. This difference in steric hindrance is expected to influence the rate of nucleophilic attack on the carbonyl carbon.
Hypothesis: S-ethyl thiobenzoate is expected to be more reactive towards nucleophiles than this compound. The smaller ethyl group presents less steric hindrance to the approaching nucleophile, allowing for a faster rate of reaction.
This difference in reactivity can be quantified by comparing the rate constants for reactions such as hydrolysis and aminolysis.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical kinetic data for the hydrolysis and aminolysis of this compound and S-ethyl thiobenzoate, based on the theoretical understanding of their relative reactivities. These values would need to be confirmed by experimental investigation.
| Compound | Reaction | Nucleophile | Rate Constant (k) [M⁻¹s⁻¹] |
| S-Ethyl Thiobenzoate | Aminolysis | Butylamine | 1.5 x 10⁻³ |
| This compound | Aminolysis | Butylamine | 8.5 x 10⁻⁴ |
| S-Ethyl Thiobenzoate | Hydrolysis | H₂O (pH 7) | 2.0 x 10⁻⁶ |
| This compound | Hydrolysis | H₂O (pH 7) | 1.1 x 10⁻⁶ |
Experimental Protocols
Detailed methodologies for the synthesis of the thioesters and the kinetic analysis of their reactivity are provided below.
Synthesis of S-Alkyl Thiobenzoates
A general and efficient method for the synthesis of S-alkyl thiobenzoates involves the reaction of benzoic anhydride with thiourea to in-situ generate thiobenzoic acid, which then reacts with an appropriate alkyl halide.[1]
Materials:
-
Benzoic anhydride
-
Thiourea
-
Triethylamine (Et₃N)
-
Ethanethiol or 1-Butanethiol
-
Alkyl halide (e.g., Ethyl bromide or Butyl bromide)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine benzoic anhydride (1.2 mmol) and thiourea (1.3 mmol) in triethylamine (0.5 mL).
-
Stir the mixture at 40°C for 30 minutes.
-
Add water (1 mL) and the corresponding alkyl halide (ethyl bromide or butyl bromide, 1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure S-ethyl thiobenzoate or this compound.
Kinetic Analysis of Thioester Reactivity
The reactivity of this compound and S-ethyl thiobenzoate can be compared by monitoring the rates of their hydrolysis and aminolysis reactions.
1. Hydrolysis Kinetics via High-Performance Liquid Chromatography (HPLC)
Materials:
-
This compound
-
S-ethyl thiobenzoate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions of this compound and S-ethyl thiobenzoate in acetonitrile.
-
Initiate the hydrolysis reaction by adding a small aliquot of the thioester stock solution to a pre-warmed (e.g., 37°C) phosphate buffer (pH 7.0) to achieve a final concentration in the low millimolar range.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by diluting with a mixture of acetonitrile and water.
-
Analyze the quenched samples by HPLC, monitoring the disappearance of the thioester peak and the appearance of the benzoic acid peak.
-
Calculate the concentration of the thioester at each time point using a calibration curve.
-
Determine the pseudo-first-order rate constant (k_obs) by plotting the natural logarithm of the thioester concentration versus time.
2. Aminolysis Kinetics via UV-Vis Spectroscopy
The aminolysis of thioesters with a primary amine can be conveniently monitored by UV-Vis spectroscopy, following the formation of the N-substituted benzamide product.
Materials:
-
This compound
-
S-ethyl thiobenzoate
-
Butylamine
-
Acetonitrile
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the thioesters and butylamine in acetonitrile.
-
In a cuvette, mix the thioester solution with a large excess of the butylamine solution to ensure pseudo-first-order kinetics.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at a wavelength corresponding to the N-butylbenzamide product (determined beforehand by running a full spectrum).
-
Record the absorbance over time until the reaction is complete.
-
The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of nucleophilic acyl substitution on a thioester, which is the fundamental reaction pathway for both hydrolysis and aminolysis.
Caption: General mechanism of nucleophilic acyl substitution on thioesters.
Experimental Workflow Diagram
This diagram outlines the key steps in the experimental workflow for comparing the reactivity of the two thioesters.
Caption: Workflow for synthesis and kinetic comparison of thioesters.
References
A Comparative Guide to Thioester Synthesis: Methods, Mechanisms, and Applications
For researchers, scientists, and professionals in drug development, the synthesis of thioesters is a critical process due to their role as key intermediates in organic chemistry and biochemistry. This guide provides an objective comparison of various thioester synthesis methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for specific research needs.
Thioesters are sulfur analogs of esters and play a pivotal role in numerous biological processes, including fatty acid metabolism and non-ribosomal peptide synthesis.[1] In synthetic organic chemistry, they serve as versatile building blocks for the formation of C-C, C-N, and C-O bonds due to the unique reactivity of the thioester linkage.[2] This guide explores the most common and effective methods for thioester synthesis, offering a comparative analysis of their performance.
I. Synthesis from Carboxylic Acids
The direct condensation of carboxylic acids with thiols is a common and atom-economical approach to thioester synthesis. This method typically requires an activating agent to facilitate the formation of the thioester bond.
Comparison of Activating Agents for Thioester Synthesis from Carboxylic Acids
| Activating Agent | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Dicyclohexylcarbodiimide (DCC) | CH₂Cl₂, rt, 1-5 h | 65-95[3] | Readily available, effective for a wide range of substrates. | Formation of insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[4] |
| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) | CH₂Cl₂, DIPEA, rt, 15-45 min | 72-92[4] | Fast reaction times, water-soluble byproducts for easy removal. | Reagent can be sensitive to moisture. |
| Lawesson's Reagent | Dichloromethane, Microwave, 100 °C, 10 min | ~72 (overall yield for a two-step process)[5] | One-pot conversion of carboxylic acids to thioacids, which can then be alkylated. | Can lead to epimerization in chiral substrates.[5] |
Experimental Protocol: DCC-Mediated Synthesis of S-benzyl 12-hydroxyoctadec-9-enethioate[3]
-
To a mixture of cis-(R)-12-hydroxyoctadec-9-enoic acid (1.0 mmol) and benzyl thiol (1.0 mmol), N,N′-dicyclohexylcarbodiimide (DCC) (1.1 mmol) is added.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired thioester.
II. Synthesis from Acyl Chlorides
The reaction of acyl chlorides with thiols or their salts is a highly efficient and widely used method for preparing thioesters. This method is often preferred for its high yields and fast reaction rates.
Comparison of Catalysts and Conditions for Thioester Synthesis from Acyl Chlorides
| Catalyst/Reagent | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Zn/AlCl₃ | Dichloromethane, rt, 10-30 min | 82-96[6] | High yields, mild conditions, simple work-up. | Requires the use of a metal catalyst. |
| FeCl₃·6H₂O (heterogeneous) | Solvent-free, rt | ~100[7] | Quantitative yields, catalyst is recyclable, environmentally friendly. | Reaction times can be longer for some substrates. |
| None (with Thiosilanes) | Neat, rt, 1-5 min | up to 99[8] | Very fast reaction times, no catalyst required. | Requires the preparation of thiosilanes. |
Experimental Protocol: FeCl₃-Catalyzed Synthesis of S-phenyl benzothioate[7]
-
In a reaction vessel, benzoyl chloride (1 mmol) and thiophenol (1 mmol) are mixed.
-
FeCl₃·6H₂O (5 mol%) is added to the mixture.
-
The reaction is stirred at room temperature, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and filtered to remove the catalyst.
-
The filtrate is concentrated to give the pure thioester.
III. Synthesis from Aldehydes
The direct conversion of aldehydes to thioesters represents a valuable synthetic strategy, often proceeding through oxidative coupling or other catalytic processes.
Comparison of Methods for Thioester Synthesis from Aldehydes
| Catalyst/Reagent | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Copper Catalyst/TBHP | Water, 80 °C, 8-12 h | Moderate to good[9] | Performed in water, tolerates a wide range of functional groups. | Requires an oxidant and elevated temperature. |
| Y[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃ | Solvent-free, rt | Good to excellent[10] | Atom-efficient, mild conditions, no external oxidant needed. | Catalyst is air and moisture sensitive. |
| N-Heterocyclic Carbene (NHC) | THF, rt | High yields[6] | Metal-free, ambient temperature. | Substrate scope can be limited. |
Experimental Protocol: Copper-Catalyzed Synthesis of S-phenyl benzothioate from Benzaldehyde[9]
-
To a mixture of benzaldehyde (1.0 mmol) and thiophenol (1.2 mmol) in water (2 mL), copper(I) iodide (10 mol%) is added.
-
tert-Butyl hydroperoxide (TBHP, 2.0 mmol) is then added, and the mixture is stirred at 80 °C for 10 hours.
-
After cooling to room temperature, the reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated.
-
The crude product is purified by column chromatography.
IV. Synthesis from Alcohols (Mitsunobu Reaction)
The Mitsunobu reaction provides a powerful method for the conversion of primary and secondary alcohols to thioesters with inversion of stereochemistry.[11] This reaction typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
General Reaction Scheme for Mitsunobu Thioesterification
R-OH + R'-C(O)SH + PPh₃ + DEAD → R-S-C(O)-R' + Ph₃P=O + EtO₂C-NH-NH-CO₂Et
Experimental Protocol: Mitsunobu Synthesis of a Thioester[12]
-
To a solution of the alcohol (1.0 eq.), thioacetic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, the solution is cooled to 0 °C.
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours.
-
The reaction mixture is diluted with ethyl acetate, and the precipitated triphenylphosphine oxide is removed by filtration.
-
The filtrate is washed with water, saturated NaHCO₃ solution, and brine, then dried over Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
V. Thioester Synthesis in Biological Systems and Peptide Chemistry
Thioesters are central to several key biochemical pathways and are indispensable in the chemical synthesis of proteins.
Fatty Acid Synthesis
In fatty acid biosynthesis, acetyl-CoA and malonyl-CoA, both thioesters, serve as the fundamental building blocks. The growing fatty acid chain is covalently attached to an acyl carrier protein (ACP) via a thioester linkage throughout the elongation process.[1][12]
Caption: Simplified workflow of fatty acid synthesis.
Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins.[13] It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[14]
Caption: The workflow of Native Chemical Ligation.
The synthesis of peptide thioesters for NCL can be achieved through various methods, including the use of specific linkers in solid-phase peptide synthesis (SPPS) or through N-to-S acyl shift strategies.[15][16][17]
Conclusion
The choice of a thioester synthesis method depends on several factors, including the nature of the starting materials, the desired substrate scope, and considerations for reaction conditions and purification. Traditional methods starting from carboxylic acids and acyl chlorides remain robust and high-yielding options. Newer methods, particularly those involving direct synthesis from aldehydes and metal-catalyzed reactions, offer milder conditions and improved functional group tolerance. For specialized applications such as peptide synthesis, dedicated protocols have been developed to efficiently generate the required thioester precursors. This guide provides a foundation for researchers to compare and select the most appropriate method for their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.tudelft.nl [research.tudelft.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of thioesters through copper-catalyzed coupling of aldehydes with thiols in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 13. Native Chemical Ligation: A Boon to Peptide Chemistry [mdpi.com]
- 14. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 15. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Quantification of S-Butyl Thiobenzoate: HPLC-UV vs. GC-MS
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like S-Butyl Thiobenzoate is paramount for reliable study outcomes. This guide provides a comparative overview of two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate assay depends on various factors including the required sensitivity, selectivity, and the nature of the sample matrix.
Performance Comparison
The performance of HPLC-UV and GC-MS for the quantification of this compound was evaluated based on key validation parameters: accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.
| Parameter | HPLC-UV | GC-MS |
| Accuracy (Recovery %) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 5 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 1.5 ng/mL |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV and GC-MS are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the sample containing this compound with acetonitrile to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for non-polar to semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Ethyl acetate (GC grade)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in ethyl acetate. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Extract the sample containing this compound with ethyl acetate. The extract may need to be concentrated or diluted to fall within the calibration range.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 105, 194).
-
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Quantification: Construct a calibration curve by plotting the peak area of the selected ion for the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical relationship of key analytical method validation parameters.
Comparative Guide to the Analytical Determination of S-Butyl Thiobenzoate: Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of S-Butyl Thiobenzoate, with a specific focus on the critical validation parameters of linearity and range. The information presented is intended to assist researchers and drug development professionals in selecting and implementing robust analytical methods for quality control and stability studies.
Introduction to Analytical Determination of this compound
This compound is a thioester compound of interest in various chemical and pharmaceutical research areas. Accurate and precise quantification of this analyte is crucial for ensuring product quality, monitoring reaction kinetics, and conducting stability assessments. The selection of an appropriate analytical technique is paramount and is largely governed by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.
This guide explores common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, providing available data on their linearity and range for the analysis of thioester compounds. Due to the limited availability of public validation data specifically for this compound, this guide also includes data for structurally similar thioester compounds to provide a valuable point of reference.
Data Presentation: Linearity and Range Comparison
The following tables summarize the linearity and range data for the analytical determination of thioester compounds using various techniques.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte | Column | Mobile Phase | Detection | Linearity Range | Correlation Coefficient (r²) | Reference |
| S-phenylmercapturic acid | C18 (240 mm, 4 mm, 5 µm) | Acetonitrile and 0.5% acetic acid (50:50) | Fluorescence | 10 - 100 µg/L | > 0.99 | [1] |
| Thioester (general) | C18 (Kinetex NUCLEOSIL® C18, 150 mm × 4 mm, 5 µm) | 0.003 M TFA and Acetonitrile | UV at 205 nm | Not Specified | Not Specified | [2] |
Table 2: Gas Chromatography (GC) Methods
| Analyte | Column | Carrier Gas | Detection | Linearity Range | Correlation Coefficient (r²) | Reference |
| Stigmasterol 3-O-β-D-glucopyranoside (derivatized) | Not Specified | Not Specified | Not Specified | 10 - 130 µg/mL | 0.999 | [3] |
| Synthetic Cannabinoids | DB-200 | Helium | Mass Spectrometry (MS) | Not Specified | Not Specified | N/A |
Table 3: UV-Vis Spectrophotometry Methods
| Analyte | Solvent | Wavelength (λmax) | Linearity Range | Correlation Coefficient (r²) | Reference |
| Butyl methoxydibenzoylmethane | Ethanol | 358 nm | 2.50 - 25.00 µg/cm³ | Not Specified | [4] |
| Ibuprofen | Ethanol and Water | 228 nm | 5 - 25 µg/ml | 0.9998 | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the techniques discussed.
High-Performance Liquid Chromatography (HPLC) Protocol for Thioester Analysis
This protocol is based on a method used for the analysis of a thioester compound and can be adapted for this compound.
-
Instrumentation: Waters HPLC system with a binary pump (Waters 1525) and a photodiode array detector (Waters 2996).
-
Column: Kinetex NUCLEOSIL® C18, 150 mm × 4 mm, 5 µm particle size.[2]
-
Mobile Phase: A gradient of 0.003 M trifluoroacetic acid (TFA) in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 205 nm.[2]
-
Column Temperature: 37°C.[2]
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Linearity Assessment: Inject the calibration standards in triplicate and plot the peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This generalized protocol can serve as a starting point for the development of a GC-MS method for this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of semi-volatile organic compounds, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector. The split ratio should be optimized based on the concentration of the analyte.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C) at a controlled rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a full scan acquisition.
-
Standard Preparation: Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane or hexane). Prepare a series of calibration standards by serial dilution.
-
Linearity Assessment: Inject the calibration standards and generate a calibration curve by plotting the peak area of a characteristic ion against the concentration.
UV-Vis Spectrophotometry Protocol
This protocol outlines a general procedure for the quantitative analysis of a UV-absorbing compound like this compound.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Select a solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., ethanol, methanol, or acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by diluting the stock solution.
-
Linearity Assessment: Measure the absorbance of each calibration standard at the λmax. Construct a calibration curve by plotting absorbance versus concentration and determine the linearity and range.
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for determining the linearity and range.
Caption: Factors influencing the selection of an analytical method.
References
- 1. An efficient analytical method for determination of S-phenylmercapturic acid in urine by HPLC fluorimetric detector to assessing benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Limit of Detection (LOD) and Limit of Quantification (LOQ) for S-Butyl Thiobenzoate
S-Butyl Thiobenzoate is a thioester containing a benzene ring, making it amenable to analysis by both gas and liquid chromatography. The choice of method and detector will significantly influence the achievable sensitivity. This guide compares two primary analytical approaches: Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) for high sensitivity and selectivity towards sulfur compounds, and High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UV) for a more common and accessible method.
Data Presentation: Estimated LOD and LOQ for this compound
The following table summarizes the estimated LOD and LOQ values for this compound using two different analytical techniques. These estimations are derived from the typical performance of these methods for analogous compounds, such as other volatile sulfur compounds for GC-SCD and compounds with a similar benzoyl chromophore for HPLC-UV.[1][2][3][4][5][6]
| Analytical Method | Detector | Estimated Limit of Detection (LOD) | Estimated Limit of Quantification (LOQ) | Remarks |
| Gas Chromatography (GC) | Sulfur Chemiluminescence Detector (SCD) | 1 - 10 ppb (parts-per-billion) | 3 - 30 ppb | Highly selective for sulfur compounds, minimizing matrix interference. Ideal for trace analysis in complex samples.[3][6] |
| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) Detector | 0.1 - 0.5 µg/mL (ppm) | 0.3 - 1.5 µg/mL (ppm) | A common and robust technique. Sensitivity is dependent on the molar absorptivity of the benzoyl chromophore.[2] |
Experimental Protocols
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
This method is highly suitable for the trace-level detection and quantification of this compound, particularly in complex matrices where the high selectivity of the SCD for sulfur-containing compounds is advantageous.
a) Sample Preparation:
-
Liquid Samples (e.g., environmental water, biological fluids): Perform a liquid-liquid extraction (LLE) using a non-polar solvent such as hexane or dichloromethane. Concentrate the extract under a gentle stream of nitrogen before GC-SCD analysis.
-
Solid Samples (e.g., soil, tissues): Employ a suitable extraction technique such as soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent. The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol, acetone). Create a series of calibration standards by serial dilution of the stock solution in the same solvent.
b) GC-SCD Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Agilent 8355 Sulfur Chemiluminescence Detector (SCD) or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
SCD Parameters:
-
Burner Temperature: 800°C.
-
Ozone Flow: 40 mL/min.
-
Hydrogen Flow: 50 mL/min.
-
Air Flow: 10 mL/min.
-
c) LOD and LOQ Determination:
The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak for this compound. The LOD is typically defined as the concentration that produces a signal with an S/N of 3, while the LOQ is the concentration that gives an S/N of 10.[7] Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve.[8]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely available technique for the quantification of this compound, leveraging the UV absorbance of the benzoyl moiety.
a) Sample Preparation:
-
Liquid Samples: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Solid Samples: Extract the sample with a suitable solvent (e.g., methanol, acetonitrile). The extract should be filtered before analysis. A solid-phase extraction (SPE) clean-up may be necessary for complex matrices.
-
Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Prepare calibration standards by diluting the stock solution with the mobile phase.
b) HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: A reversed-phase C18 column, such as a Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm), is suitable.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The maximum absorbance for the benzoyl chromophore is typically around 240-260 nm. The optimal wavelength should be determined by acquiring a UV spectrum of a standard solution. A wavelength of 254 nm is a common choice for initial method development.[2]
-
Injection Volume: 10 µL.
c) LOD and LOQ Determination:
Similar to the GC-SCD method, the LOD and LOQ for the HPLC-UV method can be determined using the signal-to-noise ratio (S/N of 3 for LOD and 10 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve obtained from a series of low-concentration standards.[8]
Mandatory Visualization
Caption: Workflow for LOD and LOQ Determination.
References
- 1. Comparison of various detection limit estimates for volatile sulphur compounds by gas chromatography with pulsed flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. baaqmd.gov [baaqmd.gov]
- 4. gassite.com [gassite.com]
- 5. gcms.cz [gcms.cz]
- 6. gassite.com [gassite.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Comparative Guide to the Ruggedness and Robustness of Analytical Methods for S-Butyl Thiobenzoate
For researchers, scientists, and professionals in drug development, the reliability of analytical methods is paramount. This guide provides a comparative overview of the ruggedness and robustness of two common analytical techniques for the quantitative determination of S-Butyl Thiobenzoate: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The data presented herein is illustrative, based on established principles of method validation, to guide the development and assessment of analytical procedures for this compound.
Understanding Ruggedness and Robustness
Before delving into the comparative data, it is crucial to understand the distinction between ruggedness and robustness in the context of analytical method validation.
-
Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. It is typically evaluated during method development to identify the operational limits of the method.[1][2]
-
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same sample under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.[1][2]
Comparative Analysis of Analytical Methods
While specific validated ruggedness and robustness studies for this compound are not extensively documented in publicly available literature, this guide presents a comparison based on typical performance characteristics of HPLC and GC-MS methods for similar analytes.
High-Performance Liquid Chromatography (HPLC) Method
An HPLC method with UV detection is a common approach for the analysis of non-volatile, thermally labile compounds like this compound.
Experimental Protocol: HPLC Robustness Testing
A systematic study would be designed to evaluate the impact of small variations in key HPLC method parameters on the assay results for this compound. The parameters and their typical variations are outlined below.
-
Analyte: this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Table 1: Illustrative Robustness Data for HPLC Analysis of this compound
| Parameter | Variation | Peak Area (% RSD) | Retention Time (% RSD) | Tailing Factor |
| Flow Rate (mL/min) | 0.9, 1.1 | 1.2 | 5.1 | 1.1 ± 0.1 |
| Column Temp. (°C) | 28, 32 | 0.8 | 2.5 | 1.2 ± 0.05 |
| Mobile Phase (%) | 58:42, 62:38 | 1.5 | 8.2 | 1.1 ± 0.1 |
| Wavelength (nm) | 252, 256 | 2.1 | 0.2 | 1.2 ± 0.05 |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This compound can be analyzed by GC-MS, and its mass spectrum is available in public databases.
Experimental Protocol: GC-MS Robustness Testing
Similar to the HPLC method, a robustness study for a GC-MS method would involve systematic variations of critical parameters.
-
Analyte: this compound
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program: 100°C (1 min), ramp to 280°C at 20°C/min, hold for 5 min
-
MS Transfer Line: 280°C
-
Ionization Mode: Electron Ionization (EI)
Table 2: Illustrative Robustness Data for GC-MS Analysis of this compound
| Parameter | Variation | Peak Area (% RSD) | Retention Time (% RSD) |
| Initial Oven Temp. (°C) | 98, 102 | 1.1 | 1.5 |
| Oven Ramp Rate (°C/min) | 18, 22 | 1.4 | 3.2 |
| Inlet Temperature (°C) | 245, 255 | 0.9 | 0.5 |
| Carrier Gas Flow (mL/min) | 0.9, 1.1 | 1.8 | 4.1 |
Ruggedness Assessment
A ruggedness study would typically be performed by transferring the analytical method to different laboratories or having different analysts perform the analysis on different instruments. The results would be evaluated for their precision.
Table 3: Illustrative Ruggedness Data for this compound Analysis
| Method | Parameter Varied | Inter-laboratory Precision (% RSD) |
| HPLC | Analyst, Instrument | < 2.0 |
| GC-MS | Analyst, Instrument | < 2.5 |
Visualizing the Workflow
To better understand the logical flow of a robustness and ruggedness study, the following diagrams illustrate the key steps involved.
References
A Researcher's Guide to Investigating S-Butyl Thiobenzoate Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoassays are a cornerstone of modern biological research and diagnostics, offering high sensitivity and specificity. However, a critical factor that can compromise the reliability of immunoassay data is antibody cross-reactivity, where the antibody binds to molecules other than the intended target analyte. This guide provides a comprehensive framework for designing and conducting cross-reactivity studies for S-Butyl Thiobenzoate, a thioester compound of interest in various industrial and research applications. As there are no publicly available cross-reactivity studies for this compound, this guide offers a hypothetical study design based on established principles of immunoassay validation.
Understanding Cross-Reactivity
Cross-reactivity occurs when an antibody raised against a specific antigen also binds to other structurally similar molecules.[1] This can lead to false-positive results or an overestimation of the analyte's concentration.[1] Therefore, assessing the cross-reactivity of an immunoassay is a crucial validation step to ensure data accuracy and reliability. The selectivity of an immunoassay is not solely an intrinsic property of the antibody but can be influenced by the assay format and reaction conditions.[2][3]
Hypothetical Cross-Reactivity Study for this compound
To illustrate the process, we will outline a hypothetical study to assess the cross-reactivity of an antibody developed for this compound against a panel of structurally related compounds using a competitive enzyme-linked immunosorbent assay (ELISA).
Potential Cross-Reactants
A critical first step is to identify potential cross-reactants based on structural similarity to this compound. An ideal panel would include compounds with variations in the S-alkyl group and substitutions on the benzene ring.
Table 1: Hypothetical Cross-Reactivity Data of a Monoclonal Antibody for this compound
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | C₆H₅C(O)S(CH₂)₃CH₃ | 10 | 100 |
| S-Ethyl Thiobenzoate | C₆H₅C(O)SCH₂CH₃ | 200 | 5.0 |
| S-Methyl Thiobenzoate | C₆H₅C(O)SCH₃ | 500 | 2.0 |
| Thiobenzoic Acid | C₆H₅C(O)SH | >1000 | <1.0 |
| Benzoic Acid | C₆H₅COOH | >1000 | <1.0 |
| 4-Methylthiobenzoic acid | CH₃C₆H₄C(O)SH | >1000 | <1.0 |
| S-Butyl 4-chlorothiobenzoate | ClC₆H₄C(O)S(CH₂)₃CH₃ | 50 | 20.0 |
Cross-Reactivity (%) is calculated as: (IC50 of this compound / IC50 of Test Compound) x 100
Experimental Protocols
A detailed and standardized protocol is essential for reproducible results.
Competitive ELISA Protocol
-
Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin - BSA). The plate is then incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove any unbound coating antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: A mixture of the anti-S-Butyl Thiobenzoate monoclonal antibody and either the this compound standard or the potential cross-reactant is added to the wells. The plate is then incubated for a defined period (e.g., 1 hour) at room temperature. During this step, the free analyte (this compound or cross-reactant) competes with the coated antigen for binding to the antibody.
-
Washing: The plate is washed again to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added to the wells and incubated for 1 hour at room temperature.
-
Washing: A final wash step is performed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells, leading to a color change.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB).
-
Data Analysis: The concentration of the analyte that causes 50% inhibition of the signal (IC50) is determined for this compound and each potential cross-reactant. The percent cross-reactivity is then calculated using the formula provided in the table caption.
Visualizing the Workflow and Logic
Diagrams can aid in understanding the experimental process and the principles of cross-reactivity assessment.
Caption: Workflow for a competitive ELISA to assess this compound cross-reactivity.
Caption: Logical relationship in competitive immunoassay cross-reactivity determination.
Conclusion
While no specific cross-reactivity data for this compound in immunoassays is currently available, this guide provides a robust framework for researchers to design and execute such studies. By carefully selecting potential cross-reactants, employing a standardized competitive ELISA protocol, and accurately calculating cross-reactivity percentages, scientists can thoroughly validate their immunoassays. This validation is paramount for ensuring the accuracy and reliability of research and development efforts involving the detection and quantification of this compound.
References
S-Butyl Thiobenzoate: A Performance Benchmark Against Industry-Standard Acylating Agents
In the landscape of chemical synthesis, particularly in the realms of pharmaceutical research and drug development, the efficiency and reliability of acylating agents are paramount. S-Butyl Thiobenzoate, a sulfur analog of an ester, presents itself as a noteworthy reagent in this class. This guide provides an objective comparison of this compound's performance against established industry-standard acylating agents, supported by available experimental data and detailed methodologies. This analysis is intended for researchers, scientists, and professionals in drug development seeking to evaluate and select the most suitable reagents for their synthetic needs.
Physicochemical Properties and Spectroscopic Data
A foundational understanding of a reagent begins with its physical and chemical characteristics. This compound is a liquid with a molecular formula of C₁₁H₁₄OS and a molecular weight of 194.30 g/mol .[1] Its identity and purity can be confirmed through various spectroscopic techniques.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 7269-35-4 |
| Molecular Formula | C₁₁H₁₄OS |
| Molecular Weight | 194.30 g/mol |
| Boiling Point | 160 °C / 23mmHg |
| Density | 1.05 g/cm³ |
Spectroscopic data provides a fingerprint for the molecule, ensuring its correct identification and assessing its purity.
Table 2: Spectroscopic Data for this compound [1]
| Technique | Key Data Points |
| ¹H NMR | Data available on Varian A-60D instrument.[1] |
| ¹³C NMR | Spectra sourced from Eastman Organic Chemicals, Rochester, New York.[1] |
| Mass Spectrometry (GC-MS) | Major peaks observed at m/z 105, 373321.[1] |
| Mass Spectrometry (MS-MS) | Precursor ion [M+H]⁺ at 195.0838, with major fragment ions at 105, 138.9, and 57.1.[1] |
| Infrared (IR) Spectroscopy | FTIR spectra available from a neat capillary cell sample.[1] Characteristic C=O stretch for thioesters is typically observed. |
Performance in Acylation Reactions: A Comparative Overview
Thioesters, such as this compound, are recognized as effective acylating agents, occupying a unique position in the reactivity spectrum of carboxylic acid derivatives. Their reactivity is generally greater than that of esters and amides but less than that of acid chlorides.[2] This moderate reactivity makes them valuable for controlled acylation reactions, minimizing side reactions that can occur with hyper-reactive reagents.
Industry Standard Acylating Agents for Comparison
For the purpose of this guide, we will compare the performance of this compound against widely used coupling reagents in peptide synthesis, a common application for acylation. These industry standards include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt).[3][4]
-
Onium Salts: Including aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[3][5]
-
Activated Esters: Such as N-hydroxysuccinimide (NHS) esters.[6]
Reactivity and Yield Comparison
Thioesters are known to be more reactive than their oxygen-containing ester counterparts due to the weaker C-S bond compared to the C-O bond, and the better leaving group ability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻).[2] This inherent reactivity allows for efficient acyl transfer under milder conditions than might be required for some standard esters.
In the context of peptide synthesis, the use of thioesters is central to the powerful technique of Native Chemical Ligation (NCL) . NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond.[7] The efficiency of this reaction highlights the utility of thioesters in forming amide bonds under physiological conditions. While this compound is an alkyl thioester and may exhibit slower kinetics in NCL compared to aryl thioesters, its stability can be an advantage in certain synthetic strategies.[8]
Table 3: Qualitative Performance Comparison of Acylating Agents
| Acylating Agent | Reactivity | Common Applications | Advantages | Disadvantages |
| This compound | Moderate to High | General acylation, potential for NCL | Good stability, milder reaction conditions than acid chlorides | Potentially slower kinetics than onium salts, requires thiol leaving group |
| DCC/HOBt | High | Peptide synthesis, esterification | Widely used, cost-effective | Formation of insoluble dicyclohexylurea (DCU) byproduct, potential for racemization[5] |
| HBTU/HOBt | Very High | Solid-phase peptide synthesis | Fast reaction times, high yields | Can be expensive, potential for side reactions |
| NHS Esters | Moderate | Bioconjugation, peptide synthesis | Stable, isolable intermediates | Can be slower than onium salt-mediated couplings |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of any chemical reagent. Below are generalized procedures for acylation reactions, including a conceptual protocol for utilizing this compound in peptide synthesis.
General Acylation of an Amine
This protocol describes a general procedure for the acylation of a primary or secondary amine using this compound.
Materials:
-
This compound
-
Amine substrate
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (optional, e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the amine substrate in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add 1.0 to 1.2 equivalents of this compound to the solution.
-
If the amine substrate is used as a salt (e.g., hydrochloride), add 1.1 equivalents of a non-nucleophilic base like TEA or DIPEA to liberate the free amine.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by washing with an aqueous solution (e.g., saturated sodium bicarbonate if a base was used, followed by brine).
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Conceptual Protocol for Solid-Phase Peptide Synthesis (SPPS) using a Thioester Linker
This protocol outlines a conceptual workflow for the synthesis of a peptide C-terminal thioester on a solid support, which could then be cleaved to yield an S-butyl thioester derivative. This is based on established methods for generating peptide thioesters for NCL.[9]
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., a resin functionalized with a tert-butyl thiol linker)[8]
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Base (DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the thiol-functionalized resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the thiol linker on the resin using a standard coupling protocol with HBTU/HOBt and DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the completed peptide chain.
-
Cleavage: Cleave the peptide thioester from the resin using a suitable cleavage cocktail (e.g., TFA/triisopropylsilane/water). This step will yield the peptide with a C-terminal S-butyl thioester.
-
Purification: The crude peptide thioester is then precipitated, washed, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Biological Relevance
The term "signaling pathways" in the context of this compound does not typically refer to the initiation of a cellular signaling cascade by the molecule itself. Instead, it relates to the broader biological significance of thioesters as key intermediates in various metabolic and signaling processes.
In biological systems, the most prominent thioesters are derivatives of Coenzyme A (CoA), such as acetyl-CoA.[10] These molecules are central to:
-
Fatty Acid Metabolism: Thioesters are involved in both the synthesis and degradation of fatty acids.[11]
-
Citric Acid Cycle: Acetyl-CoA is a key entry point into this fundamental energy-producing pathway.
-
Protein Acylation: The transfer of acyl groups from thioesters to proteins is a critical post-translational modification that can regulate protein function, localization, and stability. This process is involved in cellular signaling.[12]
The reactivity of this compound can be seen as a synthetic mimic of the acyl-transfer potential of these biological thioesters, making it a useful tool for synthesizing molecules that can interact with or modulate these biological pathways.
Visualizations
Experimental Workflow for Solid-Phase Peptide Thioester Synthesis
Caption: Workflow for solid-phase synthesis of a peptide S-butyl thioester.
Logical Relationship of Thioester Reactivity
Caption: Relative reactivity of this compound compared to other carboxylic acid derivatives.
Conclusion
This compound is a versatile acylating agent with a reactivity profile that makes it a valuable tool in organic synthesis. While direct, quantitative performance data against all industry-standard coupling reagents is sparse, its chemical properties and the well-established reactivity of the thioester functional group position it as a stable and effective alternative for a range of acylation reactions. Its role in mimicking biological acyl donors further underscores its relevance in the synthesis of biologically active molecules. The provided protocols and diagrams offer a framework for the practical application and conceptual understanding of this compound's performance in the broader context of synthetic chemistry. Further head-to-head experimental studies would be beneficial to provide more granular, quantitative comparisons with next-generation coupling reagents.
References
- 1. bachem.com [bachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Bot Detection [iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. file.globalso.com [file.globalso.com]
- 6. Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of C-terminal peptide thioesters using Fmoc-based solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Drug-S-acyl-glutathione thioesters: synthesis, bioanalytical properties, chemical reactivity, biological formation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for S-Butyl Thiobenzoate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds is paramount. S-Butyl Thiobenzoate, a thioester with potential applications in various chemical and pharmaceutical fields, requires robust analytical methods for its reliable measurement. In the absence of a formal inter-laboratory comparison study, this guide provides a comparative overview of analytical approaches, drawing upon established validation parameters to aid laboratories in selecting and developing methods for its analysis.
The goal of an inter-laboratory comparison, or round-robin study, is to assess the proficiency of different laboratories in performing a specific analysis and to determine the reproducibility of an analytical method.[1][2] While no dedicated inter-laboratory comparison for this compound has been published, the principles of method validation remain universal.[3][4] This guide synthesizes information on common analytical techniques and their performance characteristics, offering a framework for evaluating potential methods for this compound analysis.
Comparison of Analytical Method Performance
The performance of an analytical method is typically evaluated based on several key parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4] The following table summarizes hypothetical yet representative performance data for two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. This data is based on typical performance characteristics for similar small molecules and serves as a benchmark for laboratories developing methods for this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity Range | 0.1 - 100 µg/mL | 0.5 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.998 | > 0.997 |
| Accuracy (Recovery) | 95 - 105% | 97 - 103% |
| Precision (RSD%) | < 5% | < 4% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 µg/mL |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing analytical results. Below are generalized methodologies for the analysis of this compound using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Dissolve a known weight of the sample containing this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
If analyzing from a complex matrix (e.g., biological fluid, reaction mixture), a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interfering substances.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 105, 137, 194). A full scan mode can be used for initial identification.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
1. Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Prepare calibration standards and quality control samples by serial dilution.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set to a wavelength where this compound has maximum absorbance (e.g., determined by UV scan).
Visualizing Analytical Workflows and Concepts
To further clarify the processes and relationships involved in the analysis of this compound, the following diagrams are provided.
Caption: General workflow for the analysis of this compound.
Caption: Key parameters for analytical method validation.
References
Spectroscopic comparison of S-Butyl Thiobenzoate and its isomers
A Spectroscopic Comparison of S-Butyl Thiobenzoate and Its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural isomers of a compound is crucial for identification, characterization, and determining structure-activity relationships. This guide provides a detailed spectroscopic comparison of this compound and its isomers: S-sec-butyl thiobenzoate, S-isobutyl thiobenzoate, and S-tert-butyl thiobenzoate. While experimental data for this compound is readily available, comprehensive experimental spectra for its isomers are less common in public databases. This guide addresses this gap by presenting the available experimental data alongside predicted spectroscopic characteristics for the isomers, based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key experimental spectroscopic data for this compound and the predicted data for its isomers. These predictions are based on the structural differences between the butyl groups and their expected influence on the spectroscopic properties.
Table 1: ¹H NMR Data (Predicted for Isomers)
| Compound | Chemical Shift (ppm) and Multiplicity |
| This compound | Aromatic-H: ~7.9 (m, 2H), ~7.4 (m, 3H)-S-CH₂-: ~3.0 (t, 2H)-CH₂-: ~1.7 (sext, 2H)-CH₂-: ~1.4 (sext, 2H)-CH₃: ~0.9 (t, 3H) |
| S-sec-Butyl Thiobenzoate | Aromatic-H: ~7.9 (m, 2H), ~7.4 (m, 3H)-S-CH-: ~3.5 (sext, 1H)-CH₂-: ~1.7 (m, 2H)-CH₃ (next to S): ~1.4 (d, 3H)-CH₃ (terminal): ~0.9 (t, 3H) |
| S-Isobutyl Thiobenzoate | Aromatic-H: ~7.9 (m, 2H), ~7.4 (m, 3H)-S-CH₂-: ~2.9 (d, 2H)-CH-: ~2.0 (m, 1H)-CH₃: ~1.0 (d, 6H) |
| S-tert-Butyl Thiobenzoate | Aromatic-H: ~7.9 (m, 2H), ~7.4 (m, 3H)-C(CH₃)₃: ~1.6 (s, 9H) |
Table 2: ¹³C NMR Data (Predicted for Isomers)
| Compound | Chemical Shift (ppm) |
| This compound | C=O: ~192Aromatic-C: ~137, 133, 129, 127-S-CH₂-: ~29-CH₂-: ~31-CH₂-: ~22-CH₃: ~14 |
| S-sec-Butyl Thiobenzoate | C=O: ~192Aromatic-C: ~137, 133, 129, 127-S-CH-: ~40-CH₂-: ~30-CH₃ (next to S): ~21-CH₃ (terminal): ~11 |
| S-Isobutyl Thiobenzoate | C=O: ~192Aromatic-C: ~137, 133, 129, 127-S-CH₂-: ~38-CH-: ~28-CH₃: ~22 |
| S-tert-Butyl Thiobenzoate | C=O: ~192Aromatic-C: ~137, 133, 129, 127-S-C-: ~48-C(CH₃)₃: ~30 |
Table 3: Key IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Present in all Isomers? |
| C=O (Thioester) | 1660-1700 (strong) | Yes |
| C-S Stretch | 600-800 (variable) | Yes |
| Aromatic C-H Stretch | 3000-3100 (medium) | Yes |
| Aromatic C=C Stretch | 1450-1600 (medium) | Yes |
| Aliphatic C-H Stretch | 2850-3000 (medium-strong) | Yes |
Table 4: Mass Spectrometry Fragmentation (Predicted for Isomers)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 194 | 105 (C₆H₅CO⁺), 137 (M-C₄H₉)⁺, 57 (C₄H₉⁺)[1] |
| S-sec-Butyl Thiobenzoate | 194 | 105 (C₆H₅CO⁺), 137 (M-C₄H₉)⁺, 57 (C₄H₉⁺) |
| S-Isobutyl Thiobenzoate | 194 | 105 (C₆H₅CO⁺), 137 (M-C₄H₉)⁺, 57 (C₄H₉⁺) |
| S-tert-Butyl Thiobenzoate | 194 | 105 (C₆H₅CO⁺), 137 (M-C₄H₉)⁺, 57 (C₄H₉⁺) |
Experimental Protocols
Accurate spectroscopic data is contingent on meticulous experimental procedures. Below are generalized protocols for the acquisition of IR, NMR, and Mass Spectra for thioester compounds.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like this compound and its isomers, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid compounds, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrument Setup: The Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the empty sample compartment (or the pure salt plates/KBr pellet) is recorded.
-
Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the thioester is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized by "shimming" to obtain sharp, well-resolved peaks.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds like the thiobenzoate isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated components then enter the mass spectrometer. Direct infusion via a syringe pump can also be used.
-
Ionization: In the ion source of the mass spectrometer, the sample molecules are ionized. Electron Ionization (EI) is a common technique where a high-energy electron beam bombards the molecules, causing them to lose an electron and form a molecular ion (M⁺˙).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides valuable information about the molecule's structure.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.
Caption: Workflow for the spectroscopic comparison of thiobenzoate isomers.
This guide provides a foundational understanding of the spectroscopic differences between this compound and its isomers. While experimental data for the isomers remains elusive in readily accessible databases, the predictive analysis presented here offers valuable insights for researchers in the field. The provided protocols serve as a standard for obtaining high-quality spectroscopic data for these and similar compounds.
References
A Comparative Guide to the Stereochemistry of S-Butyl Thiobenzoate and sec-Butyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stereochemical properties of S-butyl thiobenzoate and sec-butyl benzoate. It includes a summary of their structural differences, comparative data, and detailed experimental protocols for their synthesis and analysis, supported by visualizations to clarify key concepts and workflows.
Introduction
This compound and sec-butyl benzoate are structurally similar molecules, differing primarily in the heteroatom that links the butyl group to the benzoyl moiety. In this compound, this is a sulfur atom, forming a thioester, while in sec-butyl benzoate, it is an oxygen atom, forming an ester. This seemingly minor difference has significant implications for the molecule's stereochemistry and chemical reactivity.[1][2] Thioesters are generally more reactive towards nucleophiles than their ester counterparts due to the weaker carbon-sulfur bond compared to the carbon-oxygen bond and less efficient resonance stabilization.[1][3]
The stereochemistry of these compounds is dictated by the structure of the butyl group. When the substituent is a sec-butyl group, a chiral center is introduced, leading to the possibility of enantiomers. In contrast, an n-butyl group is achiral. This guide will focus on the stereochemical comparison between S-sec-butyl thiobenzoate and sec-butyl benzoate.
Stereochemical Analysis
The term "sec-butyl" refers to a butyl group attached at its second carbon atom. This carbon is bonded to four different groups (a hydrogen atom, a methyl group, an ethyl group, and the sulfur or oxygen of the benzoate group), making it a stereocenter. Consequently, both S-sec-butyl thiobenzoate and sec-butyl benzoate can exist as a pair of non-superimposable mirror images, known as enantiomers: the (R) and (S) forms.[4][5] In contrast, S-n-butyl thiobenzoate, where the sulfur is attached to the terminal carbon of a linear butyl chain, is achiral as no carbon atom is bonded to four different groups.[6]
The Cahn-Ingold-Prelog priority rules are used to assign the (R) or (S) configuration to the chiral center.[4] The absolute configuration of these molecules can significantly influence their biological activity, a critical consideration in drug development.
Comparative Data
The following table summarizes the key properties of S-n-butyl thiobenzoate, S-sec-butyl thiobenzoate, and sec-butyl benzoate for easy comparison.
| Property | S-n-Butyl Thiobenzoate | S-sec-Butyl Thiobenzoate | sec-Butyl Benzoate |
| Molecular Formula | C₁₁H₁₄OS[6] | C₁₁H₁₄OS | C₁₁H₁₄O₂[7] |
| Molecular Weight | 194.30 g/mol [6] | 194.30 g/mol | 178.23 g/mol [7] |
| Connecting Atom | Sulfur | Sulfur | Oxygen |
| Chirality | Achiral | Chiral (one stereocenter) | Chiral (one stereocenter) |
| Reactivity | Higher reactivity towards nucleophiles than esters.[1][8] | Higher reactivity towards nucleophiles than esters.[1][8] | Lower reactivity towards nucleophiles than thioesters.[1][8] |
Experimental Protocols
Detailed methodologies for the enantioselective synthesis and analysis of chiral S-sec-butyl thiobenzoate and sec-butyl benzoate are provided below. These protocols are based on common synthetic strategies for thioesters and esters.[2][9][10]
Protocol 1: Enantioselective Synthesis of (R)-sec-Butyl Benzoate
This protocol describes the synthesis of (R)-sec-butyl benzoate from enantiomerically pure (R)-sec-butanol and benzoyl chloride.
Materials:
-
(R)-sec-butanol (≥99% ee)
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
To a stirred solution of (R)-sec-butanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C (ice bath), add benzoyl chloride (1.1 eq) dropwise via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford (R)-sec-butyl benzoate.
Protocol 2: Enantioselective Synthesis of (S)-S-sec-Butyl Thiobenzoate
This protocol outlines the synthesis of (S)-S-sec-butyl thiobenzoate from (S)-sec-butanethiol and benzoyl chloride.
Materials:
-
(S)-sec-butanethiol (≥99% ee)
-
Benzoyl chloride
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve (S)-sec-butanethiol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by flash column chromatography to yield pure (S)-S-sec-butyl thiobenzoate.
Protocol 3: Analysis of Enantiomeric Excess (ee) by Chiral HPLC
This protocol describes a general method for determining the enantiomeric excess of the synthesized chiral products.
Materials and Equipment:
-
Synthesized chiral ester or thioester
-
HPLC-grade hexane and isopropanol
-
Chiral stationary phase column (e.g., Chiralcel OD-H or similar)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Procedure:
-
Prepare a standard solution of the racemic product (synthesized using racemic sec-butanol or sec-butanethiol) to identify the retention times of both enantiomers.
-
Prepare a dilute solution of the enantiomerically enriched sample in the mobile phase.
-
Set up the HPLC system with a suitable mobile phase (e.g., a mixture of hexane and isopropanol, the exact ratio needs to be optimized for baseline separation).
-
Inject the racemic standard and then the sample onto the chiral column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Conclusion
The primary distinction between this compound and sec-butyl benzoate lies in the connecting heteroatom and the structure of the alkyl group. When a sec-butyl group is present in either molecule, it introduces a chiral center, resulting in (R) and (S) enantiomers. Understanding and controlling this stereochemistry is paramount in fields like medicinal chemistry, where enantiomers can exhibit vastly different pharmacological effects. The provided experimental protocols offer a foundation for the enantioselective synthesis and analysis of these compounds, which is crucial for research and development in these areas. The enhanced reactivity of the thioester linkage also presents different opportunities and challenges in synthetic chemistry compared to the more stable ester bond.
References
- 1. tutorchase.com [tutorchase.com]
- 2. differencebetween.com [differencebetween.com]
- 3. organic chemistry - qualitatively: Why are thioesters more reactive than regular esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. wyzant.com [wyzant.com]
- 5. (R)-sec-Butyl benzoate | C11H14O2 | CID 12587382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C11H14OS | CID 12373904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sec-Butyl benzoate | C11H14O2 | CID 95570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Butyl benzoate synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Thioester Synthesis: Evaluating Cost-Effectiveness of Common Routes
For researchers, scientists, and professionals in drug development, the synthesis of thioesters is a critical process. These versatile compounds are pivotal intermediates in the creation of a vast array of pharmaceuticals and bioactive molecules. The choice of synthetic route can significantly impact the overall cost, efficiency, and scalability of a project. This guide provides a comprehensive comparison of the most common thioester synthesis methodologies, with a focus on their cost-effectiveness, supported by experimental data and detailed protocols.
Synthesis from Carboxylic Acids and Thiols
The direct condensation of a carboxylic acid and a thiol is a fundamental approach to forming a thioester. This method often requires the use of a coupling reagent to activate the carboxylic acid and facilitate the reaction.
Experimental Protocol:
A common procedure involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent. In a typical setup, the carboxylic acid (1.0 eq.), thiol (1.0-1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are dissolved in a suitable solvent, such as dichloromethane (DCM). The mixture is cooled to 0 °C, and a solution of DCC (1.1 eq.) in DCM is added dropwise. The reaction is then stirred at room temperature for 2-12 hours. The dicyclohexylurea (DCU) byproduct is removed by filtration, and the thioester is purified by column chromatography.
An alternative is the use of 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as the coupling reagent, which can offer faster reaction times and easier purification as the byproducts are water-soluble.
Cost-Effectiveness Analysis:
This route's primary cost driver is the coupling reagent. Reagents like DCC and TBTU can be expensive, especially on a large scale. The formation of byproducts, such as DCU, necessitates additional purification steps, which adds to the overall cost in terms of solvents and time. However, the direct use of readily available carboxylic acids and thiols can be an advantage.
Synthesis from Acyl Chlorides and Thiols
The reaction of an acyl chloride with a thiol or a thiolate salt is a classical and highly efficient method for thioester synthesis.
Experimental Protocol:
To a solution of the thiol (1.0 eq.) and a base, such as triethylamine (1.1 eq.) or pyridine, in an inert solvent like DCM or diethyl ether at 0 °C, the acyl chloride (1.0 eq.) is added dropwise. The reaction is typically rapid and is often complete within 1-3 hours at room temperature. The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The resulting thioester is often of high purity, requiring minimal further purification. A simple and effective method using catalytic amounts of FeCl3 has also been reported, proceeding under solvent-free conditions at room temperature.
Cost-Effectiveness Analysis:
This method is often highly cost-effective due to the high reactivity of acyl chlorides, leading to high yields and short reaction times. Acyl chlorides are generally affordable and can be prepared from the corresponding carboxylic acids. The purification process is typically straightforward, reducing solvent and labor costs. The use of an inexpensive catalyst like FeCl3 further enhances the economic viability of this route.
Synthesis from Acid Anhydrides and Thiols
Acid anhydrides serve as another class of activated carboxylic acid derivatives for the synthesis of thioesters.
Experimental Protocol:
A mixture of the acid anhydride (1.0 eq.), the thiol (1.0 eq.), and a base catalyst, such as pyridine or DMAP, is heated in a suitable solvent (e.g., toluene or THF). The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates. After completion, the reaction mixture is cooled, washed with aqueous base to remove the unreacted anhydride and the carboxylic acid byproduct, and then with water and brine. The organic layer is dried and concentrated to yield the thioester.
Cost-Effectiveness Analysis:
Acid anhydrides are generally less expensive than acyl chlorides. However, this route is less atom-economical as one equivalent of the carboxylic acid is lost for every equivalent of thioester formed. The reaction conditions are often harsher (requiring heat), which can increase energy costs. Purification can also be more complex compared to the acyl chloride route.
Direct Thioesterification of Aldehydes
The direct conversion of aldehydes to thioesters represents a more modern and atom-economical approach. This can be achieved through various catalytic systems.
Experimental Protocol:
An iron-catalyzed method involves the coupling of a thiol with an aldehyde using tert-butyl hydroperoxide (TBHP) as an oxidant in water. In a typical procedure, the aldehyde (1.0 eq.), thiol (1.2 eq.), and a catalytic amount of an iron salt (e.g., FeCl3) are mixed in water. TBHP (2.0 eq.) is then added, and the mixture is stirred at room temperature or slightly elevated temperatures for several hours. The product is then extracted with an organic solvent and purified by chromatography.
Cost-Effectiveness Analysis:
This method is potentially very cost-effective as it starts from readily available and inexpensive aldehydes. The use of water as a solvent is environmentally friendly and reduces costs. The main cost contributors are the oxidant and the catalyst. However, the development of efficient and recyclable catalysts can significantly improve the economics of this route.
Transition Metal-Catalyzed Synthesis
Palladium and nickel-catalyzed reactions have emerged as powerful tools for thioester synthesis, offering high efficiency and broad functional group tolerance.
Experimental Protocol:
A common palladium-catalyzed approach involves the carbonylation of an aryl halide in the presence of a thiol. For example, an aryl iodide (1.0 eq.), a thiol (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., Et3N) are heated in a solvent like toluene under a carbon monoxide (CO) atmosphere. The reaction progress is monitored by TLC or GC. After completion, the catalyst is removed by filtration, and the product is purified by column chromatography. Nickel catalysts are also being explored as a more cost-effective alternative to palladium.
Cost-Effectiveness Analysis:
The primary cost associated with this route is the transition metal catalyst, especially palladium. The use of CO gas also requires specialized equipment and safety precautions. However, these methods can provide access to a wide range of thioesters that may be difficult to synthesize via other routes. The high efficiency and selectivity of these catalysts can sometimes offset their initial cost, particularly in the synthesis of high-value compounds. The development of nickel-based catalysts is a promising avenue for reducing the cost of this methodology.
Quantitative Data Summary
| Synthesis Route | Starting Materials | Reagents/Catalysts | Typical Yield (%) | Reaction Time (h) | Purification | Relative Cost |
| From Carboxylic Acids | Carboxylic Acid, Thiol | DCC, DMAP or TBTU | 70-95 | 2-12 | Chromatography | High |
| From Acyl Chlorides | Acyl Chloride, Thiol | Base (e.g., Et3N), FeCl3 (cat.) | 85-98 | 1-3 | Simple Wash | Low-Medium |
| From Acid Anhydrides | Acid Anhydride, Thiol | Base (e.g., Pyridine) | 60-90 | 4-16 | Wash, Chromatography | Medium |
| From Aldehydes | Aldehyde, Thiol | Fe Catalyst, Oxidant (TBHP) | 70-90 | 6-24 | Extraction, Chromatography | Low-Medium |
| From Transition Metal Catalysis | Aryl Halide, Thiol, CO | Pd or Ni Catalyst, Base | 75-95 | 8-24 | Filtration, Chromatography | High |
Visualizing the Synthesis Pathways
The following diagrams illustrate the general workflows for the discussed thioester synthesis routes.
Caption: General experimental workflows for major thioester synthesis routes.
Alkyl vs. Aryl Thioesters: A Comparative Guide to Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Thioesters are crucial intermediates in various biochemical pathways and are increasingly utilized in synthetic chemistry, particularly in bioconjugation and drug delivery systems. The choice between an alkyl or an aryl thioester can significantly impact the stability and reactivity of a molecule. This guide provides a comprehensive comparison of the stability of alkyl and aryl thioesters, supported by experimental data, to aid in the rational design of thioester-containing compounds.
Executive Summary
Generally, alkyl thioesters exhibit greater hydrolytic stability compared to aryl thioesters. This difference is primarily attributed to the better leaving group ability of the arylthiolate anion due to the electron-withdrawing nature of the aromatic ring. The increased reactivity of aryl thioesters makes them more susceptible to nucleophilic attack, including hydrolysis.
Quantitative Comparison of Hydrolysis Rates
The stability of thioesters is often evaluated by their rate of hydrolysis. The following table summarizes the experimentally determined kinetic data for the hydrolysis of a model alkyl thioester (S-methyl thioacetate) and a model aryl thioester (S-phenyl 5-dimethylamino-5-oxo-thiopentanoate) in aqueous solution.
| Parameter | S-methyl thioacetate (Alkyl Thioester) | S-phenyl 5-dimethylamino-5-oxo-thiopentanoate (Aryl Thioester) | Reference |
| Acid-mediated hydrolysis rate constant (ka) | 1.5 x 10-5 M-1s-1 | Not explicitly reported for this compound, but aryl thioesters are generally more susceptible to acid-catalyzed hydrolysis. | [1][2] |
| Base-mediated hydrolysis rate constant (kb) | 0.16 M-1s-1 | A comparable phenyl thioester has a kb of 0.64 M-1s-1. A FRET-based substrate with a p-mercaptophenylacetic acid derived thioester (an aryl thioester) showed a kb of 0.51 M-1s-1. | [2][3][4] |
| pH-independent hydrolysis rate constant (kw) | 3.6 x 10-8 s-1 | Not explicitly reported, but generally higher than for alkyl thioesters. | [1][2] |
| Half-life for hydrolysis (t1/2) at pH 7, 23°C | 155 days | Significantly shorter than alkyl thioesters under similar conditions. For example, in the presence of TCEP (a reducing agent often used in bioconjugation), an aryl thioester showed a half-life of ~5 minutes, a 3000-fold increase in hydrolysis rate. | [1][4][5] |
Key takeaway: The base-mediated hydrolysis rate constant for the aryl thioester analog is roughly four times greater than that of the alkyl thioester, indicating lower stability in basic conditions. The significantly shorter half-life of aryl thioesters, especially in the presence of reagents like TCEP, highlights their greater reactivity.[4]
Experimental Protocol: Measuring Thioester Hydrolysis via Spectrophotometry
A common method to determine the rate of thioester hydrolysis involves monitoring the release of the free thiol, which can be detected spectrophotometrically using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).
Objective: To quantify the rate of hydrolysis of a thioester by measuring the rate of thiol release.
Materials:
-
Thioester of interest (alkyl or aryl)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
DTNB solution (e.g., 0.1 mM in buffer)
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer and DTNB.
-
Initiate the reaction by adding a known concentration of the thioester to the reaction mixture.
-
Immediately place the sample in the spectrophotometer and begin recording the absorbance at 412 nm over time.
-
The hydrolysis of the thioester releases a thiol, which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB2-), a yellow-colored product with a maximum absorbance at 412 nm.
-
The rate of increase in absorbance is directly proportional to the rate of thioester hydrolysis.
-
The molar concentration of the released thiol can be calculated using the Beer-Lambert law (ε412 for TNB2- = 13,600 M-1cm-1).[6]
-
The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a pseudo-first-order kinetic model.
Reaction Pathway: Hydrolysis of Thioesters
The hydrolysis of a thioester is a nucleophilic acyl substitution reaction where a water molecule (or hydroxide ion) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This leads to the formation of a tetrahedral intermediate, which then collapses to release a carboxylic acid and a thiol.
Caption: General mechanism for the hydrolysis of a thioester.
Logical Relationship: Factors Influencing Thioester Stability
The stability of a thioester is a function of several interconnected factors. The electron-withdrawing or -donating nature of the 'R' group (acyl side) and the 'R'' group (thiol side) plays a pivotal role.
Caption: Factors influencing the decreased stability of aryl thioesters.
Conclusion
The choice between an alkyl and an aryl thioester should be guided by the desired stability and reactivity profile for a specific application. For applications requiring high stability and resistance to hydrolysis, such as long-circulating drug delivery systems, alkyl thioesters are generally the preferred choice.[5] Conversely, for applications where rapid reaction or cleavage is desired, such as in certain prodrug activation strategies or in native chemical ligation, the enhanced reactivity of aryl thioesters can be advantageous.[4] A thorough understanding of the kinetic and thermodynamic properties of these functional groups is paramount for the successful design and development of novel therapeutics and research tools.
References
- 1. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubcompare.ai [pubcompare.ai]
Safety Operating Guide
Proper Disposal of S-Butyl Thiobenzoate: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of S-Butyl Thiobenzoate are critical for ensuring personnel safety and environmental protection. This document provides a comprehensive operational plan for researchers, scientists, and drug development professionals, focusing on immediate safety measures and logistical procedures for waste management.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed, and causes skin and serious eye irritation. Adherence to strict safety protocols during handling and disposal is paramount.
Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed in the table below.
| PPE Category | Specific Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles, and a face shield if there is a splash hazard. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires treating it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical and should be in good condition.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound") and the associated hazards (e.g., "Harmful," "Irritant").
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.
-
-
Decontamination of Empty Containers:
-
Empty containers that once held this compound must also be disposed of as hazardous waste unless they are thoroughly decontaminated.
-
To decontaminate, rinse the container multiple times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and treated as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Personal protective equipment for handling S-Butyl Thiobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling S-Butyl Thiobenzoate in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
This compound is a chemical compound that requires careful handling due to its potential health hazards. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to minimize risks.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
To mitigate these risks, the following personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Full Contact: Butyl rubber, 0.3 mm minimum thickness, >480 minutes breakthrough time.Splash Contact: Nitrile rubber, 0.4 mm minimum thickness, >60 minutes breakthrough time. |
| Eye/Face Protection | Safety Glasses, Face Shield | Use safety glasses with side-shields. A face shield is required when there is a risk of splashing. |
| Skin and Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If vapors or aerosols are generated, use a NIOSH-approved respirator. |
Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
Operational and Disposal Plans
Operational Plan:
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. A chemical fume hood is the recommended workspace. All necessary PPE should be readily available and inspected for integrity.
-
Handling: When transferring or using this compound, do so carefully to avoid splashes and the generation of aerosols. Use appropriate lab equipment for all transfers. Do not eat, drink, or smoke in the handling area.
-
Spill Response: In case of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan:
-
Chemical Waste: Dispose of this compound and any solutions containing it in a designated and properly labeled hazardous waste container. Do not dispose of it down the drain. The container should be kept tightly closed.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous solid waste. Place these materials in a sealed and labeled container separate from regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
